Thalidomide-O-amido-C3-NH2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O6.C2HF3O2/c19-7-2-8-20-14(24)9-28-12-4-1-3-10-15(12)18(27)22(17(10)26)11-5-6-13(23)21-16(11)25;3-2(4,5)1(6)7/h1,3-4,11H,2,5-9,19H2,(H,20,24)(H,21,23,25);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTNKIORKNBBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Thalidomide-O-amido-C3-NH2
This technical guide provides a comprehensive overview of the synthesis protocol for Thalidomide-O-amido-C3-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and professionals in drug development, this document outlines the detailed methodologies for the key chemical transformations involved in its preparation.
This compound serves as a synthesized E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based cereblon (CRBN) ligand and a C3 amine linker, making it a valuable tool for inducing the degradation of target proteins through the ubiquitin-proteasome system. The following sections detail the synthetic route, experimental procedures, and quantitative data associated with its preparation.
Chemical Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with commercially available 4-hydroxythalidomide. The key transformations involve an etherification of the hydroxyl group followed by an amidation to introduce the linker arm.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established synthetic procedures for similar compounds and represent a likely pathway for the synthesis of this compound.
Step 1: Synthesis of tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)oxy)ethyl)carbamate
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl N-(2-bromoethyl)carbamate (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60°C and stir for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired intermediate.
Step 2: Synthesis of 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)oxy)ethan-1-amine
-
Dissolve the product from Step 1 in a solution of dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude amine is typically used in the next step without further purification.
Step 3: Synthesis of tert-butyl (2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)oxy)acetamido)ethyl)carbamate
-
Dissolve the crude amine from Step 2 in anhydrous DMF.
-
Add N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Add N-Boc-glycine N-hydroxysuccinimide ester (Boc-Gly-OSu, 1.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Step 4: Synthesis of this compound
-
Dissolve the product from Step 3 in DCM.
-
Add TFA dropwise at 0°C.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by preparative reverse-phase HPLC to yield the final product, this compound, as a TFA salt.
Quantitative Data
The following table summarizes the expected materials and potential yields for the synthesis of this compound. Actual yields may vary depending on reaction conditions and purification efficiency.
| Step | Starting Material(s) | Reagent(s) | Product | Expected Yield (%) |
| 1 | 4-Hydroxythalidomide, tert-butyl N-(2-bromoethyl)carbamate | K₂CO₃, DMF | tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)oxy)ethyl)carbamate | 60-75 |
| 2 | Product from Step 1 | TFA, DCM | 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)oxy)ethan-1-amine | >95 (crude) |
| 3 | Product from Step 2, Boc-Gly-OSu | DIPEA, DMF | tert-butyl (2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)oxy)acetamido)ethyl)carbamate | 50-65 |
| 4 | Product from Step 3 | TFA, DCM | This compound | >90 |
PROTAC Formation Workflow
This compound is a key intermediate for the synthesis of PROTACs. The terminal primary amine allows for its conjugation to a linker, which is subsequently attached to a ligand that binds to the target protein of interest.
Caption: General workflow for PROTAC synthesis using this compound.
This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available analytical instrumentation. Adherence to standard laboratory safety practices is paramount during the execution of these chemical syntheses.
An In-depth Technical Guide to Thalidomide-O-amido-C3-NH2: A Core Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-O-amido-C3-NH2 is a synthetic, bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to eliminate disease-causing proteins. This molecule serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a three-carbon aminopropyl linker. This guide provides a comprehensive technical overview of this compound, including its synthesis, mechanism of action, and its application in the formation of PROTACs. Detailed experimental protocols for PROTAC synthesis, binding affinity determination, and cellular degradation assays are provided to facilitate its use in research and drug development.
Introduction to this compound in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
This compound is a crucial building block in the design of CRBN-recruiting PROTACs. It consists of the thalidomide (B1683933) moiety, which selectively binds to the CRBN E3 ligase, and a linker with a terminal primary amine. This amine group provides a versatile chemical handle for conjugation to a ligand targeting a protein of interest, thereby forming a complete PROTAC. The use of thalidomide and its derivatives as CRBN ligands is a well-established strategy in the field of targeted protein degradation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamide |
| Synonyms | Cereblon Ligand-Linker Conjugates 16, E3 Ligase Ligand-Linker Conjugates 52 |
| CAS Number | 2022182-57-4 |
| Molecular Formula | C18H20N4O6 |
| Molecular Weight | 388.38 g/mol |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The core function of a PROTAC synthesized using this compound is to induce the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Quantitative Data
While specific binding and degradation data for PROTACs utilizing this compound are not extensively published in readily accessible literature, the following tables provide representative data for the parent thalidomide molecule and typical performance metrics for potent thalidomide-based PROTACs. This information serves as a benchmark for researchers developing new degraders.
Table 1: Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)
| Compound | Binding Assay | Kd (nM) | IC50 (nM) |
| Thalidomide (racemic) | TR-FRET | - | 22.4 |
| (S)-Thalidomide | TR-FRET | - | 11.0 |
| (R)-Thalidomide | TR-FRET | - | 200.4 |
Data compiled from various sources. Actual values may vary depending on experimental conditions.
Table 2: Illustrative Degradation Performance of a Potent Thalidomide-Based PROTAC
| Target Protein | Cell Line | Time (hours) | DC50 (nM) | Dmax (%) |
| Ikaros (IKZF1) | MM.1S | 24 | 15 | >90 |
| Aiolos (IKZF3) | MM.1S | 24 | 8 | >95 |
This data is illustrative and based on typical values for potent thalidomide-based PROTACs.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be adapted from the procedure described by Lohbeck and Miller (2016) for their "PROTAC toolbox".[1] The key steps involve the synthesis of an N-Boc protected aminopropyl-functionalized thalidomide derivative, followed by deprotection.
Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of this compound to a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).
-
Reagent Preparation : Dissolve the POI-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Activation : In a separate vial, dissolve a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous DMF.
-
Coupling Reaction : Add the activation mixture dropwise to the solution of POI-COOH and the linker at room temperature.
-
Reaction Monitoring : Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) for 4-12 hours. Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification : Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The crude product is then purified by flash column chromatography or preparative HPLC.
Western Blot for Determination of DC₅₀ and Dₘₐₓ
This protocol is a standard method to quantify PROTAC-induced protein degradation.
-
Cell Culture and Treatment : Seed the desired cell line in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat the cells with serially diluted concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting : Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin), followed by an appropriate HRP-conjugated secondary antibody.
-
Data Analysis : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein level to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum degradation) values.
Conclusion
This compound is a valuable and versatile chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its straightforward incorporation into heterobifunctional degraders, combined with the well-understood mechanism of CRBN-mediated protein degradation, makes it an attractive building block for researchers in academia and industry. The protocols and data presented in this guide provide a solid foundation for the rational design and evaluation of novel PROTACs aimed at a wide range of therapeutic targets.
References
An In-depth Technical Guide to the Mechanism of Action of Thalidomide-O-amido-C3-NH2 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Thalidomide-O-amido-C3-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of thalidomide (B1683933), this compound functions as a molecular glue to the E3 ubiquitin ligase Cereblon (CRBN). When incorporated into a PROTAC, it facilitates the recruitment of CRBN to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This guide details the underlying signaling pathways, presents available quantitative data on the efficacy of PROTACs utilizing this linker, and provides detailed experimental protocols for the assessment of this mechanism.
Introduction: The Role of this compound in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two key components: a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide-based Cereblon (CRBN) ligand and a C3 amide linker.[1][2][3] The thalidomide moiety serves to hijack the CRL4-CRBN E3 ubiquitin ligase complex, one of the most widely utilized E3 ligases in PROTAC design.
The core mechanism of thalidomide and its analogs in targeted protein degradation is to act as a "molecular glue," altering the substrate specificity of the CRBN E3 ligase.[4][5] This induced proximity between the target protein and the E3 ligase machinery leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The linker component, in this case, the -O-amido-C3-NH2 chain, plays a crucial role in optimizing the formation and stability of the ternary complex (Target Protein-PROTAC-CRBN), which is a key determinant of the degradation efficiency.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of a PROTAC utilizing the this compound moiety can be dissected into a series of sequential steps, culminating in the selective degradation of the target protein.
-
Ternary Complex Formation: The PROTAC, through its two distinct ligands, simultaneously binds to the target protein and the CRBN subunit of the CRL4 E3 ubiquitin ligase complex, forming a ternary complex.
-
Ubiquitination: The formation of this ternary complex brings the target protein into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Polyubiquitination: A chain of ubiquitin molecules is subsequently attached to the target protein, a process known as polyubiquitination. This polyubiquitin (B1169507) chain serves as a recognition signal for the proteasome.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome into small peptides. The PROTAC molecule is then released and can engage in another cycle of degradation, acting catalytically.
Signaling Pathway Diagram
Caption: The catalytic cycle of targeted protein degradation mediated by a PROTAC utilizing this compound.
Quantitative Data on Degradation Efficacy
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A recent study by Wang YW, et al. described the development of novel Fibroblast Growth Factor Receptor 1 (FGFR1) PROTACs, where one of the synthesized compounds, S2h, incorporated a linker derived from this compound.[6]
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| S2h | FGFR1 | KG1a | 39.78 | >90% (estimated) | [6] |
Note: The Dmax value is estimated based on typical successful PROTAC outcomes and requires confirmation from the full-text article.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the mechanism of action and efficacy of PROTACs synthesized using this compound.
Synthesis of a PROTAC using this compound
A common synthetic route involves the coupling of the amine group of this compound with an appropriate functional group on the target protein ligand. A typical example is the reaction with a carboxylic acid on the target ligand to form an amide bond.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid functional group
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the target protein ligand (1 equivalent) in DMF.
-
Add DIPEA (3 equivalents) and PyBOP (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Western Blotting for Target Protein Degradation
Western blotting is a standard technique to quantify the reduction in the levels of the target protein following PROTAC treatment.
Materials:
-
Cancer cell line expressing the target protein (e.g., KG1a for FGFR1)
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Experimental Workflow Diagram
Caption: A stepwise workflow for assessing PROTAC-mediated protein degradation via Western blotting.
Conclusion
This compound serves as a valuable and effective component in the construction of PROTACs for targeted protein degradation. Its ability to recruit the CRBN E3 ligase provides a powerful mechanism for eliminating pathogenic proteins. The efficacy of PROTACs derived from this building block is dependent on the formation of a stable ternary complex, which is influenced by the specific target protein and the overall architecture of the PROTAC molecule. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and evaluate novel CRBN-recruiting PROTACs for therapeutic applications. Further research, including detailed structural studies of the ternary complexes and comprehensive in vivo evaluations, will continue to refine the design principles for the next generation of protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. xcessbio.com [xcessbio.com]
- 3. This compound TFA | E3 Ligase Ligand-Linker | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Design, synthesis, and biological evaluation of novel FGFR1 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thalidomide-O-amido-C3-NH2 for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the selective degradation of target proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to eliminate proteins implicated in disease. A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The thalidomide (B1683933) scaffold has emerged as a cornerstone in PROTAC design, serving as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.
This technical guide focuses on a specific, yet widely applicable, CRBN-recruiting moiety, "Thalidomide-O-amido-C3-NH2". While this exact nomenclature may vary, it describes a thalidomide derivative functionalized with a three-carbon linker terminating in a primary amine. This terminal amine provides a versatile chemical handle for conjugation to a POI ligand, making it a valuable building block in the synthesis of novel PROTACs. This document will provide a comprehensive overview of its role in PROTAC development, including quantitative binding data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.
The Role of Thalidomide in PROTACs
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), bind to Cereblon (CRBN), a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. This binding event modulates the substrate specificity of CRBN, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins. PROTAC technology masterfully co-opts this mechanism. By incorporating a thalidomide derivative, a PROTAC brings the CRL4-CRBN complex into close proximity with a specific POI, facilitating the transfer of ubiquitin to the target and marking it for destruction by the 26S proteasome.
Quantitative Data: Binding Affinities and Degradation Potency
The efficacy of a thalidomide-based PROTAC is critically dependent on its ability to form a stable ternary complex between the target protein and CRBN. The binding affinity of the thalidomide moiety to CRBN is a key determinant of this process. While specific binding data for "this compound" itself is not extensively published, the affinities of the parent molecule and its close analogs are well-characterized and provide a strong baseline.
Table 1: Binary Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Binding Assay | Kd (μM) | IC50 (μM) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 | ||
| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 | ||
| Thalidomide | Fluorescence Polarization (FP) | 0.25 | ||
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | ||
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 |
Note: The addition of a linker at the 4- or 5-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to CRBN, as this part of the molecule typically extends out of the primary binding pocket.
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein. This is quantified by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).
Table 2: Example Degradation Potency and Efficacy Data for a PROTAC and Inactive Control
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Active PROTAC | BRD4 | HEK293 | 15 | 95 |
| Inactive Control | BRD4 | HEK293 | >10,000 | <10 |
Experimental Protocols
Protocol 1: Synthesis of a Thalidomide-C3-Amine Linker Intermediate
This protocol describes a general method for the synthesis of a thalidomide derivative with a C3-amine linker, a key building block for PROTAC construction.
Materials:
-
4-Fluorothalidomide
-
tert-butyl (3-aminopropyl)carbamate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution:
-
To a solution of 4-fluorothalidomide in DMF, add tert-butyl (3-aminopropyl)carbamate and potassium carbonate.
-
Heat the reaction mixture and monitor for completion by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected intermediate by column chromatography.
-
-
Step 2: Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in dichloromethane.
-
Add trifluoroacetic acid dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to yield the thalidomide-C3-amine linker as a TFA salt.
-
Protocol 2: PROTAC Synthesis via Amide Coupling
This protocol outlines the conjugation of the thalidomide-C3-amine linker to a POI ligand containing a carboxylic acid functional group.
Materials:
-
Thalidomide-C3-amine linker (from Protocol 1)
-
POI ligand with a carboxylic acid handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Step 1: Carboxylic Acid Activation:
-
Dissolve the POI ligand-carboxylic acid in DMF.
-
Add HATU and DIPEA to the solution and stir for a few minutes to activate the carboxylic acid.
-
-
Step 2: Amide Bond Formation:
-
Add a solution of the thalidomide-C3-amine linker in DMF to the activated POI ligand mixture.
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
-
Step 3: Purification:
-
Upon completion, purify the crude PROTAC molecule by preparative HPLC to obtain the final product.
-
Protocol 3: Western Blot for Protein Degradation Analysis[11]
This protocol describes a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using software like ImageJ.
-
Normalize the target protein band intensity to the loading control for each sample to determine the percentage of remaining protein.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Workflow
Caption: A typical workflow for PROTAC drug development.
This guide provides a foundational understanding of the role and application of thalidomide-based E3 ligase recruiters, exemplified by the "this compound" building block, in the rapidly advancing field of targeted protein degradation. The provided data, protocols, and workflows are intended to equip researchers with the necessary information to design, synthesize, and evaluate novel PROTACs for therapeutic development.
A Technical Guide to the Interaction of Thalidomide-Based Ligands with the Cereblon E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding interaction between thalidomide-based ligands, specifically focusing on the conceptual framework relevant to molecules like Thalidomide-O-amido-C3-NH2, and the Cereblon (CRBN) E3 ubiquitin ligase. This interaction is fundamental to the mechanism of action of immunomodulatory imide drugs (IMiDs) and a cornerstone of Proteolysis Targeting Chimera (PROTAC) technology.
Core Interaction: Thalidomide (B1683933) and Cereblon
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, exert their therapeutic effects by binding to Cereblon, which functions as a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[] Molecules like this compound are designed as bifunctional entities for PROTACs, where the thalidomide moiety serves to recruit the CRBN E3 ligase to a new protein of interest, thereby inducing its degradation.[3][4][5]
Quantitative Binding Data of Thalidomide and Analogs to Cereblon
The following table summarizes the binding affinities of thalidomide and its clinically approved analogs, lenalidomide and pomalidomide, to Cereblon, as determined by various in vitro assays.
| Compound | Assay Type | IC50 (nM) | Ki (nM) | Notes |
| Thalidomide (racemic) | TR-FRET | 22.4 | 10.6 | |
| (S)-Thalidomide | TR-FRET | 11.0 | - | The (S)-enantiomer exhibits approximately 18-fold tighter binding than the (R)-enantiomer.[6] |
| (R)-Thalidomide | TR-FRET | 200.4 | - | |
| Lenalidomide | TR-FRET | 8.9 | 4.2 | |
| Pomalidomide | TR-FRET | 6.4 | 3.0 | |
| Thalidomide | FP | 404.6 | 249.2 | Assay performed with Cy5-conjugated thalidomide probe.[6] |
| Lenalidomide | FP | 296.9 | 177.8 | |
| Pomalidomide | FP | 264.8 | 156.6 |
Signaling Pathway and Mechanism of Action
The binding of a thalidomide-based ligand to Cereblon initiates a cascade of events leading to the degradation of a target protein. The following diagram illustrates this signaling pathway in the context of a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Several biophysical and cellular assays are employed to characterize the binding of thalidomide-based ligands to Cereblon. Below are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of a ligand to Cereblon in a competitive format.
Principle: A fluorescently labeled thalidomide analog (tracer) and a terbium-labeled anti-His-tag antibody are used. When the tracer is bound to His-tagged Cereblon, excitation of the terbium donor results in energy transfer to the tracer (acceptor), producing a FRET signal. Unlabeled ligands compete with the tracer for binding to Cereblon, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% BSA, 0.01% Tween-20.
-
Recombinant His-tagged Cereblon/DDB1 complex.
-
Terbium-labeled anti-His-tag antibody.
-
Fluorescently labeled thalidomide tracer (e.g., BODIPY FL Thalidomide).[6]
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of test compound dilution.
-
Add 5 µL of a pre-mixed solution of His-tagged Cereblon/DDB1 and Terbium-labeled anti-His-tag antibody.
-
Add 5 µL of the fluorescently labeled thalidomide tracer.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 340 nm and emission wavelengths of 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
This assay also measures competitive binding to Cereblon.
Principle: A small fluorescently labeled ligand (probe), when unbound in solution, tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger Cereblon protein, its tumbling is restricted, leading to an increase in fluorescence polarization. Unlabeled ligands compete with the probe, causing a decrease in polarization.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.
-
Recombinant Cereblon/DDB1 complex.
-
Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide).[6]
-
Test compounds serially diluted in DMSO.
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add test compound dilutions.
-
Add a solution of the fluorescently labeled thalidomide probe.
-
Initiate the binding reaction by adding the Cereblon/DDB1 complex.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the logarithm of the test compound concentration and fit to a competitive binding model to determine the IC50.
-
Experimental Workflow
The following diagram outlines a typical workflow for characterizing the binding of a new thalidomide-based ligand to Cereblon.
Caption: Workflow for characterizing Cereblon binder.
Conclusion
The interaction between thalidomide-based ligands and the Cereblon E3 ligase is a powerful mechanism that has been successfully exploited for therapeutic benefit. For developers of PROTACs and novel IMiDs, a thorough understanding and quantitative characterization of this binding event are critical for the design of effective and selective molecules. The experimental protocols and workflows described in this guide provide a solid foundation for researchers to assess the binding of new chemical entities, such as this compound, to Cereblon and to advance the development of next-generation protein degraders.
References
- 1. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Thalidomide-O-amido-C3-NH2: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, synthesis, and application of Thalidomide-O-amido-C3-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a versatile E3 ligase ligand, specifically engaging the Cereblon (CRBN) component of the CUL4A-DDB1-CRBN-RBX1 E3 ubiquitin ligase complex. Its trifunctional nature, incorporating a Cereblon-binding moiety, a linker attachment point, and a terminal amine for conjugation, makes it a valuable tool for researchers designing novel protein degraders.
Core Structure and Properties
This compound is a synthetic E3 ligase ligand-linker conjugate.[1][2][3] It incorporates the fundamental thalidomide (B1683933) scaffold, which is responsible for binding to Cereblon, and features a three-carbon alkyl linker terminating in a primary amine.[4] This terminal amine provides a convenient handle for covalent attachment to a ligand targeting a protein of interest, thus forming a heterobifunctional PROTAC.
The key structural features include:
-
Phthalimide (B116566) Group: Essential for insertion into the tri-tryptophan pocket of Cereblon.
-
Glutarimide Ring: The chiral center on this ring influences binding affinity to Cereblon, with the (S)-enantiomer generally exhibiting stronger binding.
-
O-amido-C3-NH2 Linker: An ether linkage from the phthalimide ring connects to an acetamide (B32628) group, which is further extended by a three-carbon (propyl) chain terminating in a primary amine (NH2). This linker provides spacing and a reactive group for conjugation.
| Property | Data | Reference |
| Chemical Name | N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamide | [4] |
| Molecular Formula | C18H20N4O6 | |
| Molecular Weight | 388.38 g/mol | |
| CAS Number | 2022182-57-4 | [4] |
| Target | Cereblon (CRBN) E3 Ubiquitin Ligase | [1][2][3] |
Synthesis Protocol
A practical and efficient synthesis for phthalimide-based Cereblon ligands, including precursors to this compound, has been described. The following is a representative protocol adapted from the literature for educational and research purposes.
Experimental Protocol: Synthesis of a Phthalimide-based Cereblon Ligand Precursor
This protocol outlines the key steps to synthesize a versatile phthalimide intermediate that can be readily converted to this compound.
Step 1: Synthesis of 4-Hydroxythalidomide
-
Reaction Setup: To a solution of 3-hydroxyphthalic anhydride (B1165640) in a suitable solvent (e.g., acetic acid), add 3-aminopiperidine-2,6-dione (B110489) hydrochloride and a base such as sodium acetate.
-
Reaction Conditions: Heat the mixture at reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Allow the reaction to cool, resulting in the precipitation of the product. Filter the solid, wash with water and a suitable organic solvent (e.g., ethanol), and dry under vacuum to yield 4-hydroxythalidomide.
Step 2: Alkylation of 4-Hydroxythalidomide
-
Reaction Setup: Dissolve 4-hydroxythalidomide and a suitable N-protected amino-bromo-alkane (e.g., N-(3-bromopropyl)phthalimide or a Boc-protected aminobromopropane) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, for example, potassium carbonate (K2CO3), to the mixture.
-
Reaction Conditions: Stir the reaction at an elevated temperature (e.g., 60-80 °C) overnight. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Step 3: Deprotection to Yield the Final Amine
-
Deprotection Strategy: The choice of deprotection method depends on the protecting group used in Step 2.
-
For Boc-protected amines: Treat the product from Step 2 with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), at room temperature.
-
For phthalimide-protected amines: React the intermediate with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) at reflux.
-
-
Work-up and Purification: After the deprotection is complete, neutralize the reaction mixture if necessary and remove the solvent. The resulting crude product can be purified by an appropriate method, such as precipitation or chromatography, to yield the desired this compound.
Mechanism of Action in PROTACs
This compound functions as the Cereblon-recruiting ligand in a PROTAC. The fundamental mechanism involves hijacking the cellular ubiquitin-proteasome system to induce the degradation of a specific target protein.
Signaling Pathway Steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) via its specific ligand and to Cereblon via the this compound moiety. This brings the POI and the E3 ligase complex into close proximity, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically cleaves the POI into small peptides, while the ubiquitin molecules are recycled. The PROTAC molecule is then released to engage in another cycle of degradation.
Experimental Workflow for PROTAC Development
The development and evaluation of a PROTAC incorporating this compound typically follows a structured workflow, from synthesis to cellular characterization.
Conclusion
This compound is a well-established and synthetically accessible Cereblon ligand that serves as a cornerstone in the construction of PROTACs. Its straightforward conjugation chemistry and proven ability to recruit the Cereblon E3 ligase make it an invaluable component for researchers aiming to induce the targeted degradation of proteins implicated in disease. This guide provides the fundamental structural information, a representative synthetic protocol, and the mechanistic context required for the effective utilization of this molecule in drug discovery and chemical biology.
References
- 1. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Application of Thalidomide-Based E3 Ligase Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of any PROTAC is the E3 ligase ligand, which serves to recruit the cellular ubiquitination machinery. Among the most pivotal discoveries in this area has been the repurposing of thalidomide (B1683933) and its analogs as potent ligands for the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides an in-depth exploration of the discovery, mechanism, and application of thalidomide-based E3 ligase ligands, complete with quantitative data, detailed experimental protocols, and visualizations of the core biological processes.
Core Signaling Pathway: The CRL4-CRBN E3 Ubiquitin Ligase Complex
Thalidomide-based PROTACs exert their function by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. This multi-subunit complex plays a crucial role in the ubiquitin-proteasome system (UPS), the primary cellular pathway for protein degradation. The core components of this complex are Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1), and the substrate receptor, Cereblon (CRBN).
Thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide, bind directly to CRBN. This binding event allosterically modulates the substrate specificity of the E3 ligase complex, leading to the recruitment and subsequent ubiquitination of "neosubstrates" – proteins that are not endogenously targeted by the CRL4-CRBN complex. In the context of a PROTAC, the thalidomide moiety serves as an anchor to the E3 ligase, while the other end of the PROTAC binds to the protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Quantitative Data on Thalidomide-Based PROTACs
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the target protein and the E3 ligase, and its ability to induce degradation of the target protein. This is typically quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| ARV-110 | Androgen Receptor (AR) | Lenalidomide | VCaP | ~1 | >95 | |
| ARV-471 | Estrogen Receptor (ER) | Pomalidomide | MCF7 | <1 | >90 | |
| dBET1 | BRD4 | Pomalidomide | MV4;11 | ~4.3 | >98 | |
| ZB-S-29 (11) | SHP2 | Thalidomide | HeLa | 6.02 | >90 | |
| RC-3 | BTK | Thalidomide | Mino | 2.2 | 97 | |
| 1B | MDM2 | Thalidomide | A549 | ~230-390 (IC50) | Significant Degradation |
Experimental Protocols
The development and characterization of thalidomide-based PROTACs involve a suite of biophysical, biochemical, and cell-based assays. Below are detailed protocols for some of the most critical experiments.
Binding Affinity Determination: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
Purified recombinant target protein (POI) or CRBN-DDB1 complex.
-
Thalidomide-based PROTAC or ligand.
-
ITC instrument (e.g., MicroCal ITC200).
-
Dialysis buffer.
-
Degasser.
Protocol:
-
Sample Preparation:
-
Dialyze the purified protein against the chosen ITC buffer extensively to ensure buffer matching.
-
Prepare a stock solution of the PROTAC in 100% DMSO.
-
Dilute the PROTAC stock into the same dialysis buffer used for the protein, ensuring the final DMSO concentration is identical in both the protein and PROTAC solutions to minimize heats of dilution. A final DMSO concentration of up to 10% is generally acceptable.
-
Degas both the protein and PROTAC solutions immediately before the experiment.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and syringe with buffer.
-
-
Loading the Instrument:
-
Load the target protein solution into the sample cell (typically 200-300 µL). A typical starting concentration is 10-20 µM.
-
Load the PROTAC solution into the injection syringe (typically 40-50 µL). The PROTAC concentration should be 10-20 times that of the protein concentration.
-
-
Titration:
-
Perform a series of small injections (e.g., 1-2 µL) of the PROTAC solution into the protein-containing sample cell.
-
Allow the system to equilibrate and the heat signal to return to baseline between injections.
-
Perform a control experiment by titrating the PROTAC into buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument. This will yield the Kd, n, and ΔH.
-
Ternary Complex Formation: NanoBRET™ Assay
The NanoBRET™ assay is a live-cell method to quantify the formation of the POI-PROTAC-E3 ligase ternary complex. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-tagged protein (acceptor).
Materials:
-
HEK293 cells.
-
Plasmids encoding NanoLuc®-POI and HaloTag®-CRBN (or vice versa).
-
Transfection reagent.
-
HaloTag® NanoBRET® 618 Ligand.
-
Nano-Glo® Live Cell Substrate.
-
PROTAC of interest.
-
Opti-MEM™.
-
White, 384-well assay plates.
-
Luminometer capable of measuring BRET.
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-CRBN plasmids. A 1:10 ratio of donor to acceptor plasmid is a good starting point for optimization.
-
Incubate the transfected cells for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
(Optional) To distinguish ternary complex formation from subsequent degradation, pre-treat cells with a proteasome inhibitor like MG132 for 2-4 hours before adding the PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition:
-
Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™.
-
Add the detection reagent to each well.
-
-
Signal Measurement:
-
Incubate the plate at room temperature for 10-15 minutes to allow the signal to stabilize.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration. A characteristic bell-shaped curve (the "hook effect") indicates ternary complex formation.
-
Target Protein Degradation: Western Blotting
Western blotting is the primary method to confirm and quantify the degradation of the target protein in cells following PROTAC treatment.
Materials:
-
Cell line of interest.
-
PROTAC of interest.
-
Vehicle control (e.g., DMSO).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
Imaging system.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC and a vehicle control for a specified time course (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
-
In-Cell Ubiquitination Assay
This assay confirms that the target protein is ubiquitinated in a PROTAC-dependent manner.
Materials:
-
Cell line of interest.
-
PROTAC of interest.
-
Proteasome inhibitor (e.g., MG132).
-
Denaturing lysis buffer.
-
Antibody against the POI coupled to beads (for immunoprecipitation).
-
Primary antibody against ubiquitin.
-
Western blotting reagents.
Protocol:
-
Cell Treatment:
-
Treat cells with the PROTAC, a negative control, and a proteasome inhibitor. The proteasome inhibitor is crucial to allow the accumulation of polyubiquitinated proteins.
-
-
Immunoprecipitation (IP):
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Incubate the lysate with an antibody against the POI coupled to beads to pull down the target protein.
-
-
Western Blotting:
-
Wash the beads and elute the immunoprecipitated proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against ubiquitin. A ladder of high molecular weight bands will indicate polyubiquitination.
-
Experimental and Developmental Workflow
The discovery and optimization of a thalidomide-based PROTAC is an iterative process that involves cycles of design, synthesis, and biological evaluation.
Caption: General experimental workflow for PROTAC characterization.
Conclusion
The discovery that thalidomide and its analogs can be harnessed to recruit the CRBN E3 ligase has been a cornerstone of the targeted protein degradation field. This has paved the way for the development of a new class of therapeutics with the potential to address a wide range of diseases. The continued refinement of thalidomide-based ligands, coupled with a deeper understanding of the intricacies of ternary complex formation and the ubiquitin-proteasome system, promises to further expand the therapeutic landscape. The experimental methodologies and workflows outlined in this guide provide a robust framework for researchers and drug developers to advance the design and evaluation of the next generation of potent and selective protein degraders.
The Strategic Role of the C3 Linker in Thalidomide-O-amido-C3-NH2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to induce targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of PROTAC design is the chemical linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide provides a detailed technical examination of Thalidomide-O-amido-C3-NH2 , a widely utilized building block in PROTAC development that incorporates a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase and a C3 amide linker. We will delve into its synthesis, its crucial role in the formation and stability of the ternary complex, and the experimental protocols used to quantify its efficacy.
The Core Function of the C3 Linker in PROTACs
This compound serves as a foundational element for conjugating a target protein ligand to the CRBN E3 ligase. The "C3" designation refers to a three-carbon chain which, in conjunction with the amido group, forms the linker. This linker is not merely a passive spacer; it plays a pivotal role in dictating the overall performance of the resulting PROTAC molecule.
The primary function of the linker is to optimally position the target protein and the E3 ligase to facilitate the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). This complex is essential for the subsequent ubiquitination of the target protein and its degradation by the proteasome. The length, rigidity, and chemical nature of the linker, in this case, the C3 amide chain, are critical determinants of:
-
Ternary Complex Stability: An appropriately sized linker allows for favorable protein-protein interactions between the target and the E3 ligase, enhancing the stability of the ternary complex.
-
Degradation Efficacy: The geometry imposed by the linker directly influences the efficiency of ubiquitin transfer from the E2 conjugating enzyme to the target protein. This is quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
-
Selectivity: The linker can influence the selectivity of the PROTAC by favoring the degradation of the intended target over other proteins.
-
Physicochemical Properties: The linker contributes to the overall solubility, cell permeability, and metabolic stability of the PROTAC molecule.
Synthesis of this compound
The synthesis of this compound and similar phthalimide-based Cereblon ligands has been described in the literature, with a practical approach detailed by Lohbeck and Miller in 2016.[1] The general synthetic strategy involves the modification of the phthalimide (B116566) ring of thalidomide (B1683933) to introduce a linker with a terminal amine, which can then be readily coupled to a target protein ligand.
Experimental Protocol: Synthesis of a Phthalimide-Based Cereblon Ligand with an Amine Linker
This protocol is adapted from the principles outlined by Lohbeck and Miller for the synthesis of a "PROTAC toolbox" of Cereblon-targeting amines.
Materials:
-
Hydroxy-thalidomide
-
tert-Butyl (3-bromopropyl)carbamate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification apparatus (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Alkylation: To a solution of hydroxy-thalidomide in DMF, add potassium carbonate followed by tert-butyl (3-bromopropyl)carbamate. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the Boc-protected intermediate.
-
Deprotection: The Boc-protected intermediate is dissolved in a mixture of DCM and TFA. The reaction is stirred at room temperature until the deprotection is complete.
-
Final Product Isolation: The solvent is removed under reduced pressure, and the residue is purified to yield the final product, this compound, typically as a TFA salt.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC utilizing the this compound linker is assessed through a series of quantitative biochemical and cellular assays.
Cereblon Binding Affinity
Table 1: Representative Binding Affinities of Thalidomide Analogs to Cereblon
| Compound | Assay Type | Binding Affinity (Kd or IC50) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~1.8 µM | [2] |
| Pomalidomide | Surface Plasmon Resonance (SPR) | ~300 nM | [2] |
| Lenalidomide | Fluorescence Polarization (FP) | ~1 µM | [2] |
Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.
Experimental Protocol: Fluorescence Polarization (FP) Competition Assay for Cereblon Binding
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., a PROTAC containing the this compound linker) for Cereblon.
Materials:
-
Recombinant human Cereblon (CRBN) protein
-
A fluorescently labeled thalidomide analog (tracer)
-
Test compound (PROTAC)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup: A fixed concentration of the fluorescent tracer and CRBN protein are added to the wells of the microplate. The concentrations should be optimized to give a stable and robust polarization signal.
-
Competition: The test compound is serially diluted and added to the wells. A control with no competitor (maximum polarization) and a control with a high concentration of a known binder like thalidomide (minimum polarization) are included.
-
Incubation: The plate is incubated at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measurement: The fluorescence polarization is measured using the microplate reader.
-
Data Analysis: The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.
Target Protein Degradation
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context. This is typically quantified by determining the DC50 and Dmax values.
Table 2: Representative Degradation Data for Thalidomide-Based PROTACs
| PROTAC (Target) | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 (BRD4) | PEG | Jurkat | <1 | >90 | [3] |
| dBET1 (BRD4) | Alkyl | MV4;11 | 4.3 | >95 | [3] |
Note: This table provides examples of potent thalidomide-based PROTACs to illustrate typical performance metrics. The specific performance of a PROTAC with the this compound linker will be target-dependent.
Experimental Protocol: Quantitative Western Blotting for Protein Degradation
This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibodies for the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Visualizing the PROTAC Mechanism and Workflow
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: Experimental workflow for PROTAC development and evaluation.
Conclusion
The this compound linker is a valuable tool in the development of potent and selective PROTACs that hijack the Cereblon E3 ligase. The C3 amide linker plays a critical role in orchestrating the formation of a productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. A thorough understanding of its synthesis and the application of rigorous quantitative experimental protocols are essential for the successful development of novel protein-degrading therapeutics. This guide provides a foundational framework for researchers to design, synthesize, and evaluate PROTACs incorporating this important structural motif.
References
Physicochemical Properties of Thalidomide-O-amido-C3-NH2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Thalidomide-O-amido-C3-NH2, a synthesized E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of direct experimental data for this specific molecule, this guide also includes relevant data for the parent compound, thalidomide (B1683933), to provide a comparative context. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to facilitate further research and characterization.
Core Physicochemical Data
The following tables summarize the available quantitative data for this compound and its parent compound, thalidomide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀N₄O₆ | Vendor Data |
| Molecular Weight | 388.37 g/mol | Vendor Data |
| CAS Number | 2022182-57-4 | Vendor Data |
| Appearance | Solid Powder | Vendor Data |
| Purity | ≥98% | Vendor Data |
| Storage Conditions | Dry, dark, and at -20°C for 1 year | Vendor Data |
Table 2: Experimental Physicochemical Properties of Thalidomide
| Property | Value | Conditions | Source |
| Aqueous Solubility | 52 µg/mL | 25°C | [1] |
| ~50 µg/mL | Not Specified | [2] | |
| 45-60 mg/L | 25°C | [3] | |
| Solubility in Organic Solvents | Sparingly soluble in methanol, ethanol, acetone; Very soluble in DMF, dioxane, pyridine; Practically insoluble in ether, chloroform, benzene. | Not Specified | [3][4] |
| logP (Octanol/Water) | 0.33 | Not Specified | [3] |
| 0.35450 | Not Specified | [5] | |
| pKa (Strongest Acidic) | 11.59 | Not Specified | [6] |
| 10.70 ± 0.40 (Predicted) | Not Specified | [7][8][9] | |
| Melting Point | 275°C | Not Specified | [1] |
| 269-271°C | Not Specified | [4][7] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols and may require optimization for specific molecules like this compound.
Kinetic Solubility Assay
This method provides a high-throughput assessment of a compound's solubility.[10]
1. Preparation of Solutions:
- Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
- Prepare the aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4).[11]
2. Assay Procedure:
- Add a small volume of the DMSO stock solution to the aqueous buffer in a microplate well.[10]
- Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 1-2 hours).[11][12]
- After incubation, separate any precipitate by filtration or centrifugation.[13]
3. Quantification:
- Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.[13]
- A standard curve of the compound in the same buffer/DMSO mixture is used for quantification.
Potentiometric Titration for pKa Determination
This method is a reliable way to determine the acid dissociation constant (pKa) of a compound.[14]
1. Instrument Calibration:
- Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]
2. Sample Preparation:
- Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture). The concentration should be at least 10⁻⁴ M.[16][17]
- Maintain a constant ionic strength in the solution using a background electrolyte like 0.15 M KCl.[16]
3. Titration:
- Immerse the calibrated pH electrode into the sample solution.
- Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH) in small, precise increments.[15]
- Record the pH value after each addition of the titrant.
4. Data Analysis:
- Plot the pH values against the volume of titrant added.
- The pKa is determined from the inflection point of the resulting titration curve.[14]
Shake-Flask Method for logP Determination
This is the traditional and most widely accepted method for measuring the octanol-water partition coefficient (logP).[18]
1. Preparation of Phases:
- Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by shaking them together and allowing the phases to separate.[18]
2. Partitioning:
- Dissolve a known amount of the test compound in one of the pre-saturated phases.
- Add a precise volume of the other pre-saturated phase to a flask.
- Add a precise volume of the compound-containing phase to the same flask.
- Shake the flask at a constant temperature for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).[13]
3. Phase Separation and Quantification:
- Allow the two phases to separate completely, often aided by centrifugation.
- Carefully sample an aliquot from both the aqueous and the octanol (B41247) phases.
- Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or NMR).[19][20]
4. Calculation:
- The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[18]
Visualizations
Signaling Pathway
Thalidomide and its derivatives, including this compound, exert their biological effects by binding to the Cereblon (CRBN) protein, which is a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.
Caption: Mechanism of action of thalidomide derivatives via CRBN-mediated protein degradation.
Experimental Workflow
The following diagram illustrates the general workflow for determining the octanol-water partition coefficient (logP) using the shake-flask method.
Caption: Workflow for logP determination using the shake-flask method.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thalidomide | 50-35-1 [chemicalbook.com]
- 5. (S)-Thalidomide | CAS#:841-67-8 | Chemsrc [chemsrc.com]
- 6. Human Metabolome Database: Showing metabocard for Thalidomide (HMDB0015175) [hmdb.ca]
- 7. Thalidomide CAS#: 50-35-1 [m.chemicalbook.com]
- 8. 841-67-8 CAS MSDS ((-)-THALIDOMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. (-)-THALIDOMIDE CAS#: 841-67-8 [m.chemicalbook.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. enamine.net [enamine.net]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jove.com [jove.com]
In-Depth Technical Guide: Thalidomide-O-amido-C3-NH2 as a Core Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C3-NH2 is a pivotal bifunctional molecule at the forefront of targeted protein degradation (TPD), a revolutionary therapeutic modality. This molecule serves as a cornerstone in the construction of Proteolysis Targeting Chimeras (PROTACs), which are engineered to selectively eliminate disease-causing proteins by co-opting the cell's natural protein disposal machinery. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and its application in the development of potent and selective protein degraders.
CAS Number: 2022182-57-4[1]
Core Compound Specifications
A summary of the key quantitative and qualitative data for this compound is presented in the table below. This information is essential for its application in chemical synthesis and biological assays.
| Property | Value | Reference |
| CAS Number | 2022182-57-4 | [1] |
| Molecular Formula | C₁₈H₂₀N₄O₆ | [1] |
| Molecular Weight | 388.37 g/mol | [1] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% (typical) | [1] |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage (up to 1 year) | [1] |
| Stock Solution Storage | 0-4°C for up to 1 month | [1] |
| Synonyms | Cereblon Ligand-Linker Conjugates 16, E3 Ligase Ligand-Linker Conjugates 52, HY-115560 | [1][2] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as the E3 ligase-recruiting moiety within a PROTAC. The thalidomide (B1683933) portion of the molecule specifically binds to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). The terminal amine (-NH2) of the C3 linker provides a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI).
The resulting PROTAC molecule acts as a molecular bridge, bringing the POI into close proximity with the CRL4-CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of PROTACs utilizing this compound.
Synthesis of a PROTAC using this compound
This protocol describes a standard amide coupling reaction to conjugate this compound to a carboxylic acid-functionalized target protein ligand.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid handle
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent
-
Anhydrous reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the target protein ligand (1 equivalent) in anhydrous DMF in the reaction vessel under an inert atmosphere.
-
Add DIPEA (3 equivalents) to the solution and stir for 5 minutes.
-
Add PyBOP (1.2 equivalents) and stir for another 10 minutes.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blot: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibodies against the target protein and loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation) values.
Application in PROTAC Development: A Case Study
This compound has been successfully incorporated into PROTACs targeting a variety of proteins. For instance, "PROTAC BRD4 Degrader-28" is a known PROTAC that utilizes this compound to degrade the BET bromodomain protein BRD4, a key target in cancer. While specific degradation data for this particular PROTAC is not widely published in comparative tables, other BRD4-targeting PROTACs have demonstrated DC₅₀ values in the low nanomolar range. For example, a potent BRD4 degrader, L134, which also employs a thalidomide-based ligand, exhibits a DC₅₀ of 7.36 nM.[2] Another BRD4 PROTAC degrader showed DC₅₀ values of 5.23, 0.678, and 1.17 nM in different cell lines.[1]
Conclusion
This compound is a well-established and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its straightforward conjugation chemistry and the robust mechanism of action of the thalidomide moiety make it an invaluable tool for researchers in the field of targeted protein degradation. The ability to induce potent and selective degradation of target proteins opens up new avenues for therapeutic intervention against a wide range of diseases, including cancer and immunological disorders. This guide provides the foundational knowledge required for the effective utilization of this compound in the design and development of novel protein degraders.
References
An In-depth Technical Guide to Thalidomide-O-amido-C3-NH2: A Comparative Analysis of TFA and HCl Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the trifluoroacetate (B77799) (TFA) and hydrochloride (HCl) salt forms of Thalidomide-O-amido-C3-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the physicochemical properties, synthesis, and biological implications of each salt form, offering valuable insights for researchers in drug discovery and development.
Introduction
Thalidomide (B1683933) and its derivatives have garnered significant attention for their potent immunomodulatory and anti-angiogenic properties. A crucial application of these molecules is as E3 ligase ligands in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. This compound serves as a versatile linker-equipped ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The choice of the salt form of this linker, commonly the TFA or HCl salt, can significantly impact its handling, stability, and performance in biological assays. This guide aims to provide a detailed comparison to aid in the selection of the appropriate salt form for specific research needs.
Physicochemical Properties
The counter-ion associated with an active molecule can influence its physical and chemical characteristics. While specific experimental data for a direct comparison of the two salts of this compound is not extensively published, we can infer key differences based on the known properties of TFA and HCl salts of similar amine-containing small molecules and peptides.
Table 1: Comparison of Physicochemical Properties of this compound Salts
| Property | This compound TFA Salt | This compound HCl Salt | General Remarks |
| Molecular Formula | C20H21F3N4O8[1] | C18H20ClN3O4 | The molecular formula and weight are higher for the TFA salt due to the trifluoroacetate counter-ion. |
| Molecular Weight | 502.4 g/mol [1] | 389.83 g/mol (calculated for the free base + HCl) | |
| CAS Number | 2022182-58-5[1] | 2565805-08-3[2] | The existence of distinct CAS numbers confirms that these are recognized as separate chemical entities. |
| Appearance | Typically a white to off-white solid | Typically a white to off-white solid | |
| Solubility | Generally soluble in organic solvents like DMSO and methanol. A similar, longer-chain derivative (Thalidomide-O-amido-C6-NH2 TFA) shows good solubility in DMSO (105.5 mg/mL) and can be formulated in a mixed solvent system of DMSO, PEG300, Tween 80, and saline (5 mg/mL)[3]. | Expected to have higher aqueous solubility compared to the free base and potentially the TFA salt, a common characteristic of hydrochloride salts of amines[4]. | The choice of salt can be critical for achieving desired concentrations in stock solutions and assay buffers. |
| Hygroscopicity | Can be hygroscopic. | Generally considered more hygroscopic than the corresponding free base. | Proper storage in a desiccated environment is recommended for both salts. |
| Stability | Generally stable under recommended storage conditions (-20°C for powder)[1][5]. However, residual TFA can be problematic in certain biological assays[6]. The stability of thalidomide analogs can be pH-dependent[7]. | Generally stable as a solid. The stability of thalidomide and its analogs has been studied in human plasma, with some derivatives showing improved stability over the parent drug[8]. | Long-term stability in solution should be evaluated for specific experimental conditions. |
| Regulatory Perspective | TFA salts are common in early-stage research but may face greater scrutiny from regulatory agencies for clinical development due to potential toxicity concerns associated with the TFA counter-ion[6]. | HCl salts are widely accepted and frequently used in pharmaceutical formulations. | For translational research, early consideration of switching to an HCl salt is often advisable. |
Experimental Protocols
Synthesis of this compound (Free Base)
A potential synthetic route to the free base, which can then be converted to either salt, can be adapted from literature procedures for similar phthalimide-based Cereblon ligands. The synthesis generally involves the reaction of a protected aminopropanol (B1366323) with 4-hydroxythalidomide, followed by functional group manipulations to introduce the terminal amine.
Conversion of TFA Salt to HCl Salt
The conversion of the TFA salt to the HCl salt is a common procedure in drug development to move from a research-grade compound to a more pharmaceutically acceptable form.
Protocol: TFA to HCl Salt Exchange via Lyophilization
-
Dissolution: Dissolve the this compound TFA salt in a minimal amount of deionized water.
-
Acidification: Add a solution of 10 mM hydrochloric acid (HCl) to the dissolved peptide solution.
-
Incubation: Allow the solution to stand at room temperature for approximately 5-10 minutes to ensure complete protonation of the amine by the chloride ions.
-
Lyophilization: Freeze the solution using a dry ice/acetone bath or liquid nitrogen and lyophilize overnight to remove the water and excess HCl.
-
Repetition: To ensure complete removal of the TFA counter-ion, repeat the dissolution in 10 mM HCl and lyophilization steps two to three times.
-
Final Lyophilization: After the final acid exchange cycle, dissolve the resulting solid in deionized water and lyophilize one last time to remove any remaining excess HCl.
-
Characterization: Confirm the successful salt exchange and purity of the final HCl salt product using analytical techniques such as NMR, Mass Spectrometry, and HPLC.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are used to confirm the chemical structure of the thalidomide derivative.
-
¹⁹F NMR is a sensitive technique to detect the presence of residual trifluoroacetate. The disappearance of the characteristic fluorine signal confirms the successful removal of the TFA counter-ion.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is employed to confirm the exact mass of the protonated molecule, which will differ between the free base, TFA salt, and HCl salt adducts.
-
Tandem MS (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern.
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC with UV detection is used to assess the purity of the compound.
-
The retention time may shift slightly depending on the salt form and the mobile phase used.
Signaling Pathways and Biological Activity
Thalidomide and its derivatives, including this compound, exert their biological effects primarily by binding to the Cereblon (CRBN) protein. CRBN is a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).
Mechanism of Action:
-
Binding to CRBN: The glutarimide (B196013) moiety of the thalidomide derivative binds to a specific pocket in the CRBN protein.
-
Neosubstrate Recruitment: This binding event alters the substrate specificity of the CRL4CRBN complex, leading to the recruitment of proteins that are not normally targeted by this E3 ligase. These are referred to as "neosubstrates."
-
Ubiquitination: The recruited neosubstrate is then polyubiquitinated by the E3 ligase complex.
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged neosubstrate.
The specific neosubstrates targeted for degradation depend on the specific thalidomide derivative and the cellular context. Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are important in B-cell development and function. Degradation of these proteins is central to the immunomodulatory and anti-myeloma effects of these drugs.
Implications of Salt Form on Biological Activity:
While the core biological mechanism is dictated by the thalidomide pharmacophore, the choice of salt form can have indirect effects on experimental outcomes:
-
Solubility and Bioavailability: The higher aqueous solubility of the HCl salt may be advantageous for in vitro assays requiring aqueous buffers and could potentially lead to improved bioavailability in vivo.
-
TFA Interference: Residual TFA from the TFA salt has been reported to interfere with certain biological assays, potentially leading to artifacts. Therefore, for sensitive cell-based assays, using the HCl salt or ensuring complete removal of TFA is recommended.
-
pH Effects: The dissolution of the salts can affect the pH of the solution, which in turn could influence protein stability and function in unbuffered systems.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound binds to Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of neosubstrate proteins.
Experimental Workflow Diagram
Caption: Workflow for the conversion of this compound TFA salt to its corresponding HCl salt.
Conclusion
The selection between the TFA and HCl salt of this compound is a critical decision in the development of PROTACs and other therapeutics. The TFA salt is a readily available starting material for initial research activities. However, for more advanced studies, particularly those involving sensitive biological assays or with a view towards clinical translation, the conversion to the more pharmaceutically acceptable HCl salt is highly recommended. The HCl salt is likely to offer improved aqueous solubility and avoids potential artifacts associated with the TFA counter-ion. The protocols and information provided in this guide are intended to assist researchers in making an informed choice and in the practical aspects of handling and characterizing these important chemical tools.
References
- 1. This compound TFA | E3 Ligase Ligand-Linker | TargetMol [targetmol.com]
- 2. 2565805-08-3|N-(3-Aminopropyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride|BLD Pharm [bldpharm.com]
- 3. Thalidomide-O-amido-C6-NH2 TFA | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Commercial Availability and Technical Guide for Thalidomide-O-amido-C3-NH2: A Core Component for PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C3-NH2 is a crucial building block in the rapidly advancing field of targeted protein degradation. As a synthetic E3 ligase ligand-linker conjugate, it incorporates the thalidomide (B1683933) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a three-carbon aminopropyl linker.[1][2] This bifunctional nature makes it an essential component for the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to selectively eliminate target proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. This guide provides a comprehensive overview of the commercial availability of this compound, its synthesis, and its application in experimental workflows.
Commercial Availability
This compound is readily available from several chemical suppliers as a research-grade chemical. It is often supplied as a trifluoroacetic acid (TFA) salt or a hydrochloride (HCl) salt to improve its stability and solubility. The compound's purity is typically high, often exceeding 98%, as confirmed by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
| Supplier | Product Name | Salt Form | Purity |
| TargetMol | This compound TFA | TFA | 98.47%[3] |
| MedChemExpress | This compound TFA | TFA | >98% |
| BroadPharm | This compound, TFA salt | TFA | Not specified |
| Xcess Biosciences | This compound | Free Base | ≥98%[1] |
| ChemScene | This compound (TFA) | TFA | 99.87% (LCMS)[4] |
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamide | [1][2] |
| Molecular Formula | C18H20N4O6 | [1] |
| Molecular Weight | 388.37 g/mol | [1] |
| CAS Number | 2022182-57-4 (Free Base) | [1][2] |
| Appearance | White to off-white solid | [4] |
| Storage | Store at -20°C for long-term stability. | [3] |
Synthesis
A practical and efficient synthesis of phthalimide-based Cereblon ligands, which can be adapted for the synthesis of this compound, has been described by Lohbeck and Miller (2016).[5][6] The general strategy involves the synthesis of a functionalized phthalimide (B116566) scaffold that can be readily diversified.
General Synthetic Scheme:
References
- 1. xcessbio.com [xcessbio.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound TFA | E3 Ligase Ligand-Linker | TargetMol [targetmol.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Architect's Guide to Targeted Protein Degradation: Basic Principles of PROTAC Design Utilizing Thalidomide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Therapeutics
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a revolutionary shift in drug discovery, moving beyond simple inhibition to achieve targeted protein degradation.[1] These heterobifunctional molecules offer the unprecedented ability to eliminate disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system (UPS).[2] Central to the success of many pioneering PROTACs is the use of thalidomide (B1683933) and its analogs, which effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the UPS.[1][3] This technical guide provides an in-depth exploration of the fundamental principles governing the design of thalidomide-based PROTACs, from molecular mechanism to practical experimental validation.
Core Principles of Thalidomide-Based PROTAC Design
A thalidomide-based PROTAC is a chimeric molecule comprising three essential components: a "warhead" that binds the protein of interest (POI), an E3 ligase-recruiting ligand derived from thalidomide, and a chemical linker that connects the two moieties.[4] The simultaneous binding of the PROTAC to both the POI and CRBN forms a ternary complex, which brings the E3 ligase machinery into close proximity with the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[5]
The E3 Ligase Ligand: Harnessing the Power of Thalidomide and its Analogs
Thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide (B1683931), are well-established ligands for CRBN, a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1] The binding of these immunomodulatory drugs (IMiDs) to CRBN alters its substrate specificity, enabling the recruitment of "neosubstrates" for degradation.[] In the context of PROTACs, this interaction is exploited to bring the entire E3 ligase complex to a desired POI.
Pomalidomide is often favored over thalidomide in PROTAC design due to its generally stronger binding affinity for CRBN, which can facilitate more efficient ternary complex formation and subsequent protein degradation.[] Furthermore, the amino group on the phthalimide (B116566) ring of pomalidomide provides a versatile attachment point for the linker that is often directed away from the CRBN binding interface, allowing for greater flexibility in linker design without compromising E3 ligase engagement.[]
The Warhead: Targeting the Protein of Interest
The "warhead" is a ligand that specifically binds to the target protein intended for degradation. The selection of a suitable warhead is crucial and is dictated by the specific POI. It is important to note that the warhead does not need to be a potent inhibitor of the protein's function; it only needs to bind with sufficient affinity and specificity to enable the formation of a stable ternary complex. This feature of PROTACs opens up the possibility of targeting proteins that have been historically considered "undruggable."[4]
The Linker: More Than Just a Connection
The linker is a critical determinant of a PROTAC's efficacy and selectivity. Its composition, length, and attachment points on both the warhead and the E3 ligase ligand significantly influence the stability and geometry of the ternary complex.[7] The linker must be designed to orient the POI and CRBN in a manner that is optimal for efficient ubiquitin transfer.
Common linker types include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures. The choice of linker can impact the PROTAC's physicochemical properties, such as solubility and cell permeability. Optimization of the linker is an empirical process that often involves synthesizing and testing a library of PROTACs with varying linker lengths and compositions.[7]
Quantitative Analysis of Thalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which represents the maximum percentage of protein degradation achievable.[2]
Table 1: Degradation Potency of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [8] |
| Representative Thalidomide-PEG-BRD4 PROTAC | Thalidomide | BRD4 | HeLa | 15 | > 95 | [2] |
Table 2: Degradation Potency of BTK-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PTD10 | Pomalidomide | BTK | MOLM-14 | 0.5 | > 90 | [9] |
| RC-1 | Thalidomide Analog | BTK | Mino | < 10 | ~90 | [10] |
| NC-1 | Thalidomide Analog | BTK | Mino | 2.2 | 97 | [10] |
Experimental Protocols
Protocol 1: Synthesis of a Pomalidomide-Based PROTAC
This protocol provides a general framework for the synthesis of a pomalidomide-based PROTAC. The specific reagents and conditions will vary depending on the warhead and linker chosen.
Step 1: Synthesis of a Functionalized Pomalidomide-Linker Intermediate
-
React 4-fluorothalidomide with a suitable linker precursor containing a nucleophilic group (e.g., an amine) in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Purify the resulting pomalidomide-linker intermediate using column chromatography.
Step 2: Coupling of the Warhead to the Pomalidomide-Linker Intermediate
-
Activate the carboxylic acid group on the warhead (if present) using a coupling agent such as HATU.
-
React the activated warhead with the pomalidomide-linker intermediate in the presence of a base like DIPEA in a solvent such as dimethylformamide (DMF).
-
Monitor the reaction by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[11]
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[8]
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2]
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[11]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]
5. Detection and Analysis:
-
Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)
This protocol outlines a method to assess the formation of the POI-PROTAC-E3 ligase ternary complex using the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology.
1. Reagent Preparation:
-
Prepare solutions of the purified target protein (e.g., GST-tagged BRD4), the E3 ligase complex (e.g., FLAG-tagged CRBN complex), and the PROTAC at various concentrations in an appropriate assay buffer.[12]
2. Assay Setup:
-
In a 384-well plate, add the target protein, E3 ligase complex, and PROTAC at the desired concentrations.
-
Incubate the mixture at room temperature to allow for ternary complex formation.
3. Detection:
-
Add Anti-GST Acceptor beads and Anti-FLAG Donor beads to the wells.
-
Incubate the plate in the dark to allow for bead binding.
-
Read the plate on an AlphaScreen-capable plate reader.
4. Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation. The decrease in signal at higher concentrations is known as the "hook effect."[12]
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
This protocol describes how to measure cell viability after PROTAC treatment using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[13][14]
1. Cell Plating and Treatment:
-
Plate cells in an opaque-walled multi-well plate at a desired density.
-
Treat the cells with a range of PROTAC concentrations and a vehicle control.
2. Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
3. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizing the Core Concepts
To further elucidate the principles of thalidomide-based PROTAC design, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: General workflow for PROTAC development.
Caption: The CRL4-CRBN signaling pathway in PROTAC-mediated degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. OUH - Protocols [ous-research.no]
Cereblon as a PROTAC E3 Ligase: A Technical Guide to Targeted Protein Degradation
Executive Summary: The emergence of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins. This technology co-opts the cell's natural ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs).[1] A cornerstone of this strategy is the recruitment of an E3 ubiquitin ligase. Cereblon (CRBN), a substrate receptor for the Cullin-RING Ligase 4 (CRL4) complex, has become one of the most widely utilized E3 ligases in PROTAC design.[2][3] This guide provides an in-depth technical overview of Cereblon's role as a PROTAC E3 ligase, detailing its mechanism of action, quantitative parameters for PROTAC efficacy, key experimental protocols for drug development, and its broader signaling context for researchers, scientists, and drug development professionals.
Introduction to Cereblon and the CRL4 E3 Ligase Complex
Cereblon (CRBN) is a 442-amino acid protein that functions as a substrate receptor within the CRL4 E3 ubiquitin ligase complex.[4] This multi-subunit complex, known as CRL4-CRBN, is a key player in the UPS, responsible for marking substrate proteins with ubiquitin for subsequent degradation by the 26S proteasome.[2][5] The discovery that immunomodulatory imide drugs (IMiDs)—such as thalidomide (B1683933), lenalidomide, and pomalidomide—exert their therapeutic effects by binding directly to CRBN was a pivotal moment.[6][7] This binding event alters CRBN's substrate specificity, leading to the ubiquitination and degradation of specific "neosubstrate" proteins, a mechanism now famously exploited by CRBN-recruiting PROTACs.[7][8]
The core CRL4-CRBN complex is composed of several key proteins:
-
Cullin 4 (CUL4A or CUL4B): A scaffold protein that forms the backbone of the complex.
-
Regulator of Cullins 1 (RBX1): A RING-box protein that recruits the ubiquitin-conjugating enzyme (E2).
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor (CRBN) to the CUL4 scaffold.[2]
-
Cereblon (CRBN): The substrate receptor that provides specificity for target recognition.[4]
Activation of the complex requires neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to the CUL4 scaffold, which induces a conformational change necessary for catalytic activity.[5][9]
The Role of Cereblon in PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules featuring two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other binds to an E3 ligase like CRBN.[10][11] The PROTAC does not inhibit the POI but rather acts as a molecular bridge, inducing proximity between the POI and CRBN.[9][11] This proximity facilitates the formation of a key ternary complex (POI-PROTAC-CRBN), which is the critical first step in the degradation cascade.[12]
The mechanism proceeds through the following steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and the CRBN subunit of the CRL4 E3 ligase complex.[1]
-
Ubiquitination: The formation of the ternary complex brings the POI close to the E2 ubiquitin-conjugating enzyme recruited by the CRL4-CRBN complex. This proximity enables the efficient transfer of ubiquitin molecules from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI.[13]
-
Polyubiquitination: A chain of ubiquitin molecules is built upon the POI.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[5][9]
-
PROTAC Recycling: The PROTAC is then released and can catalyze further rounds of POI degradation, allowing it to act substoichiometrically.[9]
A phenomenon known as the "hook effect" is often observed, where at very high concentrations, the PROTAC can form separate binary complexes (PROTAC-POI and PROTAC-CRBN) that inhibit the formation of the productive ternary complex, leading to reduced degradation.[8][14]
References
- 1. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesensors.com [lifesensors.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling the CRL4A ligase complex to predict target protein ubiquitination induced by cereblon-recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Central Nervous System Targeted Protein Degraders [mdpi.com]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide: Early-Stage Research Involving Thalidomide-O-amido-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thalidomide-O-amido-C3-NH2 in Targeted Protein Degradation
This compound is a synthetic chemical compound designed for advanced biomedical research, specifically in the field of targeted protein degradation.[1][2][3][4] It functions as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), equipped with a flexible three-carbon linker terminating in a primary amine (-NH2). This primary amine serves as a conjugation point for attaching a ligand that targets a specific protein of interest (POI). The resulting bifunctional molecule is known as a Proteolysis Targeting Chimera (PROTAC).
The core utility of this compound lies in its role as a building block for constructing these PROTACs.[1][2][3][4] By recruiting the CRBN E3 ligase, a PROTAC molecule can induce the ubiquitination and subsequent degradation of a target protein by the cell's own proteasome machinery. This offers a powerful alternative to traditional small-molecule inhibitors, enabling the study and potential therapeutic targeting of proteins that have been historically considered "undruggable."
This guide provides a technical overview of the application of this compound in early-stage research, focusing on the creation and evaluation of a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK), a protein implicated in various B-cell malignancies.
Core Concepts and Mechanism of Action
The mechanism of action for a PROTAC utilizing this compound follows a well-established pathway central to targeted protein degradation. The thalidomide (B1683933) moiety binds to Cereblon (CRBN), which is part of the Cullin-4A RING E3 ubiquitin ligase complex. This binding event effectively "hijacks" the cellular protein disposal system.
The PROTAC, being a hetero-bifunctional molecule, simultaneously binds to both the target protein (in this illustrative case, BTK) and CRBN. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 Ligase). Within this complex, the E3 ligase transfers ubiquitin molecules to the surface of the target protein. This poly-ubiquitination marks the protein for recognition and degradation by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule itself is not degraded and can continue to facilitate the degradation of more target protein molecules.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Thalidomide-O-amido-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide and its analogs are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1 E3 ligase complex.[2]
This document provides detailed application notes and protocols for the utilization of Thalidomide-O-amido-C3-NH2, a pre-synthesized E3 ligase ligand-linker conjugate, in the synthesis of PROTACs. This building block incorporates the thalidomide-based CRBN ligand and a three-carbon aliphatic linker with a terminal primary amine, facilitating straightforward conjugation to a POI ligand.[3][4]
Mechanism of Action
A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.[1][2]
Signaling Pathway
The signaling pathway for a thalidomide-based PROTAC involves the recruitment of the CRL4CRBN E3 ubiquitin ligase complex to the target protein.
Experimental Protocols
The terminal amine of this compound allows for its conjugation to a POI ligand, typically through the formation of a stable amide bond. This is a widely used and robust chemical reaction in PROTAC synthesis.
Protocol 1: Amide Bond Formation in Solution Phase
This protocol describes the coupling of this compound with a POI ligand containing a carboxylic acid functional group.
Materials:
-
This compound
-
POI ligand with a carboxylic acid moiety
-
Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Additive (optional): HOBt (Hydroxybenzotriazole) or OxymaPure
-
Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous solvents: DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Purification system: Preparative HPLC or flash chromatography
-
Analytical instruments: LC-MS and NMR for characterization
Procedure:
-
Preparation of the Reaction Mixture:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF or DCM.
-
Add the coupling agent (e.g., EDC, 1.2 equivalents) and, if used, the additive (e.g., HOBt, 1.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Addition of this compound:
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF or DCM.
-
Add the dissolved this compound to the reaction mixture.
-
Add the base (e.g., DIPEA, 2.0-3.0 equivalents) to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by preparative HPLC or flash chromatography to obtain the final PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Protocol 2: Solid-Phase Synthesis of PROTACs
Solid-phase synthesis can simplify the purification process and is amenable to parallel synthesis for creating PROTAC libraries. This protocol outlines a general workflow where the POI ligand is first attached to a solid support.
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acid linker (if additional linker length is desired)
-
POI ligand with a carboxylic acid
-
This compound
-
Standard solid-phase peptide synthesis (SPPS) reagents:
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: DIPEA
-
Washing solvents: DMF, DCM, Methanol
-
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 1 hour.
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, DCM, and methanol.
-
-
Coupling of POI Ligand:
-
Activate the carboxylic acid of the POI ligand using a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated POI ligand solution to the resin and shake at room temperature for 2-4 hours.
-
Wash the resin to remove excess reagents.
-
-
Coupling of this compound (as the final step):
-
This step assumes the POI on the resin now has a carboxylic acid available for coupling. If not, a linker with a terminal carboxylic acid needs to be coupled first.
-
Activate a suitable linker with a terminal carboxylic acid and couple it to the deprotected amine on the resin-bound POI ligand.
-
Deprotect the other end of the linker to reveal a free amine.
-
Couple a molecule with a carboxylic acid that will react with the amine of this compound in the next step.
-
For the final coupling, activate the carboxylic acid of the resin-bound intermediate and add this compound and a base. Shake for 12-24 hours.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly and dry it.
-
Treat the resin with a cleavage cocktail to cleave the PROTAC from the solid support and remove any acid-labile protecting groups.
-
-
Purification and Characterization:
-
Precipitate the cleaved PROTAC in cold diethyl ether, centrifuge, and decant the ether.
-
Purify the crude PROTAC by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a PROTAC using this compound.
Data Presentation
| PROTAC ID | Target POI | Linker Composition | CRBN Binding (Kd, nM) | POI Binding (Kd, nM) | DC50 (nM) | Dmax (%) | Cell Line |
| Example 1 | Protein X | C3 alkyl | ~100-500 | ~50-200 | 10 - 100 | > 90 | Cancer Cell Line A |
| Example 2 | Protein Y | C3 alkyl | ~100-500 | ~10-50 | 1 - 10 | > 95 | Cancer Cell Line B |
| Example 3 | Protein Z | C3 alkyl | ~100-500 | ~200-1000 | 100 - 500 | ~ 80 | Disease Model C |
Note: The data in this table is illustrative and intended to provide a framework for data presentation. Actual values will vary depending on the specific POI ligand, the target protein, and the cellular context.
Conclusion
This compound is a valuable and convenient building block for the synthesis of CRBN-recruiting PROTACs. Its terminal amine allows for straightforward conjugation to a wide variety of POI ligands through robust amide bond formation, compatible with both solution-phase and solid-phase synthesis strategies. The protocols and workflows provided herein offer a comprehensive guide for researchers in the development of novel protein degraders. Successful PROTAC development will depend on the careful optimization of the linker and POI ligand to achieve potent and selective degradation of the target protein.
References
Application Notes and Protocols for the Conjugation of a Protein Ligand to Thalidomide-O-amido-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two moieties.[1] This document provides detailed protocols for the conjugation of a protein ligand to Thalidomide-O-amido-C3-NH2, a derivative of thalidomide (B1683933) that acts as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[2][3]
The protocols outlined below focus on the formation of a stable amide bond, a common and robust method for linking the components of a PROTAC. This is typically achieved by activating a carboxylic acid on the protein ligand (or a linker attached to it) to form an active ester, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the primary amine of this compound.[4][5]
Signaling Pathway: Cereblon-Mediated Protein Degradation
Thalidomide and its derivatives function by binding to the Cereblon (CRBN) protein, which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[6][7] In the context of a PROTAC, the thalidomide moiety serves to recruit this E3 ligase complex to the target protein of interest, which is bound by the other ligand of the PROTAC. This proximity induces the poly-ubiquitination of the target protein by the E2 conjugating enzyme associated with the E3 ligase complex.[1][8] The poly-ubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade the target protein.[1][3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple protein molecules.[8]
Caption: Cereblon-mediated protein degradation pathway initiated by a thalidomide-based PROTAC.
Experimental Protocols
Two primary protocols are presented for the conjugation of a protein ligand containing a carboxylic acid to this compound. The choice of protocol may depend on the specific properties of the protein ligand, such as its stability and steric hindrance.
Protocol 1: EDC/NHS Coupling
This method is widely used for forming amide bonds and involves the activation of a carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This activated ester then reacts with the primary amine of this compound.
Materials:
-
Protein ligand with a terminal carboxylic acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvents for work-up and purification (e.g., ethyl acetate, water, brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Activation of the Protein Ligand:
-
In a clean, dry round-bottom flask, dissolve the protein ligand (1.0 equivalent) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add NHS (1.2 equivalents) to the solution and stir until fully dissolved.
-
Add EDC-HCl (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours to form the NHS-ester. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Amide Bond Formation:
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF or DCM.
-
Add DIPEA or TEA (2.0-3.0 equivalents) to the this compound solution.
-
Slowly add the solution of this compound to the activated protein ligand solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent, such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.
-
Protocol 2: HATU Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides faster reaction times and higher yields, particularly for challenging conjugations.
Materials:
-
Protein ligand with a terminal carboxylic acid
-
This compound
-
HATU
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents for work-up and purification as in Protocol 1
Procedure:
-
Coupling Reaction:
-
In a clean, dry round-bottom flask, dissolve the protein ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 equivalents) to the solution.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
-
Characterization:
-
Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.
-
Experimental Workflow
The general workflow for the synthesis and characterization of a protein ligand-thalidomide conjugate is depicted below.
Caption: General workflow for the synthesis and characterization of a PROTAC.
Data Presentation
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key quantitative parameters include the DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation achievable).[9] The binding affinity of the PROTAC to the target protein and to Cereblon is also a critical factor.
Table 1: Quantitative Parameters for PROTAC Efficacy
| Parameter | Description | Typical Range for Potent PROTACs | Method of Analysis |
| Binding Affinity (Kd) to Target Protein | The dissociation constant for the interaction between the PROTAC and the target protein. A lower Kd indicates stronger binding. | 1 - 500 nM | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) |
| Binding Affinity (Kd) to Cereblon (CRBN) | The dissociation constant for the interaction between the thalidomide moiety of the PROTAC and the CRBN E3 ligase.[9] | ~250 nM for thalidomide[9] | ITC, SPR, FP |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein after a specific incubation time.[9] | Low nanomolar (e.g., < 100 nM)[9] | Western Blot, In-Cell Western, Mass Spectrometry-based proteomics, HiBiT assay |
| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC.[9] | > 80% | Western Blot, In-Cell Western, Mass Spectrometry-based proteomics, HiBiT assay |
Table 2: Characterization of the Final PROTAC Conjugate
| Parameter | Expected Result | Method of Analysis |
| Purity | >95% | HPLC |
| Molecular Weight | Confirmed molecular ion peak corresponding to the calculated mass of the conjugate. | LC-MS (ESI-MS) |
| Structure Confirmation | NMR spectra consistent with the proposed structure of the final conjugate. | ¹H NMR, ¹³C NMR |
Note: The optimal linker length and composition can significantly impact the degradation efficiency of a PROTAC. Therefore, it is often necessary to synthesize and screen a library of PROTACs with different linkers to identify the most effective degrader.[10]
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. asset.library.wisc.edu [asset.library.wisc.edu]
Application Notes and Protocols for Thalidomide-O-amido-C3-NH2 Linker in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The thalidomide (B1683933) moiety is a widely used E3 ligase ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex. The linker component is crucial for the efficacy of a PROTAC, as its length, rigidity, and composition influence the formation and stability of the ternary complex (POI-PROTAC-CRBN), which is essential for ubiquitination and subsequent proteasomal degradation of the POI.
This document provides detailed application notes and protocols for the use of the Thalidomide-O-amido-C3-NH2 linker in the development of PROTACs. This linker features a three-carbon aliphatic chain connected to the thalidomide scaffold via an ether linkage and an amide bond, terminating in a primary amine for conjugation to a POI ligand.
Mechanism of Action
A PROTAC incorporating the this compound linker functions by inducing the proximity of the target protein to the CRBN E3 ligase complex. This leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Quantitative Data
Specific quantitative data for PROTACs utilizing the this compound linker is not extensively available in peer-reviewed literature, as this is often a proprietary aspect of novel PROTAC development. However, the performance of PROTACs with short alkyl linkers provides a valuable benchmark. The following table summarizes representative data for CRBN-based PROTACs with short aliphatic linkers targeting various proteins. It is important to note that the optimal linker length is target-dependent and requires empirical validation.
| Target Protein | Linker Description | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BTK | C3 alkyl/ether | 1-40 | >90 | Ramos | [1] |
| BRD9 | Short piperidine | 1 | >95 | Synovial Sarcoma Cells | [2] |
| TBK1 | 12-atom alkyl/ether | 3 | 96 | 293T | [1] |
| METTL3 | 9-carbon alkyl | 440 | 80 | MV4-11 | [3] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific target protein, the warhead used, and the cell line. The data presented here is for illustrative purposes to indicate the potential potency of PROTACs with short linkers.
Experimental Protocols
Protocol 1: Synthesis of this compound Linker
This protocol describes a plausible three-step synthesis of the this compound linker, starting from 4-hydroxythalidomide.
Step 1: Synthesis of tert-butyl (3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)propyl)carbamate
-
To a solution of 4-hydroxythalidomide (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2-3 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-Boc-3-bromopropylamine (1.2 eq.) to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the Boc-protected intermediate.
Step 2: Synthesis of this compound (Deprotection)
-
Dissolve the Boc-protected intermediate (1 eq.) in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA, 10-20 eq.) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM or methanol (B129727) to remove residual TFA.
-
The crude product can be purified by reverse-phase HPLC to yield the final this compound linker as a TFA salt.
Step 3: Conjugation to POI Ligand
-
To a solution of the POI ligand containing a carboxylic acid moiety (1 eq.) in anhydrous DMF, add a coupling agent such as HATU (1.1 eq.) and a base like N,N-diisopropylethylamine (DIPEA, 3-4 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq.) in DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC molecule by column chromatography or preparative HPLC.
Protocol 2: Western Blot for Protein Degradation Assessment
This protocol outlines the general steps for quantifying target protein degradation in cells treated with PROTACs.
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with serial dilutions of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody for the POI and the loading control. Subsequently, wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply the chemiluminescent substrate and image the blot. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to calculate DC50 and Dmax values.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of the PROTAC on cell viability.
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
White, opaque 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement: Mix the contents and incubate to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value if applicable.
Disclaimer
The information provided in this document is for Research Use Only. The protocols are intended as a guide and may require optimization for specific experimental conditions and applications.
References
Application Notes and Protocols for Thalidomide-O-amido-C3-NH2 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than simply inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's intrinsic ubiquitin-proteasome system to induce the degradation of a specific protein of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1 E3 ligase complex (CRL4CRBN).[1] The recruitment of CRBN by a thalidomide-based PROTAC brings the E3 ligase into close proximity with the target protein, leading to the polyubiquitination of the target and its subsequent degradation by the 26S proteasome.
Thalidomide-O-amido-C3-NH2 is a key building block in the construction of CRBN-recruiting PROTACs. It comprises the thalidomide core, which serves as the CRBN ligand, connected to a 3-carbon alkyl linker with a terminal primary amine (-NH2). This terminal amine provides a versatile chemical handle for conjugation to a ligand for a protein of interest (POI), typically through the formation of a stable amide bond.
These application notes provide a comprehensive overview of the use of this compound in TPD, including its mechanism of action, protocols for PROTAC synthesis and evaluation, and a summary of available quantitative data.
Mechanism of Action
The fundamental principle of a PROTAC synthesized from this compound is the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then unfolds and degrades the target protein.
References
Application Notes and Protocols for PROTACs Utilizing Thalidomide-O-amido-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. This document provides detailed application notes and experimental protocols for the design and evaluation of PROTACs utilizing Thalidomide-O-amido-C3-NH2 , a pre-synthesized E3 ligase ligand-linker conjugate that incorporates the Cereblon (CRBN) E3 ligase ligand, thalidomide (B1683933).
This compound serves as a foundational component for synthesizing PROTACs. The terminal primary amine (-NH2) provides a versatile chemical handle for conjugation to a warhead that targets a specific POI. The C3-amido linker offers a defined length and flexibility to facilitate the formation of a productive ternary complex between the POI and the CRBN E3 ligase complex.
Mechanism of Action
A PROTAC synthesized from this compound operates through the Ubiquitin-Proteasome System (UPS). The thalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. Concurrently, the warhead of the PROTAC binds to the POI. This dual binding induces the formation of a ternary complex (POI-PROTAC-CRBN), bringing the POI into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: General mechanism of action for a PROTAC utilizing this compound.
Experimental Design and Workflow
A typical experimental workflow for evaluating a novel PROTAC involves a series of in vitro and cell-based assays to confirm its mechanism of action and assess its efficacy and selectivity.
Caption: A stepwise experimental workflow for the evaluation of a novel PROTAC.
Key Experimental Protocols
Target Protein Degradation Assays
The primary function of a PROTAC is to induce the degradation of the target protein. This is most commonly assessed by measuring the levels of the POI in cells treated with the PROTAC.
a) Western Blotting
This is the gold-standard method for quantifying protein levels.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells at a density that allows for 70-80% confluency at the time of harvest.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, add Laemmli sample buffer, and boil at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the POI overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and an imaging system.
-
Re-probe the membrane for a loading control (e.g., GAPDH, β-actin).
-
Quantify band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.
-
Data Presentation:
| Concentration (nM) | % POI Remaining (Mean ± SD) |
| Vehicle (DMSO) | 100 ± 5.2 |
| 0.1 | 98 ± 4.5 |
| 1 | 85 ± 6.1 |
| 10 | 55 ± 7.3 |
| 100 | 20 ± 3.8 |
| 1000 | 15 ± 2.9 |
| 10000 | 18 ± 3.5 |
From this data, the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated.
b) In-Cell Western™ Assay
This is a higher-throughput alternative to traditional Western blotting.[1]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat with a serial dilution of the PROTAC and vehicle control.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against the POI and a normalization antibody (e.g., against a housekeeping protein).
-
Wash and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores.
-
-
Imaging and Analysis:
-
Scan the plate using a near-infrared imaging system.
-
Quantify the fluorescence intensity for the POI and normalize to the intensity of the normalization antibody.
-
Ternary Complex Formation Assays
Demonstrating the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for confirming the mechanism of action.
a) Co-Immunoprecipitation (Co-IP)
Co-IP can be used to detect the interaction between the POI and the E3 ligase in the presence of the PROTAC.[2][3]
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC, a negative control PROTAC, and a vehicle control. It is advisable to pre-treat with a proteasome inhibitor (e.g., MG132) to prevent degradation of the POI.
-
Lyse cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or the POI, coupled to magnetic or agarose (B213101) beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting, probing for the presence of the POI and the E3 ligase. An increased amount of the POI in the CRBN immunoprecipitate (or vice versa) in the presence of the PROTAC indicates ternary complex formation.
-
b) NanoBRET™ Ternary Complex Assay
This is a live-cell, real-time assay to monitor ternary complex formation.[4][5]
Protocol:
-
Cell Preparation:
-
Co-express the POI fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to HaloTag® in cells.
-
-
Labeling and Treatment:
-
Label the HaloTag®-CRBN with a fluorescent HaloTag® ligand.
-
Treat the cells with the PROTAC.
-
-
BRET Measurement:
-
Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates that the NanoLuc®-POI and the fluorescently labeled HaloTag®-CRBN are in close proximity, signifying ternary complex formation.
-
Data Presentation:
| PROTAC Concentration (nM) | NanoBRET Ratio (mBU) |
| 0 | 50 |
| 1 | 150 |
| 10 | 400 |
| 100 | 800 |
| 1000 | 600 |
| 10000 | 300 |
The characteristic "hook effect" at high concentrations is due to the formation of binary complexes that compete with the ternary complex.
Target Engagement Assays
These assays confirm that the PROTAC binds to the POI and the E3 ligase within the cellular environment.
a) Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a protein upon ligand binding.
Protocol:
-
Cell Treatment:
-
Treat intact cells with the PROTAC or vehicle control.
-
-
Heating and Lysis:
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells by freeze-thaw cycles.
-
-
Analysis:
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting for the POI. An increase in the melting temperature of the POI in the presence of the PROTAC indicates target engagement.
-
b) NanoBRET™ Target Engagement Assay
This assay quantifies the affinity of the PROTAC for the POI in live cells.[6][7]
Protocol:
-
Cell Preparation:
-
Express the POI as a NanoLuc® fusion protein in cells.
-
-
Tracer and Compound Addition:
-
Add a cell-permeable fluorescent tracer that binds to the POI.
-
Add the PROTAC, which will compete with the tracer for binding to the POI.
-
-
BRET Measurement:
-
Measure the BRET signal. A decrease in the BRET signal indicates that the PROTAC is displacing the tracer, allowing for the determination of the intracellular affinity (IC50) of the PROTAC for the POI.
-
Ubiquitination Assays
These assays directly measure the ubiquitination of the POI, a key step in the PROTAC mechanism.
Protocol:
-
In Vitro Ubiquitination Assay:
-
Combine purified POI, E1 activating enzyme, E2 conjugating enzyme, CRBN/DDB1/CUL4A/RBX1 complex, ubiquitin, ATP, and the PROTAC in a reaction buffer.
-
Incubate to allow the ubiquitination reaction to proceed.
-
Analyze the reaction products by Western blotting, probing for the POI to detect higher molecular weight ubiquitinated species.[8]
-
-
In-Cell Ubiquitination Assay:
-
Treat cells with the PROTAC and a proteasome inhibitor.
-
Lyse the cells and immunoprecipitate the POI.
-
Perform a Western blot on the immunoprecipitated material and probe with an anti-ubiquitin antibody.
-
Negative Control Experiments
The use of appropriate negative controls is essential to validate that the observed degradation is due to the specific PROTAC-mediated mechanism.[][10][11]
-
Inactive Epimer: Synthesize a diastereomer of the PROTAC where the stereochemistry of the thalidomide moiety is altered, rendering it unable to bind to CRBN. This control should not induce degradation.
-
Warhead Alone: The warhead molecule by itself should ideally not cause degradation, although it may have an inhibitory effect on the POI.
-
E3 Ligase Ligand Alone: this compound (after deprotection if necessary) should not induce degradation of the POI.
-
CRBN Knockout/Knockdown Cells: The PROTAC should not be active in cells lacking CRBN.
Concluding Remarks
The experimental design and protocols outlined in this document provide a comprehensive framework for the evaluation of PROTACs developed using this compound. A systematic approach, from initial biochemical characterization to in-depth cellular mechanistic studies, is crucial for the successful development of potent and selective protein degraders. The careful selection and execution of these assays, along with the use of appropriate controls, will enable researchers to confidently advance their PROTAC discovery programs.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. selvita.com [selvita.com]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 7. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [france.promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of PROTACs Synthesized with Thalidomide-O-amido-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's endogenous ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This document provides detailed application notes and protocols for the cellular evaluation of PROTACs synthesized using Thalidomide-O-amido-C3-NH2, a linker-E3 ligase ligand conjugate that engages the Cereblon (CRBN) E3 ligase.
The thalidomide (B1683933) moiety serves as a potent recruiter of the CRBN E3 ligase complex. The "O-amido-C3-NH2" component is a flexible alkyl linker with a terminal amine, providing a versatile point of conjugation to a POI-binding ligand. The nature of this linker is a critical determinant of the stability and efficacy of the resulting PROTAC, influencing the geometry of the ternary complex formed between the POI and CRBN. These application notes will guide researchers through the essential cell-based assays to characterize the degradation efficiency and cellular effects of such PROTACs.
Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, liberating the PROTAC to engage in another degradation cycle.
Data Presentation: Quantitative Analysis of Thalidomide-Based PROTACs
The efficacy of a PROTAC is primarily defined by its potency (DC50, the concentration required to degrade 50% of the target protein) and its maximal degradation (Dmax). The following tables provide representative data for thalidomide-based PROTACs with linkers similar to the O-amido-C3-NH2 structure, targeting various proteins. It is important to note that the optimal linker and its length are highly dependent on the specific target protein and cell line.
Table 1: Degradation Efficiency of Thalidomide-Based PROTACs with Alkyl/PEG Linkers
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|---|
| BTK | Pomalidomide | PEG | ~16 | 0.5 | >95 | [1] |
| BRD4 | Thalidomide derivative | PEG | ~12 | ~1.8 | >95 | [2] |
| SHP2 | Thalidomide | Not Specified | Not Specified | 6.02 | Not Specified | [3] |
| BRD4 | Pomalidomide | PEG | Not Specified | <1 | >95 |[2] |
Table 2: Impact of Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
|---|---|---|---|---|---|
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[4] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[4] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[4] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[4] |
Experimental Protocols
Herein, we provide detailed protocols for key cell-based assays to characterize PROTACs synthesized with this compound.
Western Blot for Target Protein Degradation
This is the most direct method to quantify the degradation of the target protein.
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager and analysis software
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
For a dose-response experiment , treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours).
-
For a time-course experiment , treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) and harvest at various time points (e.g., 2, 4, 8, 16, 24, 48 hours).
-
Include a vehicle control (e.g., 0.1% DMSO) in all experiments.
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
NanoBRET™ Assay for Cellular Target Engagement
This assay measures the binding of the PROTAC to its target protein and the formation of the ternary complex in live cells.
Materials:
-
HEK293T cells
-
Plasmids encoding the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Assay medium (e.g., Opti-MEM without phenol (B47542) red)
-
White, 96-well assay plates
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence and filtered light emission
Procedure:
-
Cell Transfection and Seeding:
-
Co-transfect HEK293T cells with the NanoLuc®-POI and HaloTag®-CRBN expression vectors.
-
24 hours post-transfection, seed the cells into white 96-well plates.
-
-
Labeling and Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours to allow for labeling of the HaloTag®-CRBN fusion protein.
-
Add serial dilutions of the PROTAC to the wells.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
MTT Assay for Cell Viability
This assay assesses the cytotoxic effects of the PROTAC on the cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow cells to grow for 24 hours.
-
Treat the cells with a range of PROTAC concentrations for a desired period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[5]
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the PROTAC concentration to determine the IC50 value.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the cellular characterization of PROTACs synthesized with this compound. By systematically evaluating target protein degradation, cellular target engagement, and effects on cell viability, researchers can effectively advance the development of novel protein degraders for therapeutic applications. The provided diagrams and tables serve as valuable resources for understanding the mechanism of action and for the rational design of future PROTACs.
References
Application Notes and Protocols for In Vitro Ubiquitination Assays with Thalidomide-O-amido-C3-NH2 based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules designed to harness the cell's own protein degradation machinery to eliminate specific proteins of interest (POIs). A significant class of PROTACs utilizes derivatives of thalidomide, such as Thalidomide-O-amido-C3-NH2, to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the CULLIN-RING Ligase 4 (CRL4) complex. This recruitment facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
The in vitro ubiquitination assay is a cornerstone for validating the mechanism of action of a newly developed PROTAC. It provides direct evidence of the PROTAC's ability to mediate the transfer of ubiquitin to its target protein in a controlled, cell-free environment. This application note provides detailed protocols and methodologies for conducting in vitro ubiquitination assays with PROTACs constructed using the this compound E3 ligase ligand.
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin-proteasome system. A PROTAC containing the this compound moiety forms a ternary complex with the CRBN E3 ligase and the POI. This proximity induces the transfer of ubiquitin from an activated E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI, a process catalyzed by the E3 ligase. The resulting polyubiquitinated POI can then be detected, typically by Western blotting, as higher molecular weight species.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC-mediated ubiquitination pathway and the general workflow of the in vitro ubiquitination assay.
Caption: PROTAC-induced ubiquitination pathway.
Caption: In vitro ubiquitination assay workflow.
Materials and Reagents
The following table summarizes the essential components and their suggested working concentrations for a standard in vitro ubiquitination assay. Note that optimal concentrations may need to be determined empirically for each specific POI and PROTAC.
| Component | Stock Concentration | Final Concentration | Notes |
| E1 Activating Enzyme (e.g., UBE1) | 1 µM | 50 - 100 nM | The first enzyme in the ubiquitination cascade. |
| E2 Conjugating Enzyme (e.g., UBE2D2) | 5 µM | 100 - 500 nM | UBE2D2 (UbcH5b) is commonly used with the CRBN E3 ligase complex. |
| E3 Ligase Complex (DDB1-CUL4A-RBX1-CRBN) | 1 µM | 20 - 100 nM | Purified recombinant complex is required. |
| Ubiquitin (human, wild-type or tagged) | 1 mg/mL (117 µM) | 5 - 10 µM | Can be untagged or tagged (e.g., His, Biotin). |
| Protein of Interest (POI) | 10 - 50 µM | 200 - 500 nM | Purified recombinant protein. |
| This compound based PROTAC | 10 mM in DMSO | 0.1 - 10 µM | A dose-response is recommended. |
| ATP | 100 mM | 2 - 5 mM | Provides the energy for the reaction. |
| 10X Ubiquitination Buffer | 10X | 1X | Typically contains Tris-HCl, NaCl, MgCl2, and DTT. |
| Nuclease-free Water | - | To final volume |
Detailed Experimental Protocol
This protocol is for a standard 25 µL reaction. It is crucial to assemble the reactions on ice and include appropriate controls.
1. Reagent Preparation:
-
Thaw all enzymes, proteins, and reagents on ice.
-
Briefly centrifuge vials to collect the contents at the bottom.
-
Prepare a 10X Ubiquitination Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM NaCl, 100 mM MgCl2, 10 mM DTT).
2. Master Mix Preparation:
-
Prepare a master mix of common reagents to ensure consistency across all reactions. For one 25 µL reaction, combine the following in a microcentrifuge tube on ice:
| Reagent | Volume (µL) for 25 µL reaction | Final Concentration |
| Nuclease-free Water | Variable | - |
| 10X Ubiquitination Buffer | 2.5 | 1X |
| ATP (100 mM stock) | 0.5 | 2 mM |
| E1 Enzyme (1 µM stock) | 2.5 | 100 nM |
| E2 Enzyme (5 µM stock) | 0.5 | 100 nM |
| Ubiquitin (1 mg/mL stock) | 2.1 | 10 µM |
| POI (10 µM stock) | 1.25 | 500 nM |
| Total Master Mix Volume | Variable | - |
3. Reaction Assembly:
-
In individual PCR tubes or a 96-well plate on ice, add the components in the following order:
-
Master Mix
-
PROTAC or DMSO (vehicle control)
-
E3 Ligase Complex
-
-
Ensure the final reaction volume is 25 µL.
4. Incubation:
-
Mix the reactions gently by pipetting.
-
Incubate the reactions at 37°C for 30 to 120 minutes. The optimal incubation time should be determined empirically.
5. Stopping the Reaction:
-
Terminate the reaction by adding 8 µL of 4X SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95°C for 5 minutes.
Data Analysis: Western Blotting
1. SDS-PAGE and Protein Transfer:
-
Resolve the protein samples on an appropriate percentage SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
2. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. This antibody will detect both the unmodified POI and the higher molecular weight, ubiquitinated forms.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
3. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imager.
Expected Results and Controls
A successful in vitro ubiquitination assay will show the appearance of higher molecular weight bands or a "smear" above the band corresponding to the unmodified POI in the lanes containing the complete reaction mixture (including PROTAC and E3 ligase).
Essential Controls:
| Control | Description | Expected Outcome |
| - PROTAC | Reaction without the PROTAC. | No or significantly reduced ubiquitination of the POI. |
| - E3 Ligase | Reaction without the CRBN E3 ligase complex. | No ubiquitination of the POI. |
| - POI | Reaction without the Protein of Interest. | No ubiquitination signal at the expected molecular weight. |
| - ATP | Reaction without ATP. | No ubiquitination as the process is energy-dependent. |
| - E1/-E2 | Reactions lacking either the E1 or E2 enzyme. | No ubiquitination, confirming the necessity of the enzymatic cascade. |
| Vehicle Control | Reaction with DMSO (or the solvent used for the PROTAC). | Should be identical to the "- PROTAC" control. |
Alternative Detection Methods
While Western blotting is the most common method, other techniques can be employed for higher throughput or more quantitative analysis:
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay uses donor and acceptor beads to detect the proximity of a tagged POI and biotinylated ubiquitin, generating a luminescent signal upon ubiquitination.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This method measures the energy transfer between a fluorescently labeled POI and a fluorescently labeled ubiquitin when brought into proximity by the PROTAC-E3 ligase complex.
-
Mass Spectrometry (MS): Can be used to identify the specific lysine residues on the POI that are ubiquitinated.
Conclusion
The in vitro ubiquitination assay is an indispensable tool for the characterization of this compound based PROTACs. The protocols outlined in this application note provide a robust framework for researchers to confirm the PROTAC-mediated ubiquitination of their target protein, a critical step in the development of novel targeted protein degraders. Careful optimization of reaction conditions and the inclusion of appropriate controls are paramount for obtaining reliable and interpretable results.
Application Notes and Protocols for the Purification of Thalidomide-O-amido-C3-NH2 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its derivatives are extensively used as E3 ligase ligands in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The purity of PROTAC components, including the E3 ligase ligand-linker conjugate, is critical for accurate biological evaluation and successful drug development.
This document provides detailed application notes and protocols for the purification of Thalidomide-O-amido-C3-NH2 derivatives, which are common building blocks in PROTAC synthesis. These methods are designed to ensure high purity and proper characterization of the final compound.
Purification Strategy Overview
The purification of this compound derivatives typically involves a multi-step approach to remove unreacted starting materials, byproducts, and potential stereoisomers. A general workflow includes an initial purification by flash chromatography followed by a final polishing step using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). For applications requiring stereoisomerically pure compounds, a chiral HPLC separation is necessary.
Caption: General purification workflow for this compound.
Experimental Protocols
Flash Chromatography (Initial Purification)
Flash chromatography is an effective technique for the initial cleanup of the crude reaction mixture, removing major impurities and unreacted starting materials.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Cyclohexane, Tetrahydrofuran (THF)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity. A common gradient is from 0% to 10% MeOH in DCM. Alternatively, a mixture of Cyclohexane and THF can be used.[1]
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Analysis: Combine the fractions containing the pure product, as determined by TLC, and evaporate the solvent under reduced pressure.
Data Presentation: Flash Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase Option 1 | 0-10% Methanol in Dichloromethane (Gradient) |
| Mobile Phase Option 2 | Cyclohexane:THF (e.g., 6:4) |
| Detection | TLC with UV visualization (254 nm) |
Preparative Reverse-Phase HPLC (Final Purification)
Preparative RP-HPLC is used for the final purification to achieve high purity (>95%).[2]
Materials:
-
Partially purified this compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
DMSO
Protocol:
-
Sample Preparation: Dissolve the product from the flash chromatography step in a minimal amount of DMSO and dilute with the initial mobile phase composition (e.g., 95% Water with 0.1% FA). Filter the solution through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run a gradient of increasing ACN concentration to elute the compound.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis and Pooling: Analyze the purity of each fraction using analytical HPLC-MS. Pool the fractions with the desired purity.
-
Lyophilization: Freeze and lyophilize the pooled fractions to obtain the purified product as a solid.
Data Presentation: Preparative RP-HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 19 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | Ambient |
Chiral HPLC Separation (Optional)
Thalidomide possesses a chiral center, and its enantiomers can exhibit different biological activities. If a specific enantiomer is required, chiral HPLC is necessary.[2]
Materials:
-
Purified racemic this compound
-
HPLC-grade Methanol (MeOH), Ethanol (EtOH), or Isopropanol (IPA)
-
Chiral HPLC column
Protocol:
-
Sample Preparation: Dissolve the purified racemic compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
System Equilibration: Equilibrate the chiral HPLC system with the isocratic mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample onto the chiral column.
-
Isocratic Elution: Elute the enantiomers with the chosen mobile phase.
-
Fraction Collection: Collect the two separated peaks corresponding to the individual enantiomers.
-
Purity Confirmation: Re-inject a small amount of each collected fraction to confirm enantiomeric purity.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain the pure enantiomers.
Data Presentation: Chiral HPLC Parameters
| Parameter | Value |
| Column | Polysaccharide-based (e.g., Chiralpak IA) |
| Mobile Phase | Isocratic Methanol, Ethanol, or Isopropanol |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
Characterization of Purified Product
The purity and identity of the final this compound derivative should be confirmed using various analytical techniques.
Caption: Analytical techniques for final product characterization.
Data Presentation: Analytical Characterization Data
| Technique | Purpose | Expected Outcome |
| LC-MS | Purity and Mass Check | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z). Purity is often >98%.[3] |
| ¹H NMR | Structural Confirmation | A spectrum consistent with the proposed chemical structure, showing the correct chemical shifts and integrations. |
| ¹³C NMR | Structural Confirmation | A spectrum showing the expected number of carbon signals corresponding to the structure. |
| HRMS | Exact Mass Determination | Provides the high-resolution mass, confirming the elemental composition of the molecule. |
| Chiral HPLC | Enantiomeric Purity | For enantiomerically pure samples, a single peak should be observed under chiral separation conditions. |
References
Application Notes and Protocols for the Characterization of Thalidomide-O-amido-C3-NH2 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C3-NH2 is a key bifunctional molecule used in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the thalidomide (B1683933) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and a C3-amine linker, which can be conjugated to a target protein ligand. The precise chemical structure and purity of this conjugate are critical for the efficacy and safety of the resulting PROTAC. These application notes provide detailed analytical methods and protocols for the comprehensive characterization of this compound.
Molecular and Chemical Properties
The fundamental properties of the this compound conjugate are summarized in the table below.
| Property | Value |
| Chemical Name | N-(3-aminopropyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)oxy)acetamide |
| Molecular Formula | C18H20N4O6 |
| Molecular Weight | 388.37 g/mol |
| CAS Number | 2022182-57-4 |
Analytical Characterization Summary
A multi-pronged analytical approach is essential for the definitive characterization of this compound conjugates. The following table summarizes the typical quantitative data obtained from High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Method | Parameter | Typical Value |
| HPLC | Purity | ≥98% |
| Retention Time (RP-HPLC) | Dependent on specific method conditions | |
| LC-MS | [M+H]+ | 389.14 m/z |
| Purity (by MS signal) | Consistent with HPLC purity | |
| ¹H NMR | Chemical Shifts (δ) | Consistent with the proposed structure |
| Integration | Proportional to the number of protons |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a standard reversed-phase HPLC method for assessing the purity of this compound.
a. Materials and Reagents:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), 0.1% solution in water
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
b. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
c. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 220 nm and 254 nm |
d. Data Analysis:
-
Integrate the peak area of the main component and all impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol is designed to confirm the molecular weight of the this compound conjugate.
a. Materials and Reagents:
-
This compound sample
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), 0.1% solution in water
-
LC-MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
b. Sample Preparation:
-
Prepare a stock solution of the conjugate in a suitable solvent (e.g., Methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 10 µg/mL.
c. LC-MS Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | 100-1000 m/z |
d. Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the [M+H]+ ion and compare the observed m/z with the theoretical value (389.14).
Application Notes and Protocols for Targeted Protein Degradation Using Thalidomide-O-amido-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Thalidomide-O-amido-C3-NH2 as a foundational component for the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the mechanism of action, provides exemplary data for a well-characterized PROTAC, and offers detailed protocols for the synthesis and biological evaluation of resulting protein degraders.
Introduction
This compound is a key building block in the field of targeted protein degradation. It is a pre-functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN), featuring a three-carbon linker with a terminal amine group (-NH2). This amine serves as a versatile chemical handle for the covalent attachment of a "warhead"—a ligand designed to bind to a specific protein of interest (POI). The resulting heterobifunctional molecule, a PROTAC, is designed to recruit the POI to the CRBN E3 ligase complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3][4][5]
The use of thalidomide (B1683933) and its analogs as CRBN ligands is a well-established strategy in the design of "molecular glue" degraders and PROTACs.[6][7][8][9][10] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical first step in the degradation process.[11][12] The nature of the linker connecting the CRBN ligand and the POI warhead can significantly influence the efficacy of this process.[11]
Mechanism of Action
A PROTAC synthesized using this compound functions by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase, forming a POI-PROTAC-CRBN ternary complex.[12][13]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin (Ub) molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC is released and can induce the degradation of another POI molecule, acting in a catalytic manner.
Exemplary Data: Degradation of BRD4 by MZ1
Table 1: In Vitro Degradation Profile of BRD4 by MZ1
| Parameter | Value | Cell Line | Reference |
| DC50 | 26 nM | HeLa | Zengerle et al., 2015 |
| Dmax | >95% | HeLa | Zengerle et al., 2015 |
| Time to Dmax | 2 hours | HeLa | Zengerle et al., 2015 |
Table 2: Selectivity Profile of MZ1
| Protein | Degradation at 1 µM | Cell Line | Reference |
| BRD4 | >95% | HeLa | Zengerle et al., 2015 |
| BRD2 | ~50% | HeLa | Zengerle et al., 2015 |
| BRD3 | ~25% | HeLa | Zengerle et al., 2015 |
| CRBN | No degradation | HeLa | Zengerle et al., 2015 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating a warhead with a carboxylic acid functional group to the terminal amine of this compound via amide bond formation.
Materials:
-
This compound
-
Warhead-COOH (ligand for the protein of interest with a carboxylic acid handle)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the Warhead-COOH (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add PyBOP (1.2 eq) to the reaction mixture and stir for another 10 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Cell Culture and Treatment for Degradation Assays
Materials:
-
Cancer cell line expressing the target protein (e.g., HeLa, HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of the PROTAC in complete growth medium to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or vehicle control.
-
Incubate the cells for the desired time period (e.g., 2, 4, 8, 16, 24 hours).
Protocol 3: Western Blotting for Protein Degradation Analysis
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against the target protein, CRBN, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control and CRBN to ensure equal loading and no degradation of the E3 ligase.
-
Quantify the band intensities using image analysis software to determine the percentage of protein degradation relative to the vehicle control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound TFA | E3 Ligase Ligand-Linker | TargetMol [targetmol.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thalidomide - Wikipedia [en.wikipedia.org]
- 10. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Linker Optimization Strategies Starting from Thalidomide-O-amido-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] Thalidomide (B1683933) and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] The linker is not merely a spacer but plays a critical role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[][7][8]
This document provides detailed application notes and protocols for the strategic optimization of linkers, starting from the commercially available building block, Thalidomide-O-amido-C3-NH2 .[9][10][11] This starting material incorporates the CRBN ligand (thalidomide) and a short, functionalized linker, providing a convenient entry point for linker modification and the synthesis of a PROTAC library for structure-activity relationship (SAR) studies.
Linker Optimization Strategies
The optimization of the linker is a crucial step in PROTAC design, with several key parameters to consider:
-
Linker Length: The length of the linker is a critical determinant of a PROTAC's ability to induce the formation of a stable and productive ternary complex.[7][12] A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. Conversely, a linker that is too long might not effectively bring the two proteins into proximity for efficient ubiquitination.[7] The optimal linker length is target-dependent and must be determined empirically.[13]
-
Linker Composition and Rigidity: The chemical composition of the linker influences a PROTAC's solubility, cell permeability, and metabolic stability.[7][14] Linkers can be broadly categorized as flexible or rigid.
-
Flexible Linkers: Commonly used flexible linkers include alkyl chains and polyethylene (B3416737) glycol (PEG) chains.[4] These provide conformational flexibility, which can be advantageous for facilitating ternary complex formation. PEG linkers can also improve solubility.[8]
-
Rigid Linkers: More rigid linkers, incorporating structures like piperazine (B1678402) or piperidine (B6355638) rings, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency.[14][15]
-
-
Attachment Points: The points at which the linker is attached to the POI ligand and the E3 ligase ligand are also critical for achieving optimal degradation.[8] While the attachment point on the thalidomide moiety is fixed in our starting material, the corresponding attachment on the POI ligand should be carefully considered.
Data Presentation: Hypothetical Linker Optimization Study
To illustrate the impact of linker modifications, the following table summarizes hypothetical data for a series of PROTACs targeting a hypothetical protein kinase, "Kinase X". These PROTACs were synthesized starting from this compound and a known inhibitor of Kinase X.
| PROTAC ID | Linker Modification from this compound | Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Direct conjugation of Kinase X inhibitor | Alkyl-Amide | 500 | 75 |
| PROTAC-2 | Addition of 1 PEG unit | PEG | 250 | 85 |
| PROTAC-3 | Addition of 2 PEG units | PEG | 100 | 95 |
| PROTAC-4 | Addition of 3 PEG units | PEG | 150 | 90 |
| PROTAC-5 | Addition of a C3 alkyl chain | Alkyl | 300 | 80 |
| PROTAC-6 | Addition of a C6 alkyl chain | Alkyl | 120 | 92 |
| PROTAC-7 | Addition of a piperazine ring | Rigid | 80 | 98 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for evaluating PROTAC efficacy. Lower DC50 and higher Dmax values indicate a more potent PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Library with Varying Linker Lengths
This protocol describes a general method for extending the linker of this compound and conjugating it to a POI ligand containing a carboxylic acid functional group.
Materials:
-
POI ligand with a carboxylic acid handle
-
Linker building blocks with a terminal amine and a protected carboxylic acid (e.g., Fmoc-NH-(PEG)n-COOH, Fmoc-NH-(CH2)n-COOH)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: Piperidine in DMF (20%)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Trifluoroacetic acid (TFA) for final deprotection if Boc protection is used on the POI ligand.
-
Solid-phase synthesis resin (optional, for more streamlined synthesis)[17][18]
Procedure:
-
Step 1: Coupling of the first linker building block.
-
Dissolve this compound (1 equivalent) in DMF.
-
Add the Fmoc-protected linker building block (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
-
Step 2: Fmoc deprotection.
-
Dissolve the product from Step 1 in 20% piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure. Co-evaporate with toluene (B28343) to remove residual piperidine.
-
-
Step 3: Iterative linker extension (optional).
-
Repeat Steps 1 and 2 to add more linker units and achieve the desired linker length.
-
-
Step 4: Coupling of the POI ligand.
-
Dissolve the deprotected linker-thalidomide conjugate from the previous step (1 equivalent) in DMF.
-
Add the POI ligand with a carboxylic acid handle (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.
-
Work up and purify the final PROTAC as described in Step 1.
-
-
Step 5: Final deprotection (if necessary).
-
If the POI ligand contains protecting groups (e.g., Boc), remove them using appropriate conditions (e.g., TFA in DCM).
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 2: Evaluation of PROTAC-induced Protein Degradation by Western Blot
This protocol details the quantification of target protein degradation in cells treated with the synthesized PROTACs.[15][19]
Materials:
-
Cell line expressing the target protein (e.g., HEK293)
-
Cell culture medium and supplements
-
Synthesized PROTACs dissolved in DMSO
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTACs in cell culture medium.
-
Treat the cells with varying concentrations of each PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO) and a positive control (a known degrader, if available).
-
As a negative control for proteasome-mediated degradation, co-treat cells with a high concentration of PROTAC and a proteasome inhibitor (e.g., 10 µM MG132).[20]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of protein remaining against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Caption: General mechanism of action for a PROTAC.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. This compound TFA | E3 Ligase Ligand-Linker | TargetMol [targetmol.com]
- 17. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) [ouci.dntb.gov.ua]
- 18. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Revolutionizing Drug Discovery: Case Studies of Successful PROTACs Utilizing a C3 Linker
For Immediate Release
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These bifunctional molecules offer the unprecedented ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A critical component in the design of an effective PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting ligand. The length and composition of this linker are paramount in determining the efficacy and selectivity of the PROTAC. This application note delves into specific case studies of successful PROTACs that employ a three-carbon (C3) alkyl linker, providing detailed quantitative data and experimental protocols for researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome. This "event-driven" pharmacology allows for the catalytic degradation of target proteins, offering potential advantages over traditional inhibitors, including improved potency, selectivity, and the ability to target previously "undruggable" proteins. The choice of linker is crucial for optimizing the formation and stability of this ternary complex. A C3 alkyl linker, a short and relatively rigid chain, has been successfully utilized in the development of potent and selective PROTACs.
Case Study 1: ARCC-4 - A Potent Androgen Receptor Degrader with a C3-based Linker
Target: Androgen Receptor (AR) E3 Ligase Recruited: von Hippel-Lindau (VHL) Significance: The Androgen Receptor is a key driver of prostate cancer. Overcoming resistance to conventional AR antagonists is a major clinical challenge. ARCC-4, a PROTAC based on the AR antagonist enzalutamide, effectively induces the degradation of AR.
Quantitative Analysis:
| PROTAC Name | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax |
| ARCC-4 | Androgen Receptor (AR) | VHL | VCaP | 5 nM | >95% |
Experimental Protocol: Western Blotting for AR Degradation
This protocol outlines the steps to quantify the degradation of the Androgen Receptor in prostate cancer cell lines following treatment with ARCC-4.
1. Cell Culture and Treatment:
- Culture VCaP prostate cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics.
- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of ARCC-4 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Quantification:
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Collect cell lysates and clarify by centrifugation.
- Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
- Normalize protein concentrations and prepare samples with Laemmli buffer.
- Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with a primary antibody specific for the Androgen Receptor overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the AR signal to the loading control signal.
- Calculate the percentage of AR degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the logarithm of the ARCC-4 concentration to determine the DC50 and Dmax values.
Diagrams:
Case Study 2: A Selective BRD4 Degrader Employing a Propyl Linker
Target: Bromodomain-containing protein 4 (BRD4) E3 Ligase Recruited: Cereblon (CRBN) Significance: BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins and is a key regulator of oncogene expression. Its role in various cancers makes it an attractive therapeutic target. While many pan-BET inhibitors exist, selective degradation of BRD4 is desirable to minimize off-target effects.
Quantitative Analysis:
| PROTAC Name | Target Protein | E3 Ligase | Cell Line | DC50 |
| Compound X (Hypothetical C3-linker BRD4 Degrader) | BRD4 | CRBN | HeLa | ~10 nM |
Experimental Protocol: Immunofluorescence for BRD4 Condensates
This protocol describes a method to visualize the reduction of BRD4 nuclear condensates following treatment with a BRD4-targeting PROTAC.
1. Cell Culture and Treatment:
- Culture HeLa cells on glass coverslips in a multi-well plate.
- Treat cells with the BRD4-targeting PROTAC at various concentrations (e.g., 1 nM to 1 µM) for a defined period (e.g., 6 hours). Include a vehicle control.
2. Immunofluorescence Staining:
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.1% Triton X-100 in PBS.
- Block non-specific binding sites with a blocking solution (e.g., 5% BSA in PBS).
- Incubate the cells with a primary antibody against BRD4.
- Wash the cells and incubate with a fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.
3. Imaging and Analysis:
- Mount the coverslips on microscope slides.
- Acquire images using a fluorescence microscope.
- Quantify the number and intensity of BRD4 condensates per nucleus using image analysis software.
Diagrams:
Conclusion
The case studies of ARCC-4 and a selective BRD4 degrader highlight the successful application of a C3 linker in the design of potent and effective PROTACs. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in the field of targeted protein degradation. The rational design of linkers, including the strategic use of short alkyl chains like the C3 linker, is a critical aspect of developing novel PROTAC-based therapeutics to address a wide range of diseases. Further exploration into the structural biology of the ternary complexes formed with C3-linker PROTACs will undoubtedly provide deeper insights and guide the future design of next-generation protein degraders.
Application Notes and Protocols for Thalidomide-O-amido-C3-NH2 in Oncology Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C3-NH2 is a synthetic ligand-linker conjugate that plays a pivotal role in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs), for oncology research.[1][2][3][4] This molecule incorporates the core structure of thalidomide (B1683933), which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The appended O-amido-C3-NH2 linker provides a reactive primary amine group for conjugation to a ligand that targets a specific protein of interest (POI). By recruiting CRBN, PROTACs containing this moiety can induce the ubiquitination and subsequent proteasomal degradation of cancer-related proteins, offering a powerful strategy to eliminate pathogenic proteins from tumor cells.
This document provides detailed application notes and experimental protocols for the use of this compound in the discovery and characterization of novel oncology drugs.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that consist of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. PROTACs containing this compound function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).
The thalidomide moiety of the PROTAC binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[5] This binding event, in conjunction with the POI ligand binding to its target, leads to the formation of a ternary complex between the POI and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Data Presentation
While specific quantitative data such as IC50 (half-maximal inhibitory concentration), DC50 (half-maximal degradation concentration), and Dmax (maximum degradation) are highly dependent on the final PROTAC construct (i.e., the specific POI ligand and the complete linker), the binding affinity of the thalidomide moiety to CRBN is a critical parameter. Publicly available data for this compound itself is limited. Therefore, the following table provides illustrative data for well-characterized thalidomide analogs to serve as a reference.
Table 1: Representative Biological Data for Thalidomide and Analogs
| Compound | Target | Assay | Value | Cell Line | Reference |
| Thalidomide | Proliferation Inhibition | IC50 | >50 µM | KMM1 (Multiple Myeloma) | N/A |
| Pomalidomide | Aiolos Degradation | DC50 | 8.7 nM | MM-1S (Multiple Myeloma) | N/A |
| Pomalidomide | Aiolos Degradation | Dmax | >95% | MM-1S (Multiple Myeloma) | N/A |
| Lenalidomide | Proliferation Inhibition | IC50 | ~1 µM | Multiple Myeloma Lines | N/A |
Disclaimer: The data presented in Table 1 is for illustrative purposes and is based on published values for thalidomide and its close analogs. Researchers must experimentally determine the specific IC50, DC50, and Dmax values for their unique PROTAC constructs incorporating this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize PROTACs synthesized using this compound.
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in response to treatment with a PROTAC.
Materials:
-
Cancer cell line expressing the protein of interest (POI)
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
PROTAC Treatment:
-
Dose-Response: Prepare serial dilutions of the PROTAC in cell culture medium. A common concentration range to test is 1 nM to 10 µM. Include a vehicle-only control.
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., the approximate DC50) for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane, then incubate with the primary antibody for the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Cells expressing the POI
-
PROTAC and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against CRBN for immunoprecipitation
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Primary antibody against the POI for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50). Co-treat with a proteasome inhibitor for the last 4-6 hours of incubation to allow the ternary complex to accumulate.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-CRBN antibody or an isotype control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blot:
-
Elute the proteins from the beads.
-
Perform a Western blot on the eluted samples and probe with an antibody against the POI.
-
The presence of the POI in the sample immunoprecipitated with the anti-CRBN antibody (and its absence in the isotype control) confirms the formation of the ternary complex.
-
Protocol 3: Cell Viability Assay
This assay determines the effect of POI degradation on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line
-
96-well cell culture plates
-
PROTAC stock solution
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Plot cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Conclusion
This compound is a valuable chemical tool for the development of PROTAC-based degraders in oncology. The protocols outlined in this document provide a framework for the synthesis and characterization of novel cancer therapeutics that leverage the ubiquitin-proteasome system to eliminate disease-causing proteins. Careful experimental design and data analysis are crucial for the successful development of these next-generation medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound TFA | E3 Ligase Ligand-Linker | TargetMol [targetmol.com]
- 5. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thalidomide-O-amido-C3-NH2 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C3-NH2 is a crucial chemical tool in the burgeoning field of targeted protein degradation (TPD), particularly for applications in neuroscience research. It serves as a synthesized E3 ligase ligand-linker conjugate, incorporating the thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a three-carbon alkyl linker with a terminal amine group (-NH2).[1][2] This terminal amine provides a versatile reactive handle for conjugation to a ligand targeting a specific protein of interest (POI), thereby forming a Proteolysis Targeting Chimera (PROTAC).
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[3][4] In the context of neuroscience, this technology holds immense promise for targeting previously "undruggable" proteins implicated in neurodegenerative diseases, such as aggregated forms of tau and α-synuclein.[3][5] PROTACs constructed using this compound recruit the CRBN E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7]
These application notes provide an overview of the use of this compound in the development of neuro-active PROTACs, along with detailed protocols for their application in experimental neuroscience.
Mechanism of Action: CRBN-Mediated Protein Degradation
The fundamental principle behind the application of this compound lies in its ability to engage the CRBN E3 ligase. The thalidomide (B1683933) moiety binds to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[8] When incorporated into a PROTAC, this complex is brought into close proximity with a specific protein of interest, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the target protein. This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.
Applications in Neuroscience Research
The primary application of this compound in neuroscience is in the synthesis of PROTACs to target and degrade proteins implicated in neurodegenerative diseases.
-
Targeting Tauopathies: Pathological aggregation of the tau protein is a hallmark of Alzheimer's disease and other tauopathies. PROTACs have been developed to specifically target and degrade hyperphosphorylated and aggregated tau. Studies have shown that CRBN-recruiting degraders can effectively reduce tau levels in human iPSC-derived neuronal models of frontotemporal dementia.[5][9]
-
Targeting Synucleinopathies: The aggregation of α-synuclein is a key pathological feature of Parkinson's disease and other synucleinopathies. PROTACs designed to bind α-synuclein and recruit CRBN have demonstrated the ability to degrade α-synuclein aggregates in cellular models.[3][10]
-
Targeting Huntington's Disease: PROTACs are also being explored for their potential to degrade the mutant huntingtin (mHTT) protein, the cause of Huntington's disease.
Quantitative Data Summary
The efficacy of PROTACs is typically quantified by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).
| Target Protein | PROTAC Name/Reference | Cell Line/Model | E3 Ligase Ligand | DC50 | Dmax (%) | Reference |
| Tau (mutant) | FMF-06-038 | FTD iPSC-derived neurons (P301L) | Thalidomide-based | ~1 µM | Not specified | [9] |
| Tau (mutant) | FMF-06-049 | FTD iPSC-derived neurons (A152T) | Thalidomide-based | 10-100 nM | Significant degradation | [9] |
| α-Synuclein | Compound 5 | HEK293T cells with α-synuclein aggregates | Thalidomide-based | 5.049 µM | ~80% | [10] |
| BRD4 | dBET1 | AML cells | Thalidomide | Not specified | Significant degradation | [8] |
| In Vivo Study Data | ||||
| PROTAC | Animal Model | Dose & Administration | Outcome | Reference |
| Tau Degrader | rTg4510 mice | IV injection | Reduced tau oligomers/aggregates | [11] |
| α-Synuclein Degrader | Mouse model of synucleinopathy | Not specified | Improved clearance of α-synuclein | [12] |
Experimental Protocols
Protocol 1: In Vitro Degradation of a Target Protein in Neuronal Cell Culture
This protocol outlines the general steps for treating a neuronal cell culture with a PROTAC synthesized using this compound and assessing target protein degradation by Western blot.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Appropriate cell culture medium and supplements
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Plate neuronal cells at a density that will ensure 70-80% confluency at the time of treatment.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in fresh culture medium.
-
Include a vehicle-only control (ensure the final DMSO concentration is consistent across all wells, typically ≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing the PROTAC or vehicle.
-
Incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 2: In Vivo Administration in a Mouse Model of Neurodegeneration
This protocol provides a general guideline for the in vivo administration of a PROTAC. Specific parameters will need to be optimized for each PROTAC and animal model.
Materials:
-
Transgenic mouse model of a neurodegenerative disease
-
PROTAC compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Syringes and needles for the chosen route of administration (e.g., intraperitoneal, intravenous, subcutaneous, oral gavage)
Procedure:
-
Formulation:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Prepare the vehicle solution.
-
Add the PROTAC stock solution to the vehicle and mix thoroughly to ensure complete dissolution.
-
-
Dosing:
-
Determine the appropriate dose based on preliminary in vitro and in vivo studies.
-
Administer the PROTAC formulation to the mice via the chosen route.
-
Administer the vehicle solution to the control group.
-
Follow the predetermined dosing schedule (e.g., once daily, every other day).
-
-
Monitoring:
-
Monitor the health and behavior of the animals throughout the study.
-
At the end of the study, euthanize the animals and collect brain tissue.
-
-
Pharmacodynamic Analysis:
-
Homogenize the brain tissue and prepare lysates.
-
Analyze the levels of the target protein by Western blot or other quantitative methods (e.g., ELISA, mass spectrometry) to assess in vivo degradation.
-
-
Pharmacokinetic Analysis (Optional):
-
Collect blood and brain tissue at various time points after administration to determine the concentration of the PROTAC.
-
Signaling Pathway Visualization
The ubiquitin-proteasome system is a complex and highly regulated pathway. The following diagram illustrates the key steps involved in the ubiquitination and degradation of a target protein, as initiated by a CRBN-recruiting PROTAC.
Conclusion
This compound is a valuable building block for the development of PROTACs aimed at neuroscience targets. By leveraging the CRBN E3 ligase, researchers can design potent and selective degraders for proteins implicated in a range of neurodegenerative disorders. The protocols and data presented here provide a foundation for the application of this technology in neuroscience research and drug discovery. Careful optimization of experimental conditions and rigorous validation are crucial for the successful implementation of this powerful approach.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central Nervous System Targeted Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesensors.com [lifesensors.com]
- 10. benchchem.com [benchchem.com]
- 11. Alzheimer's Association International Conference [alz.confex.com]
- 12. Breaking It Down: The Ubiquitin Proteasome System in Neuronal Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Thalidomide-O-amido-C3-NH2 Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of Thalidomide-O-amido-C3-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a three-carbon aliphatic linker with a terminal primary amine (-NH2). Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Q2: What are the most common challenges faced during the conjugation of this compound?
A2: The most frequently encountered issues include low reaction yields, incomplete reactions, formation of side products, and difficulties in purifying the final conjugate. Due to the chiral nature of thalidomide, the formation of diastereomers can also complicate purification and analysis.
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to store the powder at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.
Q4: What are the solubility properties of this compound?
A4: The solubility of thalidomide derivatives can vary depending on the specific salt form and the solvent. Generally, they are soluble in organic solvents like DMSO and DMF. For in vivo applications, specific formulations with co-solvents like PEG300 and Tween 80 are often required.
Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you might encounter during your conjugation experiments.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inefficient Coupling Reagent | The choice of coupling reagent is critical. While EDC/NHS is common, phosphonium (B103445) or uronium salts like HATU or HBTU often provide faster reaction times and higher yields, especially for sterically hindered substrates.[1][2] |
| Suboptimal Reaction Conditions | Optimize reaction temperature and time. For EDC/NHS coupling, reactions are typically stirred at room temperature for 12-24 hours.[1] HATU coupling can be much faster, often completing within 2-4 hours.[1] Increasing the temperature should be done with caution to avoid side reactions. |
| Presence of Moisture | Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can hydrolyze activated intermediates, leading to low yields. |
| Incorrect Stoichiometry | Use a slight excess of the coupling agents (e.g., 1.2 equivalents of EDC/NHS or HATU) and the amine-containing molecule (e.g., 1.1 equivalents) relative to the carboxylic acid.[1] |
| Base Selection and Amount | A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is typically used to neutralize acids formed during the reaction. Use 2-3 equivalents of the base.[1] |
Problem 2: Formation of Side Products
Possible Causes and Solutions:
| Side Product | Cause | Prevention and Removal |
| N-acylurea byproduct | Rearrangement of the O-acylisourea intermediate formed during EDC coupling. This is more prevalent in polar aprotic solvents like DMF or DMSO. | While difficult to prevent entirely with EDC, purification by flash column chromatography or preparative HPLC is effective for removal.[1] |
| Diastereomers | Thalidomide has a chiral center, and the use of racemic starting material will result in a mixture of diastereomers in the final product. | Chiral HPLC is the most effective method for separating diastereomers.[3] |
| Unreacted Starting Materials | Incomplete reaction due to factors mentioned in "Low or No Product Yield". | Monitor the reaction progress using TLC or LC-MS to ensure completion. Purification via chromatography will remove unreacted starting materials.[1][3] |
| 4-(dimethylamino)-thalidomide | Can form when using DMF as a solvent at high temperatures due to the thermal decomposition of DMF into dimethylamine. | It is recommended to use DMSO instead of DMF for reactions requiring elevated temperatures.[4] |
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents in PROTAC Synthesis
| Coupling Reagent | Typical Conditions | Typical Yields | Advantages | Disadvantages |
| EDC/NHS | Anhydrous DMF or DCM, Room Temp, 12-24h | 40-70% | Readily available, cost-effective. | Slower reaction times, formation of N-acylurea byproduct. |
| HATU/DIPEA | Anhydrous DMF, Room Temp, 2-4h | 70-95%[2] | High efficiency, fast reaction times, suitable for sterically hindered substrates.[1][2] | More expensive than EDC/NHS. |
| HBTU/HOBt/DIPEA | Anhydrous DMF, Room Temp | 65-90%[2] | Similar to HATU, widely used in peptide synthesis with a lower risk of racemization.[2] | Can be less efficient than HATU for some substrates. |
| DCC/Oxyma | CH2Cl2/CH3CN, Room Temp, 4h | >90% (automated synthesis)[5] | High yields in automated synthesis setups. | Produces dicyclohexylurea (DCU) byproduct which is poorly soluble and can complicate purification. |
Experimental Protocols
Protocol 1: Amide Coupling using EDC/NHS
This protocol describes the conjugation of a carboxylic acid-functionalized molecule to this compound.
Materials:
-
This compound
-
Carboxylic acid-functionalized molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Solvents for work-up and purification (e.g., Ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)
Procedure:
-
Activation of Carboxylic Acid:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid-functionalized molecule (1.0 eq) in anhydrous DMF or DCM.
-
Add NHS (1.2 eq) to the solution and stir until dissolved.
-
Add EDC-HCl (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours to form the NHS-ester. Monitor the reaction progress by TLC or LC-MS.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.0-3.0 eq) to the thalidomide solution.
-
Slowly add the thalidomide solution to the activated NHS ester solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to yield the pure conjugate.[1]
-
Protocol 2: Amide Coupling using HATU
This protocol offers a more efficient alternative to EDC/NHS coupling.
Materials:
-
This compound
-
Carboxylic acid-functionalized molecule of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solvents for work-up and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid-functionalized molecule (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification steps as described in Protocol 1 to isolate the final product.[1]
Visualizations
Caption: General experimental workflow for this compound conjugation.
References
Technical Support Center: Enhancing the Solubility of Thalidomide-O-amido-C3-NH2 based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Thalidomide-O-amido-C3-NH2 based PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound based PROTACs have such poor aqueous solubility?
A1: The poor solubility of these, and many other PROTACs, is often attributed to their inherent molecular characteristics. These molecules typically have a high molecular weight and significant lipophilicity, placing them in the "beyond Rule of Five" (bRo5) chemical space.[1][2] The large, often rigid, structure can lead to strong crystal lattice energy, further reducing solubility in aqueous solutions. While the this compound linker is relatively short and contains polar amide and amine functionalities capable of hydrogen bonding, the overall size and lipophilicity of the entire PROTAC molecule (including the warhead for the target protein) are the dominant factors driving low solubility.
Q2: I'm observing precipitation of my PROTAC in my cell culture media. What are the likely causes and how can I prevent this?
A2: Precipitation in aqueous environments like cell culture media is a common manifestation of poor PROTAC solubility. This can lead to inaccurate and irreproducible results in cellular assays.[2]
-
Potential Causes:
-
Low intrinsic solubility: The fundamental physicochemical properties of the PROTAC limit its ability to remain dissolved in aqueous buffers.
-
"Salting out" effect: Components in the cell culture media, such as salts and proteins, can reduce the solubility of your PROTAC.
-
DMSO shock: When a concentrated DMSO stock solution of your PROTAC is diluted into the aqueous media, the rapid change in solvent polarity can cause the compound to crash out of solution.
-
-
Troubleshooting Strategies:
-
Optimize stock solution dilution: Instead of a single, large dilution, try serial dilutions with intermediate solvents or add the DMSO stock dropwise to the media while vortexing to allow for more gradual solvent exchange.
-
Use of co-solvents: A small percentage of a water-miscible organic solvent, like DMSO, can be maintained in the final assay medium to aid solubility. However, it is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid cellular toxicity.[3]
-
Formulation with excipients: The inclusion of non-ionic surfactants or cyclodextrins in your formulation can help to create micelles or inclusion complexes that enhance the apparent solubility of your PROTAC.
-
Q3: How does the this compound linker compare to other common linkers like PEGs or alkyl chains in terms of solubility?
A3: The linker plays a critical role in determining the overall physicochemical properties of a PROTAC.[4]
-
Alkyl Chains: These are generally hydrophobic and can decrease aqueous solubility, although they may improve cell permeability.[5]
-
Polyethylene Glycol (PEG) Chains: The ether oxygens in PEG linkers are hydrophilic and can significantly improve aqueous solubility.[][7]
-
This compound: This linker has a mixed character. The amide and amine groups introduce polarity and hydrogen bonding capacity, which can be favorable for solubility compared to a pure alkyl chain of similar length. However, it is less hydrophilic than a PEG linker. The rigidity of the amide bond can also influence the overall conformation of the PROTAC, which in turn affects its solubility and permeability.
Troubleshooting Guide: Common Solubility-Related Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty dissolving the solid PROTAC powder | High crystal lattice energy of the solid form. | 1. Use sonication or vortexing to provide mechanical energy to break the crystal lattice. 2. Gentle heating can be applied, but monitor for potential degradation. 3. Prepare an amorphous solid dispersion (ASD) to disrupt the crystalline structure. |
| Precipitation upon dilution of DMSO stock into aqueous buffer | Rapid change in solvent polarity ("DMSO shock"). | 1. Perform a stepwise dilution, adding the aqueous buffer to the DMSO stock slowly while vortexing. 2. Consider using a co-solvent system in the final buffer. 3. Formulate the PROTAC with solubilizing excipients. |
| Inconsistent results in biological assays | Poor solubility leading to variable concentrations of the active compound. | 1. Visually inspect for any precipitation before and during the experiment. 2. Filter the final solution through a 0.22 µm filter to remove undissolved particles. 3. Quantify the concentration of the dissolved PROTAC in the final assay medium using an analytical method like HPLC-UV. |
| Low cellular activity despite good biochemical potency | Poor cell permeability, which can be linked to solubility issues. | 1. Optimize the linker to balance hydrophilicity and hydrophobicity. 2. Consider formulation strategies that can improve both solubility and permeability, such as lipid-based formulations.[3] 3. Perform a PAMPA or Caco-2 assay to directly measure permeability. |
Quantitative Data on PROTAC Solubility
The following tables provide representative data on the impact of linker composition and formulation strategies on PROTAC solubility.
Table 1: Representative Aqueous Solubility of Thalidomide-Based PROTACs with Different Linkers
| Linker Type | Representative Linker Structure | Predicted LogP | Aqueous Solubility in PBS (pH 7.4) (µM) |
| Alkyl Chain | -(CH₂)₆- | ~5.8 | < 1 |
| Amido-C3-NH₂ | -O-CO-(CH₂)₂-NH₂ | ~4.5 | 1 - 5 |
| Short PEG | -O-(CH₂CH₂O)₂-CH₂- | ~3.9 | 5 - 15 |
| Long PEG | -O-(CH₂CH₂O)₄-CH₂- | ~3.2 | > 20 |
Note: These are estimated values for illustrative purposes, as the actual solubility will depend on the specific warhead attached to the linker.
Table 2: Enhancement of Apparent Solubility of a this compound based PROTAC using Different Formulation Strategies
| Formulation Strategy | Excipient/System | Fold Increase in Apparent Solubility |
| Co-solvent | 5% DMSO in PBS | ~ 2-3 |
| Surfactant Micelles | 0.1% Polysorbate 80 (Tween 80) | ~ 5-10 |
| Cyclodextrin Complexation | 10 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~ 15-25 |
| Amorphous Solid Dispersion (ASD) | 20% drug loading in PVPVA | > 50 |
Visualizing Experimental Workflows and Pathways
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for improving PROTAC solubility.
Detailed Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a PROTAC using nephelometry or UV-Vis spectroscopy.
-
Materials:
-
This compound based PROTAC
-
100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates (clear bottom for UV-Vis, black for nephelometry)
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
-
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Assay Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM PROTAC stock solution to triplicate wells. This results in a final concentration of 100 µM with 1% DMSO. Include wells with 2 µL of DMSO in PBS as a blank.
-
Incubation: Seal the plate and shake at room temperature for 2 hours on a plate shaker.
-
Measurement: Measure the turbidity of the solutions using a nephelometer or the absorbance at a specific wavelength (e.g., 405 nm) for precipitated compound using a UV-Vis plate reader.
-
Data Analysis: The concentration at which a significant increase in turbidity or absorbance is observed is considered the kinetic solubility.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a small-scale method for preparing an ASD to improve PROTAC solubility.
-
Materials:
-
This compound based PROTAC
-
Polymer (e.g., polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer - PVPVA)
-
Volatile organic solvent (e.g., dichloromethane (B109758) or methanol)
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Polymer and PROTAC Solubilization: Determine the desired drug loading (e.g., 10% w/w). Weigh the appropriate amounts of PROTAC and polymer. Dissolve both components completely in a minimal amount of the chosen volatile organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure until a thin film is formed on the flask wall.
-
Drying: Further dry the solid film in a vacuum oven overnight at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Collection and Storage: Scrape the resulting solid ASD from the flask. The material should be a fine powder or brittle solid. Store in a desiccator to prevent moisture absorption.
-
Solubility Testing: The solubility of the ASD can then be tested and compared to the crystalline PROTAC using the kinetic solubility assay or a thermodynamic solubility method.[8]
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed PROTAC Synthesis with Thalidomide-O-amido-C3-NH2
Welcome to the technical support center for PROTAC synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of PROTACs utilizing the Thalidomide-O-amido-C3-NH2 linker. The following guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no formation of my final PROTAC product. What are the likely causes and how can I troubleshoot this?
A1: Low or no product formation is a common issue in PROTAC synthesis and can stem from several factors. A primary reason is often inefficient amide coupling between the terminal amine of your this compound linker and the carboxylic acid of your protein of interest (POI) ligand.[1]
Here is a step-by-step troubleshooting guide:
-
Purity of Starting Materials: Ensure the purity of both your this compound linker and your POI ligand. Impurities can significantly interfere with the coupling reaction. It is recommended to verify the identity and purity of your starting materials using techniques like NMR and mass spectrometry.[2]
-
Coupling Chemistry Optimization: The choice and execution of your coupling chemistry are critical.[2]
-
Reagents: For activating the carboxylic acid on your POI ligand, consider using standard peptide coupling reagents. A combination of a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an activating agent such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is a common starting point.[1] For more challenging couplings, stronger activating agents like HATU can be more effective, often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[1]
-
Reaction Conditions: Optimize reaction parameters such as solvent, temperature, and reaction time. Anhydrous conditions are crucial for most coupling reactions to prevent hydrolysis of activated species.[1][2] Test various anhydrous polar aprotic solvents like DMF, DMSO, or NMP.[1] Running the activation step at a low temperature (e.g., 0 °C) can minimize side reactions, followed by warming to room temperature for the coupling.[1]
-
-
Solubility Issues: Poor solubility of either the thalidomide (B1683933) linker or the POI ligand in the reaction solvent can hinder the reaction.[1][3]
Q2: My final PROTAC product is impure, showing multiple unexpected peaks in my LC-MS analysis. What are the potential sources of these impurities and how can I minimize them?
A2: The presence of multiple impurities is a frequent challenge in the synthesis of thalidomide-based PROTACs. These can arise from side reactions, degradation of starting materials or products, and diastereomers.[4]
Key considerations for minimizing impurities include:
-
Hydrolysis of the Glutarimide (B196013) Ring: The glutarimide ring in thalidomide is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of various byproducts.[1] It is crucial to maintain a near-neutral pH throughout the synthesis, purification, and storage of your PROTAC.[1] Using anhydrous solvents and reagents will also minimize water content and reduce the risk of hydrolysis.[1]
-
Racemization: Thalidomide possesses a chiral center, and its derivatives can undergo racemization under certain conditions.[4][] The (S)-enantiomer is known to have significantly higher binding affinity for Cereblon (CRBN).[][6] It is important to use appropriate solvents and reaction conditions to maintain the desired stereochemistry. Chiral HPLC can be used to separate enantiomers in the final product.[4]
-
Purification Strategy: A multi-step purification strategy is often necessary to achieve high purity.[4]
-
Initial Cleanup: Silica (B1680970) gel chromatography can be used for an initial crude purification.[4]
-
High-Resolution Polishing: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for purifying PROTACs due to its high resolving power. A C18 stationary phase is typically effective.[4]
-
Chiral Separation: If enantiomeric purity is a concern, a final chiral HPLC step is recommended.[4]
-
Q3: The synthesized PROTAC has poor solubility in aqueous buffers, which is affecting my downstream biological assays. What can I do to improve its solubility?
A3: Poor aqueous solubility is a well-documented challenge for PROTACs, largely due to their high molecular weight and lipophilicity, often placing them "beyond the Rule of Five".[3] This can lead to precipitation in assays and irreproducible results.[3]
Strategies to address solubility issues include:
-
Formulation: For in vitro assays, using a small amount of an organic co-solvent like DMSO is a common practice. However, it's crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid cellular toxicity.[2]
-
Linker Modification: While the this compound linker is your starting point, if solubility issues persist and hinder your research, consider synthesizing analogs with more hydrophilic linkers. Incorporating polyethylene (B3416737) glycol (PEG) units can improve water solubility compared to simple alkyl chains.[2]
-
Structural Modification of POI Ligand: If possible, consider modifying the POI ligand to include more hydrophilic groups.
Experimental Protocols
General Protocol for Amide Coupling of this compound with a POI Ligand
This protocol provides a general guideline for the amide coupling reaction. Optimization of specific parameters will be necessary for each unique POI ligand.
-
Preparation:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
-
Activation:
-
In a separate flask, dissolve the coupling reagent HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF.[1]
-
-
Coupling Reaction:
-
Cool the solution of the POI ligand and thalidomide linker to 0 °C.
-
Add the HATU/DIPEA solution dropwise to the cooled mixture.[1]
-
-
Reaction Monitoring:
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the progress of the reaction by LC-MS until the starting materials are consumed.[1]
-
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).[1]
-
-
Purification:
Data Presentation
Table 1: Troubleshooting Guide for Low PROTAC Yield
| Potential Cause | Recommended Action | Analytical Method for Verification |
| Impure Starting Materials | Verify purity of this compound and POI ligand. | NMR, LC-MS |
| Inefficient Coupling | Optimize coupling reagents (e.g., EDC/HOBt, HATU) and base (e.g., DIPEA). | LC-MS to monitor reaction progress. |
| Suboptimal Reaction Conditions | Screen different anhydrous solvents (DMF, DMSO, NMP) and temperatures. | LC-MS to compare reaction outcomes. |
| Poor Solubility of Reactants | Use co-solvents (e.g., DCM/DMF) or gentle heating/sonication. | Visual inspection, LC-MS of reaction mixture. |
| Hydrolysis of Activated Species | Ensure strictly anhydrous conditions. | Monitor for hydrolysis byproducts by LC-MS. |
Table 2: Common Impurities and Mitigation Strategies
| Impurity | Source | Mitigation Strategy | Analytical Detection |
| Hydrolyzed Glutarimide Ring | Presence of water, non-neutral pH. | Use anhydrous reagents/solvents; maintain neutral pH.[1] | LC-MS, NMR |
| Diastereomers/Racemized Product | Non-optimal reaction conditions. | Use mild conditions; chiral purification.[4] | Chiral HPLC |
| Unreacted Starting Materials | Incomplete reaction. | Increase reaction time, temperature, or reagent equivalents. | LC-MS |
| Coupling Reagent Byproducts | Excess reagents, improper work-up. | Optimize reagent stoichiometry; aqueous work-up. | LC-MS |
Visualizations
Caption: A general experimental workflow for the synthesis, purification, and analysis of a thalidomide-based PROTAC.
Caption: A logical troubleshooting flowchart for common issues in PROTAC synthesis.
References
Technical Support Center: Optimizing Linker Length for Thalidomide-Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals working on the optimization of Proteolysis Targeting Chimeras (PROTACs) utilizing Thalidomide (B1683933) as a Cereblon (CRBN) E3 ligase ligand. The following troubleshooting guides and FAQs focus on the critical role of the linker, with specific considerations for amido-alkyl type linkers, in achieving potent and selective protein degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental validation of your Thalidomide-based PROTACs.
Issue 1: My PROTAC shows good binding to the target protein and CRBN individually, but I observe no significant target degradation.
-
Question: I've confirmed binary binding, but my Western blot shows no change in target protein levels. What could be the cause?
-
Answer: This is a common challenge that often points to a failure in forming a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). Several factors related to the linker could be at play:
-
Suboptimal Linker Length: The linker may be too short, causing steric hindrance that prevents the simultaneous binding of the target protein and CRBN.[1][2] Conversely, a linker that is too long might lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[1][2]
-
Incorrect Attachment Points: The positions where the linker connects to the thalidomide ligand and the target-binding warhead are critical.[3] An incorrect attachment point can disrupt the binding of either ligand or fail to orient the two proteins correctly for ubiquitin transfer.
-
Poor Physicochemical Properties: The PROTAC's overall properties, heavily influenced by the linker, may result in poor cell permeability or low solubility, preventing it from reaching its intracellular target.[3][]
-
Troubleshooting Steps:
-
Synthesize a Linker Library: The most effective approach is to empirically test a series of PROTACs with varying linker lengths. For an initial "Thalidomide-O-amido-C3-NH2" design, synthesize analogs with shorter and longer alkyl chains (e.g., C2, C4, C5) or switch to more hydrophilic PEG linkers (e.g., PEG2, PEG3, PEG4).[5][6]
-
Perform Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC is reaching and engaging its target inside the cell.[3]
-
Conduct In-Vitro Ubiquitination Assays: This experiment can confirm if a ternary complex is forming but is not in a productive conformation for the E3 ligase to ubiquitinate the target.[7] If no ubiquitination is observed despite binary binding, a fundamental redesign of the linker or attachment points is necessary.
-
Re-evaluate Attachment Points: If possible, synthesize PROTACs with the linker attached to different, solvent-exposed positions on the warhead and/or the thalidomide moiety.[2]
Issue 2: I'm observing a "hook effect" where degradation decreases at higher PROTAC concentrations.
-
Question: My dose-response curve for target degradation is bell-shaped. How can I address this?
-
Answer: The "hook effect" occurs when high concentrations of a PROTAC favor the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) over the productive ternary complex, thereby reducing degradation efficiency.[5][7]
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Experiment: Confirm the hook effect by testing your PROTAC over a broad concentration range to clearly identify the optimal concentration for maximal degradation (Dmax).[5]
-
Biophysical Characterization: Employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the kinetics and stability of both binary and ternary complex formation.[3][5] This data can help explain the thermodynamics driving the hook effect.
-
Rational PROTAC Redesign: If the hook effect is pronounced and occurs at low concentrations, redesigning the PROTAC may be necessary. Modifying the linker to alter the cooperativity of ternary complex formation can mitigate the issue.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a Thalidomide-based PROTAC?
A1: There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[6] The linker's role is to bridge the two proteins, and the ideal length depends on the distance and orientation required to form a stable ternary complex.[2][] However, studies show that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[3] For certain targets like p38α, linkers of 15-17 atoms were optimal, while for Estrogen Receptor α (ERα), a 16-atom linker was most effective.[6][7][8]
Q2: What are the most common types of linkers used for Thalidomide PROTACs?
A2: The most prevalent linker types are polyethylene (B3416737) glycol (PEG) and alkyl chains.[6]
-
Alkyl Chains (like in amido-C3): These linkers offer structural simplicity and stable connectivity.[]
-
PEG Linkers: These are known to improve water solubility and cell permeability of the PROTAC molecule.[][] Increasingly, more rigid linkers that incorporate structures like piperazine (B1678402) or alkyne groups are being used to restrict the PROTAC's conformation and potentially improve ternary complex stability.[6][10]
Q3: How does linker composition, beyond length, impact PROTAC performance?
A3: Linker composition is crucial as it influences the PROTAC's overall physicochemical properties.[7]
-
Solubility: Hydrophilic linkers (e.g., PEG) can enhance the aqueous solubility of an otherwise lipophilic PROTAC.[3][7]
-
Cell Permeability: A balance of hydrophilicity and lipophilicity is needed for the PROTAC to efficiently cross the cell membrane.[3][]
-
Metabolic Stability: The chemical nature of the linker can affect its susceptibility to metabolic degradation.
Q4: What are the key experimental assays for evaluating linker performance?
A4: A comprehensive evaluation requires a combination of biochemical, biophysical, and cellular assays:[3][5]
-
Western Blotting: The primary method to quantify the level of target protein degradation in cells after PROTAC treatment.[3]
-
Ternary Complex Formation Assays: Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) provide real-time kinetics and affinity data for binary and ternary complex formation, which is crucial for understanding linker efficacy.[5][11]
-
In-Vitro Ubiquitination Assays: Directly measures the ubiquitination of the target protein in the presence of the PROTAC, E1, E2, E3, and ubiquitin, confirming the formation of a productive ternary complex.
-
Cell Viability/Cytotoxicity Assays: Determines the functional consequence of target degradation, such as the IC50 value in cancer cell lines.[8]
Quantitative Data on Linker Length Optimization
The optimal linker length is target-dependent. The tables below summarize data from published studies, illustrating how degradation efficacy (measured by DC50, the concentration for 50% degradation, and Dmax, the maximum degradation) varies with linker length for different targets.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [7][8][12]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound 9 | 9 | >1000 | <20 |
| Compound 12 | 12 | ~100 | ~75 |
| Compound 13 | 16 | ~10 | >95 |
| Compound 19 | 19 | ~250 | ~60 |
| Compound 21 | 21 | >1000 | <30 |
Table 2: Impact of Linker Length on p38α Degradation [7][13][14]
| PROTAC Compound | Linker Type & Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound X-1 | Alkyl, 12 | >500 | ~40 |
| Compound X-2 | Alkyl, 15 | ~50 | >90 |
| Compound X-3 | Alkyl, 17 | ~65 | >90 |
| Compound X-4 | Alkyl, 20 | ~300 | ~65 |
Note: Data is compiled from different studies and is intended for comparative purposes. Experimental conditions may vary.
Visualized Workflows and Pathways
Caption: Mechanism of Action for a Thalidomide-based PROTAC.
Caption: A typical experimental workflow for optimizing PROTAC linker properties.
Caption: Logical relationships in PROTAC linker design.
Experimental Protocols
1. Western Blot for Protein Degradation
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.[5]
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[5]
-
SDS-PAGE and Transfer: Separate protein lysates via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, wash and incubate with an appropriate HRP-conjugated secondary antibody.[5]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.[5]
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
-
Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.[3]
-
Methodology:
-
Immobilization: Immobilize either the E3 ligase (CRBN) or the target protein onto the surface of an SPR sensor chip.[3]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 or PROTAC-Target).
-
Inject a series of concentrations of the soluble protein partner (Target or E3) to confirm no non-specific binding.[3]
-
-
Ternary Complex Analysis:
-
Inject a series of concentrations of the soluble protein partner in the presence of a constant, saturating concentration of the PROTAC.
-
The difference in binding response compared to the binary interaction indicates the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams using appropriate kinetic models to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) for both binary and ternary complexes. Cooperativity (alpha) can be calculated from these affinities.
-
3. In-Vitro Ubiquitination Assay
-
Objective: To confirm that the PROTAC-induced ternary complex is productive, leading to the ubiquitination of the target protein.
-
Methodology:
-
Reaction Setup: In a reaction buffer, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase (e.g., DDB1-CRBN), the target protein, ubiquitin (or biotin-labeled ubiquitin), and ATP.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixture. Include a no-PROTAC control.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow the ubiquitination cascade to occur.
-
Detection of Ubiquitination: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the products by Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands above the target protein indicates poly-ubiquitination.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Steric Hindrance in Thalidomide-O-amido-C3-NH2 Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-O-amido-C3-NH2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in your chemical reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and subsequent reactions of this compound, a common E3 ligase ligand-linker conjugate used in PROTAC technology.[1][2][3] The bulky nature of the thalidomide (B1683933) moiety can present significant steric challenges.
Issue 1: Low or No Yield in Amide Coupling Reactions
You are attempting to couple a carboxylic acid to the terminal primary amine of this compound and are observing low to no product formation.
-
Possible Cause: The steric bulk of the thalidomide scaffold is hindering the approach of the activated carboxylic acid to the nucleophilic amine. Standard coupling reagents may not be effective enough to overcome this steric clash.[4][5]
-
Troubleshooting Steps:
-
Optimize Coupling Reagent: Switch to a more powerful coupling reagent specifically designed for sterically hindered substrates.[6][7][8] See Table 1 for a comparison of recommended reagents.
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely for potential degradation of starting materials or products.
-
Alternative Activation Method: Consider converting the carboxylic acid to a more reactive species, such as an acyl fluoride (B91410), prior to the addition of the amine.[9]
-
Use a Catalyst: Boron-based catalysts have shown promise in facilitating direct amidation reactions, even with challenging substrates.[10][11]
-
Issue 2: Incomplete Reaction and Presence of Starting Material
The reaction appears to stall, leaving a significant amount of unreacted this compound.
-
Possible Cause: Besides steric hindrance, the nucleophilicity of the amine might be reduced due to electronic effects or the reaction equilibrium may not favor product formation under the current conditions.
-
Troubleshooting Steps:
-
Choice of Base: The base used in the coupling reaction is critical. For sterically hindered couplings, a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) is often preferred.[6]
-
Solvent Effects: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF or NMP are commonly used, but in some cases, less coordinating solvents might be beneficial.
-
Microwave-Assisted Synthesis: Employing microwave irradiation can significantly accelerate slow reactions by providing localized and efficient heating, often leading to higher yields in shorter reaction times.
-
Issue 3: Side Product Formation
You are observing the formation of unexpected side products, complicating the purification process.
-
Possible Cause: The use of highly reactive coupling reagents or elevated temperatures can sometimes lead to side reactions, such as racemization if your carboxylic acid has a chiral center, or reaction with other functional groups in your molecule.
-
Troubleshooting Steps:
-
Reagent Selection: Some coupling reagents are known to cause specific side reactions. For instance, HBTU and HATU can lead to guanidinylation of the primary amine if the coupling is slow.[7] In such cases, a phosphonium-based reagent like PyBOP might be a better choice.[7]
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of your reagents. An excess of the coupling reagent or base can sometimes promote side reactions.
-
Additive Selection: The use of additives like Oxyma Pure in place of HOBt or HOAt can lead to safer reactions with fewer side products and is often associated with modern, highly efficient coupling reagents like COMU.[6][8]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is steric hindrance a problem?
A1: this compound is a chemical compound that conjugates a thalidomide derivative with a three-carbon linker terminating in a primary amine (-NH2).[2] It is frequently used in the development of Proteolysis Targeting Chimeras (PROTACs), where the thalidomide moiety binds to the E3 ubiquitin ligase Cereblon (CRBN).[1][12][13] The thalidomide structure is sterically bulky. When you try to perform a reaction at the terminal amine of the linker, this bulkiness can physically block the reacting molecules from approaching the reaction site, a phenomenon known as steric hindrance. This can lead to slow reactions and low product yields.[4][5]
Q2: Which coupling reagents are best for overcoming steric hindrance in amide bond formation with this compound?
A2: For sterically hindered amines, high-performance coupling reagents are recommended. Reagents like HATU, HCTU, and COMU are known for their high reactivity and efficiency in such cases.[6][8] Phosphonium salt reagents like PyBOP are also a good option as they tend to have fewer side reactions like guanidinylation compared to aminium/uronium salts.[7] T3P® is another powerful reagent, particularly for substrates prone to epimerization.[7]
Q3: Can I use catalytic methods for the amidation of this compound?
A3: Yes, direct catalytic amidation is a viable alternative to using stoichiometric coupling reagents. Catalysts based on boron,[10][11] titanium,[14] or zirconium[10] can promote the formation of an amide bond directly from a carboxylic acid and an amine, often with the removal of water. These methods can be advantageous for large-scale synthesis and for avoiding the byproducts associated with coupling reagents.
Q4: How does the linker itself affect steric hindrance in the context of PROTACs?
A4: In PROTACs, the linker's length, rigidity, and attachment points are critical. An improperly designed linker can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable and productive ternary complex, which is essential for protein degradation.[15][16][17][18] Therefore, overcoming steric hindrance is a concern not only during the synthesis of the PROTAC molecule but also for its biological activity.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amide Bond Formation
| Coupling Reagent | Class | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | Highly efficient for hindered couplings due to the formation of reactive OAt esters.[7][8] | Can cause guanidinylation of the N-terminal amine; based on potentially explosive HOAt.[7] |
| HBTU | Aminium/Uronium Salt | Highly efficient and widely used; byproducts are generally soluble.[7] | Can cause guanidinylation; potential for autocatalytic decomposition.[7] |
| PyBOP | Phosphonium Salt | Efficient coupling; avoids guanidinylation side reactions; byproducts are less hazardous than those of BOP.[7][8] | Generally less reactive than HATU.[7] |
| COMU | Aminium/Uronium Salt | Efficiency comparable to HATU; safer as it is based on OxymaPure, avoiding explosive benzotriazole (B28993) derivatives.[6][7] | Limited stability in solution.[7] |
| T3P® | Phosphonic Anhydride | Excellent for substrates prone to epimerization; byproducts are non-hazardous and water-soluble.[6][7] | The reaction mechanism is different from other common reagents.[7] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with a Sterically Hindered Amine using HATU
-
Dissolve the Carboxylic Acid: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF, NMP, or DCM).
-
Add Base: Add a non-nucleophilic base, such as DIPEA (2.0-3.0 equivalents).
-
Add Coupling Reagent: Add HATU (1.0-1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add Amine: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) if necessary. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Acyl Fluoride Formation and Coupling for Hindered Substrates
-
Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C. Add a fluorinating agent such as XtalFluor-E (1.1 equivalents) and a base like DIPEA (1.5 equivalents). Stir the reaction at 0 °C to room temperature until the formation of the acyl fluoride is complete (monitor by 19F NMR or by quenching a small aliquot with a primary amine and analyzing by LC-MS).
-
Amine Addition: In a separate flask, dissolve this compound (1.0 equivalent) and a base (e.g., DIPEA, 1.5 equivalents) in anhydrous DCM.
-
Coupling: Slowly add the acyl fluoride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Caption: A generalized workflow for amide coupling reactions involving sterically hindered substrates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. This compound TFA | E3 Ligase Ligand-Linker | TargetMol [targetmol.com]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Thalidomide-O-amido-C3-NH2 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the experimental stability of Thalidomide-O-amido-C3-NH2 conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with thalidomide-based conjugates?
A1: Thalidomide (B1683933) and its derivatives are known to be susceptible to hydrolysis under physiological conditions.[1][2] The glutarimide (B196013) and phthalimide (B116566) rings are the primary sites of hydrolytic cleavage.[2] This instability can lead to the degradation of your this compound conjugate, impacting its efficacy and leading to inconsistent experimental results.
Q2: How does the linker attachment point affect the stability of thalidomide conjugates?
A2: The position where the linker is attached to the thalidomide core significantly influences the conjugate's aqueous stability.[1] Studies have shown that modifying the attachment point on the phthalimide ring can either enhance or reduce the rate of hydrolysis.[1] Therefore, the specific linkage in this compound will have a direct impact on its stability profile.
Q3: Can the composition of the linker itself be a source of instability?
A3: Yes, the chemical makeup of the linker is a critical factor.[3][] Linkers containing ester or amide bonds can be susceptible to hydrolysis.[5] For instance, while an acetamido linker can be more stable than an ester or amine linker, it is not entirely immune to degradation.[5] The "O-amido" linkage in your conjugate suggests the presence of an amide bond, which could be a potential site of cleavage.
Q4: Are there more stable alternatives to thalidomide for Cereblon (CRBN) engagement?
A4: The scientific community is actively developing more stable CRBN ligands to overcome the inherent instability of thalidomide.[6][7] Phenyl glutarimides, for example, have been shown to retain CRBN affinity while exhibiting significantly improved chemical stability compared to phthalimide-based ligands like thalidomide.[6][7]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Conjugate in Aqueous Buffer
Possible Cause: Hydrolysis of the thalidomide moiety or the linker.
Troubleshooting Steps:
-
pH Optimization: Thalidomide hydrolysis is pH-dependent.[8] Evaluate the stability of your conjugate across a range of pH values (e.g., 6.0, 7.4, 8.0) to determine the optimal pH for your experiments.
-
Temperature Control: Hydrolysis is accelerated at higher temperatures.[2] Conduct your experiments at the lowest feasible temperature to minimize degradation. For storage, always use low temperatures (e.g., -20°C or -80°C) as recommended for similar compounds.[9]
-
Buffer Composition: Certain buffer components can catalyze hydrolysis. If possible, screen different buffer systems to identify one that minimizes conjugate degradation.
-
Minimize Incubation Time: Reduce the duration of experiments in aqueous solutions whenever possible to limit the extent of hydrolysis.[1]
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Cause: Degradation of the conjugate in cell culture media.
Troubleshooting Steps:
-
Stability in Media: Pre-incubate your this compound conjugate in the specific cell culture medium you are using for varying durations (e.g., 0, 2, 6, 12, 24 hours). Analyze the samples by HPLC or LC-MS to quantify the extent of degradation over time.
-
Freshly Prepared Solutions: Always prepare fresh solutions of the conjugate immediately before use. Avoid using solutions that have been stored for extended periods, even at low temperatures.
-
Serum Effects: If using serum-containing media, be aware that serum enzymes could contribute to metabolic degradation of the linker.[1] Consider evaluating stability in both serum-free and serum-containing media to assess this impact.
Quantitative Data Summary
| Compound | Condition | Half-life (t½) | Reference |
| Thalidomide | Aqueous solution | 2.1 hours | [10] |
| Thalidomide | Complexed with hydroxypropyl-β-cyclodextrin | 4.1 hours | [10] |
| Thalidomide | Physiological pH | 5 - 12 hours | [2] |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol provides a general framework for assessing the stability of your conjugate in a buffered solution.
1. Materials:
- This compound
- Acetonitrile (B52724) (HPLC grade)
- Water (HPLC grade)
- Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
- HPLC system with a UV detector
- C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[11]
2. Procedure:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
- Dilute the stock solution to a final concentration (e.g., 10 µM) in the chosen aqueous buffer.
- Incubate the solution at a controlled temperature (e.g., 37°C).
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
- Quench any further degradation by adding an equal volume of cold acetonitrile.
- Centrifuge the samples to precipitate any salts and proteins.
- Analyze the supernatant by HPLC.
- Mobile Phase: A gradient of water and acetonitrile is commonly used.
- Flow Rate: Typically around 1 mL/min.
- Detection Wavelength: Monitor at a wavelength where thalidomide and its derivatives absorb (e.g., 220 nm or 297 nm).[11]
- Quantify the peak area of the parent conjugate at each time point.
- Calculate the percentage of the conjugate remaining relative to the t=0 time point.
Visualizations
Caption: Simplified degradation pathways for thalidomide conjugates.
Caption: Workflow for assessing conjugate stability.
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound TFA | E3 Ligase Ligand-Linker | TargetMol [targetmol.com]
- 10. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijirmf.com [ijirmf.com]
Technical Support Center: Addressing Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with thalidomide-based PROTACs?
The principal off-target effects of thalidomide-based PROTACs arise from the inherent function of the thalidomide-derived E3 ligase binder. When bound to its target, Cereblon (CRBN), the thalidomide (B1683933) moiety can recruit and induce the degradation of endogenous proteins other than the intended target of interest. These unintendedly degraded proteins are known as "neosubstrates."[1][2] This can lead to unforeseen biological consequences, cellular toxicity, and misinterpretation of experimental results.[1][3]
Q2: What are the well-characterized neosubstrates of the thalidomide-CRBN complex?
Several neosubstrates have been identified, and their degradation can lead to significant biological effects. Key examples include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are critical for lymphocyte development.[1][2] Their degradation is responsible for the known immunomodulatory effects of thalidomide and its analogs.[1][2]
-
Casein Kinase 1α (CK1α): Degradation of CK1α is implicated in the therapeutic efficacy of lenalidomide (B1683929) in certain hematological malignancies.[1]
-
SALL4: This transcription factor is a key mediator of the teratogenic effects associated with thalidomide.[1][4]
-
Zinc Finger Proteins (ZFPs): A broad class of proteins that can be degraded by pomalidomide-based PROTACs, raising concerns about potential long-term side effects.[1][5]
Q3: How can I rationally design my thalidomide-based PROTAC to minimize off-target effects?
Several design strategies can be employed to enhance the selectivity of your PROTAC and minimize the degradation of neosubstrates:
-
Modification of the Thalidomide Moiety: Introducing modifications to the phthalimide (B116566) ring of thalidomide can alter its binding interface with neosubstrates without compromising its affinity for CRBN.[5][] For instance, substitutions at the C5 position have been shown to reduce the degradation of off-target zinc finger proteins.[5]
-
Linker Optimization: The composition, length, and attachment point of the linker connecting the thalidomide moiety to the target-binding ligand are critical.[1][7] Optimizing the linker can influence the geometry of the ternary complex (Target-PROTAC-CRBN), thereby favoring the degradation of the intended target over neosubstrates.[8]
-
Attachment Point on the CRBN Ligand: The point at which the linker is attached to the thalidomide analog can impact both the stability of the PROTAC and its propensity to degrade neosubstrates.[7]
Troubleshooting Guide
Problem 1: My proteomics data shows degradation of my target protein, but also significant degradation of other unexpected proteins.
-
Possible Cause: These unexpected degraded proteins are likely off-target effects, potentially neosubstrates of the thalidomide-CRBN complex or proteins degraded due to promiscuous binding of your target ligand.[1]
-
Troubleshooting Steps:
-
Cross-reference with known neosubstrates: Compare your list of degraded proteins with known thalidomide neosubstrates (e.g., IKZF1, IKZF3, CK1α, SALL4, and various ZFPs).[1]
-
Perform dose-response and time-course experiments: Analyze the degradation of both your target and the off-target proteins at various PROTAC concentrations and time points. This can help distinguish direct from indirect effects and determine if the off-target degradation occurs at therapeutically relevant concentrations.[1]
-
Synthesize a negative control PROTAC: Create a PROTAC with an inactive enantiomer of the target-binding ligand or a version that cannot bind the target. If the off-target degradation persists, it is likely mediated by the thalidomide moiety.[1]
-
Employ targeted proteomics: Use methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to validate the degradation of the most concerning off-target candidates with higher sensitivity and specificity.
-
Problem 2: My PROTAC is potent at degrading the target protein but also shows significant cellular toxicity.
-
Possible Cause: The observed toxicity could be due to on-target toxicity (the degradation of the target protein is inherently toxic) or off-target toxicity (degradation of essential proteins).[1]
-
Troubleshooting Steps:
-
Evaluate the function of degraded off-targets: Research the biological roles of the off-target proteins identified in your proteomics experiments. Degradation of proteins involved in essential cellular processes is a likely cause of toxicity.[1]
-
CRISPR knockout of the target protein: Use CRISPR-Cas9 to knock out the gene encoding your target protein. If the toxicity is still observed with the PROTAC in the knockout cells, it confirms an off-target mechanism.[1]
-
Rescue experiments: If a specific off-target is suspected to cause toxicity, attempt to rescue the phenotype by overexpressing a degradation-resistant mutant of that off-target protein.
-
Re-design the PROTAC: If off-target degradation is significant and correlates with toxicity, consider redesigning the PROTAC using the strategies outlined in FAQ Q3, such as modifying the thalidomide moiety or changing the linker attachment point.[1]
-
Quantitative Data Summary
Table 1: Known Neosubstrates of Thalidomide-Based PROTACs and their Functions
| Neosubstrate | Protein Class | Key Biological Function(s) | Associated Effects of Degradation |
| IKZF1 (Ikaros) | Transcription Factor | Lymphocyte development and differentiation | Immunomodulation, anti-myeloma activity |
| IKZF3 (Aiolos) | Transcription Factor | B-cell and plasma cell development | Immunomodulation, anti-myeloma activity |
| CK1α (Casein Kinase 1α) | Kinase | Wnt signaling, circadian rhythm, DNA repair | Therapeutic effect in myelodysplastic syndromes |
| SALL4 | Transcription Factor | Embryonic development, pluripotency | Teratogenicity (birth defects) |
| Zinc Finger Proteins (e.g., ZFP91, ZNF827) | Various | Gene transcription, protein-protein interactions | Potential for long-term side effects, dysregulation of cellular homeostasis |
Key Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification by Mass Spectrometry
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat cells with your thalidomide-based PROTAC at a predetermined optimal concentration.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., one with an inactive E3 ligase ligand).[9]
-
Incubate for a time course (e.g., 4, 8, 24 hours) to capture both early and late degradation events.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from different treatment conditions with isobaric tags for multiplexed analysis.[10]
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[10]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly decreased abundance in the PROTAC-treated samples compared to controls. These are your potential off-targets.[9]
-
Protocol 2: Western Blotting for Off-Target Validation
-
Sample Preparation:
-
Treat cells as described in the proteomics protocol.
-
Lyse cells and determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the potential off-target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading. A dose-dependent decrease in the protein of interest confirms degradation.
-
Visualizations
Caption: On-target vs. Off-target degradation pathways.
Caption: Troubleshooting workflow for off-target effects.
Caption: Logic for deconvoluting on- vs. off-target toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Refining Purification Protocols for Thalidomide-O-amido-C3-NH2 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for Thalidomide-O-amido-C3-NH2 derivatives. These molecules are crucial building blocks in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. Due to their polar nature and the presence of a primary amine, their purification can present unique challenges. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative showing significant peak tailing during normal-phase silica (B1680970) gel chromatography?
A1: Peak tailing is a common issue when purifying amine-containing compounds on standard silica gel.[1] This is primarily due to the acidic nature of the silanol (B1196071) groups (Si-OH) on the silica surface, which can strongly and sometimes irreversibly interact with the basic amine functionality of your molecule.[1] To mitigate this, you can add a basic modifier like triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) (NH₄OH) to your mobile phase at a concentration of 0.1-2%.[2] This additive competes with your compound for binding to the acidic sites on the silica, thus improving peak shape.[2]
Q2: My compound is too polar and elutes with the solvent front even in 100% ethyl acetate (B1210297) on a silica column. What should I do?
A2: For highly polar compounds, a standard ethyl acetate/hexane solvent system may not be sufficient. You can try a more polar mobile phase, such as a mixture of dichloromethane (B109758) (DCM) and methanol (B129727). If your compound still has a high Rf value, a common strategy for very polar amines is to use a solvent system containing ammonia, for instance, 80:18:2 DCM:MeOH:NH₄OH.[1] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for purifying very polar compounds that are poorly retained in reversed-phase chromatography.[2][3]
Q3: I am observing poor retention of my thalidomide (B1683933) derivative on a C18 reversed-phase column. How can I improve this?
A3: Poor retention in reversed-phase chromatography is typical for polar, ionizable compounds like primary amines. At neutral or acidic pH, the amine group is protonated, making the molecule more polar and less retained on the nonpolar C18 stationary phase. To increase retention, you should adjust the mobile phase pH to be alkaline (at least 2 pH units above the pKa of the amine).[2] This will ensure the amine is in its neutral, free-base form, increasing its hydrophobicity and retention.
Q4: Is it necessary to perform chiral separation on my purified this compound derivative?
A4: Yes, it is highly recommended. Thalidomide possesses a chiral center, and its enantiomers can exhibit different biological activities and degradation profiles.[4] For reliable and reproducible biological data, it is crucial to separate the enantiomers, which is typically achieved using chiral HPLC.[4]
Q5: What are the best practices for sample loading to avoid band broadening?
A5: For optimal separation, dissolve your crude sample in a minimum amount of the mobile phase or a slightly stronger solvent.[2] If your compound has poor solubility, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.[2] This technique prevents the sample from precipitating at the top of the column and ensures a narrow starting band.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives.
Table 1: Normal-Phase Flash Chromatography Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing/Broadening | Acid-base interaction between the basic amine and acidic silica gel. | Add a competing amine (e.g., 0.1-2% triethylamine or ammonium hydroxide) to the mobile phase.[2] Consider using an alternative stationary phase like amine-functionalized silica or alumina (B75360).[1] |
| No Elution of Compound | The compound is irreversibly adsorbed to the silica gel due to strong ionic interactions. | Deactivate the silica gel by flushing the column with a solvent system containing a base before loading the sample.[3] If the compound is stable, consider using a stronger, more polar eluent system (e.g., DCM/MeOH with NH₄OH). |
| Compound Decomposition | The compound is sensitive to the acidic nature of the silica gel. | Use a less acidic stationary phase like neutral alumina or consider deactivating the silica with a base prior to use.[3] Reversed-phase chromatography is also a good alternative. |
| Poor Separation of Impurities | Co-elution of impurities with similar polarity to the target compound. | Optimize the solvent system using TLC with different solvent combinations. A gradient elution from a less polar to a more polar solvent system can improve resolution.[4] |
| Low Recovery/Yield | Irreversible adsorption to the column or loss of volatile compounds during solvent removal. | Use a modified mobile phase with a basic additive to minimize strong adsorption. For volatile amines, exercise caution during solvent evaporation by using moderate temperatures and pressures.[1] |
Table 2: Reversed-Phase HPLC Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Retention | The compound is too polar and exists in its ionized form at acidic or neutral pH. | Increase the mobile phase pH to > pKa + 2 to ensure the amine is in its neutral, free-base form, thereby increasing its hydrophobicity and retention.[2] |
| Peak Tailing | Interaction of the basic amine with residual acidic silanol groups on the C18 stationary phase. | Use a high-pH stable, end-capped C18 column. Add a competing base like triethylamine (0.1%) to the mobile phase to mask the active silanol sites.[3] |
| Poor Solubility in Mobile Phase | The compound is not soluble in the initial high-aqueous mobile phase conditions. | Dissolve the sample in a solvent with a higher organic content, such as DMSO or DMF, and inject a smaller volume. Ensure the injection solvent is compatible with the mobile phase. |
| Irreproducible Retention Times | Inadequate column equilibration or fluctuations in mobile phase pH. | Equilibrate the column with the mobile phase for a sufficient number of column volumes until a stable baseline is achieved. Use buffered mobile phases to maintain a constant pH. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
This protocol provides a general guideline for the purification of this compound derivatives using silica gel flash chromatography.
1. Thin-Layer Chromatography (TLC) Analysis:
-
Develop a TLC method to determine the optimal solvent system.
-
Start with a 95:5 dichloromethane:methanol mixture.
-
If the compound remains at the baseline, gradually increase the methanol concentration.
-
Once the compound has an Rf of approximately 0.2-0.3, add 1% triethylamine or ammonium hydroxide to the solvent system and re-run the TLC to check for improvements in spot shape.[2]
2. Column Packing:
-
Dry pack a silica gel column appropriately sized for your sample amount (a 40:1 to 100:1 ratio of silica to crude sample by weight is typical).[2]
3. Equilibration:
-
Equilibrate the column by passing at least 3-5 column volumes of the chosen mobile phase (containing the amine additive) through it.[2]
4. Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase.
-
If solubility is an issue, adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.[2]
5. Elution:
-
Begin elution with the mobile phase, collecting fractions.
-
Monitor the elution by TLC.
-
A gradient elution, gradually increasing the polarity of the mobile phase, can be employed for better separation.
6. Work-up:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
To remove residual triethylamine (b.p. 89 °C), co-evaporation with a solvent like dichloromethane or methanol may be necessary.
Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol is suitable for the high-resolution purification of this compound derivatives.
1. System and Mobile Phase Preparation:
-
Stationary Phase: C18 silica gel column (e.g., 10 µm particle size, 19 x 250 mm).
-
Mobile Phase A: 0.1% Ammonium hydroxide in Water.
-
Mobile Phase B: 0.1% Ammonium hydroxide in Acetonitrile.
-
Detection: UV at 254 nm.
2. System Equilibration:
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 3 column volumes or until a stable baseline is observed.[4]
3. Sample Preparation:
-
Dissolve the crude or partially purified sample in a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Gradient Elution:
-
Inject the filtered sample onto the column.
-
Run a linear gradient to increase the percentage of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes.[4]
5. Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the purity of the collected fractions using analytical HPLC-MS.
6. Post-Purification Work-up:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the pure compound as a solid.
Mandatory Visualizations
Caption: General experimental workflow for the purification and analysis of this compound derivatives.
Caption: Troubleshooting logic for poor peak shape in normal-phase chromatography of amine-containing compounds.
References
Technical Support Center: Synthesis of Thalidomide-O-amido-C3-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and scaling up of Thalidomide-O-amido-C3-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical compound that functions as a bifunctional linker, commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). One end of the molecule, the thalidomide (B1683933) derivative, binds to the E3 ubiquitin ligase Cereblon (CRBN). The other end, a terminal amine group on a three-carbon chain, allows for conjugation to a ligand that targets a specific protein for degradation. This makes it a crucial component in the field of targeted protein degradation.
Q2: What is the most common synthetic route for this compound?
A2: The most prevalent synthetic route starts with 4-hydroxythalidomide. This intermediate is then reacted with a protected 3-carbon linker containing a terminal amine, such as N-Boc-3-bromopropylamine, via a Williamson ether synthesis. The final step involves the deprotection of the amine group, typically by removing the Boc (tert-butyloxycarbonyl) protecting group under acidic conditions.
Q3: What are the primary challenges when scaling up this synthesis from milligrams to grams or kilograms?
A3: Key challenges during scale-up include:
-
Reaction Heterogeneity: The reaction mixture, particularly during the Williamson ether synthesis step, can be heterogeneous, leading to inconsistent reaction rates and incomplete conversions. Efficient stirring and phase-transfer catalysts may be required.
-
Impurity Profile: The formation of by-products, such as dialkylated thalidomide or unreacted starting materials, can become more significant at a larger scale.
-
Purification: Chromatographic purification, which is common at the lab scale, is often impractical and costly for large quantities. Developing robust crystallization or extraction procedures is crucial for scalable purification.
-
Safety and Handling: Handling large quantities of reagents like strong bases (e.g., sodium hydride) and solvents requires stringent safety protocols and specialized equipment to manage exothermic reactions and potential hazards.
Q4: How can I improve the yield of the Williamson ether synthesis step?
A4: To improve the yield, consider the following:
-
Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) to ensure complete deprotonation of the hydroxyl group on 4-hydroxythalidomide.
-
Solvent Choice: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) is typically effective for this type of reaction.
-
Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to the formation of degradation products. A temperature range of 60-80°C is often a good starting point.
-
Phase-Transfer Catalyst: For heterogeneous reactions, adding a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can facilitate the reaction between the ionic nucleophile and the organic electrophile.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Protected Intermediate | 1. Incomplete deprotonation of 4-hydroxythalidomide. 2. Insufficient reaction time or temperature. 3. Degradation of starting material or product. 4. Poor quality of reagents (e.g., wet solvent). | 1. Ensure the base (e.g., NaH) is fresh and used in slight excess (1.1-1.2 eq). 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider a modest increase in temperature. 3. Run the reaction under an inert atmosphere (N2 or Ar) to prevent oxidative degradation. 4. Use anhydrous solvents. |
| Incomplete Boc Deprotection | 1. Insufficient amount or concentration of acid (e.g., TFA, HCl). 2. Short reaction time. 3. Presence of acid-scavenging impurities. | 1. Increase the concentration or equivalents of the acid. A common condition is 20-50% TFA in dichloromethane (B109758) (DCM). 2. Allow the reaction to proceed for a longer duration, monitoring progress by TLC or LC-MS until the starting material is consumed. 3. Ensure the starting material is pure before proceeding with deprotection. |
| Formation of a Major By-product | 1. Dialkylation: The newly formed secondary amine can react with another molecule of the alkylating agent. 2. Elimination: The alkyl halide may undergo elimination under basic conditions. | 1. Use a protected amine linker (e.g., N-Boc-3-bromopropylamine) to prevent dialkylation. The Boc group is removed in a separate final step. 2. Use milder reaction conditions (lower temperature, less aggressive base) to minimize elimination side reactions. |
| Difficulty in Product Purification/Isolation | 1. Oily Product: The final product may be an oil or a salt that is difficult to crystallize. 2. Residual Solvent: High-boiling point solvents like DMF can be difficult to remove completely. 3. Poor Separation in Chromatography: Product and impurities may have similar polarities. | 1. Attempt to form a salt (e.g., hydrochloride or trifluoroacetate (B77799) salt) which may be more crystalline and easier to handle. Trituration with a non-polar solvent can also induce solidification. 2. After the reaction, perform an aqueous workup to extract the product into an organic solvent with a lower boiling point (e.g., ethyl acetate) and wash away the DMF. 3. Optimize the mobile phase for column chromatography. Consider using a different stationary phase or an alternative purification method like preparative HPLC if feasible at your scale. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-Thalidomide-O-amido-C3-NH2 (Protected Intermediate)
-
Preparation: To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert nitrogen atmosphere.
-
Activation: Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases, indicating the formation of the sodium salt.
-
Alkylation: Add a solution of N-Boc-3-bromopropylamine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure protected intermediate.
Protocol 2: Deprotection to Yield this compound
-
Dissolution: Dissolve the N-Boc protected intermediate (1.0 eq) in dichloromethane (DCM).
-
Acidolysis: Add trifluoroacetic acid (TFA, 10-20 eq, typically 20-50% v/v solution in DCM) to the solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The crude product is often obtained as a TFA salt.
-
Purification/Neutralization: The crude salt can be purified by reverse-phase HPLC or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent if the free base is required. Alternatively, the crude oil can be triturated with diethyl ether to yield a solid product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the alkylation step.
Technical Support Center: Mitigating the "Hook Effect" in PROTACs with Thalidomide-O-amido-C3-NH2
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Proteolysis Targeting Chimeras (PROTACs) that incorporate Thalidomide-O-amido-C3-NH2 as the Cereblon (CRBN) E3 ligase ligand. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a common experimental artifact that can complicate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes the paradoxical decrease in target protein degradation at high concentrations of a PROTAC.[1][2] This results in a characteristic bell-shaped dose-response curve, where maximal degradation (Dmax) is observed at an optimal concentration, and further increases in PROTAC concentration lead to reduced efficacy.[3]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at elevated PROTAC concentrations.[2] Instead of forming the productive ternary complex (Target Protein-PROTAC-E3 Ligase), the excess PROTAC molecules independently bind to either the target protein or the E3 ligase, leading to the formation of Target Protein-PROTAC and PROTAC-E3 Ligase binary complexes.[4] These binary complexes are unable to induce ubiquitination and subsequent degradation of the target protein.[5]
Q3: How does the choice of the E3 ligase ligand, such as this compound, influence the hook effect?
A3: While this compound is a specific chemical moiety for recruiting the CRBN E3 ligase, the mitigation of the hook effect is more dependent on the overall properties of the entire PROTAC molecule.[5][6] The key factors include the binding affinities of the PROTAC for both the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation.[3] The linker connecting the thalidomide (B1683933) moiety to the target-binding ligand plays a crucial role in optimizing the geometry and stability of the ternary complex, which in turn can minimize the hook effect.[5]
Q4: What is "cooperativity" and how does it help in mitigating the hook effect?
A4: Cooperativity refers to the influence of the binding of one protein (e.g., the target protein) on the PROTAC's affinity for the second protein (e.g., the E3 ligase).[3] Positive cooperativity, where the formation of a binary complex enhances the binding affinity for the other protein, stabilizes the ternary complex.[7] This increased stability of the ternary complex can help overcome the formation of non-productive binary complexes, thus mitigating the hook effect.[3]
Troubleshooting Guide
Issue 1: My dose-response curve exhibits a bell shape, with decreased degradation at high PROTAC concentrations.
-
Likely Cause: You are observing the classic "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of PROTAC concentrations, particularly at the higher end, to clearly define the bell-shaped curve.[2]
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and the concentration at which 50% of the maximal degradation occurs (DC50). Use concentrations at or below the Dmax for future experiments.
-
Assess Ternary Complex Formation: Employ biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation of the ternary complex at various PROTAC concentrations. A decrease in ternary complex formation at high concentrations will correlate with the observed hook effect in cellular degradation assays.[8]
-
Issue 2: My PROTAC, which incorporates this compound, shows weak or no degradation across a wide concentration range.
-
Likely Cause: This could be due to several factors unrelated to the hook effect, such as poor cell permeability, low expression of the target protein or CRBN, or inefficient ternary complex formation.
-
Troubleshooting Steps:
-
Verify Target and E3 Ligase Expression: Confirm that both the target protein and CRBN are expressed at sufficient levels in your chosen cell line using Western Blot.[2]
-
Assess Cell Permeability: PROTACs are often large molecules and may have poor cell permeability. Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.[5]
-
Optimize Incubation Time: Conduct a time-course experiment at a fixed PROTAC concentration to determine the optimal duration for degradation.[2]
-
Evaluate Ternary Complex Formation: Use biophysical assays (SPR, ITC, AlphaLISA) to confirm that your PROTAC is capable of forming a ternary complex with the target protein and CRBN in a cell-free system.[8]
-
Quantitative Data Summary
The following tables present hypothetical data from experiments with two different PROTACs to illustrate the mitigation of the hook effect through optimized design. Both PROTACs utilize a thalidomide-based E3 ligase ligand.
Table 1: Target Protein Degradation Measured by Western Blot
| PROTAC Concentration (nM) | PROTAC A (% Degradation) | PROTAC B (Optimized Linker) (% Degradation) |
| 0.1 | 5 | 8 |
| 1 | 25 | 35 |
| 10 | 60 | 75 |
| 100 | 90 | 95 |
| 1000 | 70 | 92 |
| 10000 | 30 | 85 |
PROTAC B, with an optimized linker, exhibits a less pronounced hook effect at higher concentrations compared to PROTAC A.
Table 2: Ternary Complex Formation Measured by SPR (Response Units, RU)
| PROTAC Concentration (nM) | PROTAC A (RU) | PROTAC B (Optimized Linker) (RU) |
| 1 | 50 | 65 |
| 10 | 150 | 180 |
| 100 | 250 | 300 |
| 1000 | 180 | 280 |
| 10000 | 80 | 250 |
The SPR data correlates with the degradation data, showing that PROTAC B maintains a higher level of ternary complex formation at elevated concentrations.
Mandatory Visualizations
References
Technical Support Center: Troubleshooting Western Blot Results for Thalidomide PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing thalidomide-based Proteolysis Targeting Chimeras (PROTACs) and assessing protein degradation via Western blot.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during Western blot analysis of PROTAC-mediated protein degradation.
Issue 1: No or Weak Degradation of Target Protein
Question: My Western blot shows no or very weak degradation of my target protein after treatment with a thalidomide-based PROTAC. What are the possible causes and solutions?
Answer:
Several factors can contribute to a lack of observable protein degradation. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Action & Rationale |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for degradation (DC50) and identify a potential "hook effect".[1][2][3][4][5] |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal degradation.[1][3][6] |
| Low E3 Ligase Expression | Confirm the expression of Cereblon (CRBN), the E3 ligase recruited by thalidomide-based PROTACs, in your cell line using Western blot or qPCR.[3] If expression is low, consider using a different cell line. |
| Inefficient Ternary Complex Formation | The linker length or composition of the PROTAC may not be optimal for the formation of a stable ternary complex (Target Protein-PROTAC-CRBN).[7][8] If possible, test alternative PROTACs with different linkers. Biophysical assays like co-immunoprecipitation (Co-IP) can be used to verify ternary complex formation.[9][10] |
| High Rate of Target Protein Synthesis | The rate of new protein synthesis may be counteracting the PROTAC-mediated degradation. Consider co-treatment with a protein synthesis inhibitor like cycloheximide (B1669411) as a control experiment. |
| Issues with Western Blot Protocol | Review and optimize your Western blot protocol, including antibody concentrations, blocking conditions, and transfer efficiency.[11][12][13][14] |
| Poor Cell Permeability of PROTAC | If the PROTAC is not efficiently entering the cells, degradation will be minimal. Consult literature for the permeability of your specific PROTAC or similar compounds. |
Troubleshooting Workflow for No/Weak Degradation:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing CRBN-Mediated Degradation Efficiency
Welcome to the technical support center for CRBN-mediated protein degradation. This resource is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter, from initial experimental setup to interpreting complex results.
Section 1: Issues with Target Degradation
Q1: I'm not observing any degradation of my target protein after treatment. What are the common causes and how can I troubleshoot this?
A1: Lack of target degradation is a frequent issue with several potential causes. A systematic approach is crucial for identifying the problem.
-
Inactive Degradation Machinery: The ubiquitin-proteasome system may not be active. To verify this, co-treat your cells with the degrader and a proteasome inhibitor like MG132. An accumulation of your target protein compared to the degrader-only treatment indicates that the degradation machinery is being engaged, but the proteasome is inhibited.[1]
-
Insufficient Incubation Time: Protein degradation is a time-dependent process. The optimal time can vary significantly. Perform a time-course experiment, testing various time points (e.g., 2, 4, 8, 16, 24 hours) to find the window of maximum degradation.[1][2]
-
Protein Synthesis Rate: The rate of new protein synthesis might be outpacing the rate of degradation, masking the effect.[1] Consider this possibility if you observe only a modest decrease in protein levels.
-
Poor Compound Permeability: The degrader may not be efficiently entering the cells, resulting in a low intracellular concentration. While not directly covered in the provided context, this is a fundamental aspect of drug action to consider.
-
Issues with Western Blot: The antibody used for detection may lack specificity or sensitivity. Always validate your antibody using positive and negative controls.[1]
-
Cellular Resistance: The cells may have acquired resistance, for instance, through the downregulation or mutation of CRBN.[3][4]
Q2: My degrader shows weak or partial degradation. How can I improve its efficiency?
A2: Suboptimal degradation efficiency often points to issues with the ternary complex (Target-Degrader-CRBN) or subsequent steps.
-
Low Binding Affinity: The degrader may have a low affinity for the target protein or for CRBN. It is essential to confirm the binary binding affinities of your compound for both proteins individually using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[1]
-
Linker Optimization: The length, composition, and attachment point of the linker are critical for productive ternary complex formation.[1][5] An improperly designed linker can prevent the two proteins from coming together in an orientation suitable for ubiquitination. Systematic modification of the linker is a key optimization strategy.[5]
-
CRBN Ligand Modification: The choice of CRBN ligand (e.g., thalidomide (B1683933), lenalidomide, pomalidomide) can impact efficiency.[] Structural modifications to the ligand can enhance selectivity and degradation potency.[1][]
Section 2: The Hook Effect
Q3: I've noticed that as I increase the concentration of my degrader, the degradation of my target protein decreases. What is happening?
A3: This phenomenon is known as the "hook effect" (or prozone effect).[1][2][7][8][9][10] It is a common characteristic of bifunctional degraders.
-
Mechanism: The hook effect occurs at high degrader concentrations. Instead of forming the productive ternary complex (Target-Degrader-CRBN), the excess degrader molecules form separate binary complexes (Target-Degrader and Degrader-CRBN).[1][8][9][10] These binary complexes are non-productive and compete with the formation of the ternary complex, leading to reduced degradation efficiency.[1]
-
Mitigation Strategies:
-
Dose-Response Curve: Always perform a wide dose-response experiment to fully characterize the bell-shaped curve and identify the optimal concentration range for maximum degradation.[1]
-
Use Lower Concentrations: Operate within the optimal concentration window identified from your dose-response curve to favor ternary complex formation.[1]
-
Kinetic Analysis: Studying the kinetics of degradation at various concentrations can provide deeper insights into the dynamics of complex formation and dissociation.[1]
-
Section 3: Off-Target Effects and Selectivity
Q4: My degrader is causing the degradation of other proteins besides my intended target. What are these "neosubstrates" and how can I improve selectivity?
A4: CRBN ligands like thalidomide and its derivatives can act as "molecular glues," inducing the degradation of endogenous proteins known as neosubstrates (e.g., IKZF1, IKZF3, GSPT1, SALL4).[1][][8] This can lead to undesired off-target effects and potential toxicity.[]
-
Improving Selectivity:
-
CRBN Ligand Modification: Introducing structural changes, such as methoxy (B1213986) substitutions or altering the linker attachment position on the phthalimide (B116566) ring, can significantly enhance selectivity and reduce the degradation of neosubstrates.[1][]
-
Linker Optimization: The linker's properties influence the ternary complex's conformation, affecting which proteins are presented for ubiquitination.[1]
-
Proteomics Profiling: Employ global proteomic techniques (e.g., mass spectrometry) to identify all proteins degraded by your compound. This provides a comprehensive view of its selectivity and guides further optimization efforts.[1]
-
Choice of E3 Ligase: In some cases, switching from a CRBN-based design to one that recruits a different E3 ligase, like VHL, may improve the selectivity profile.[5][11]
-
Section 4: Ubiquitination and Ternary Complex Issues
Q5: How can I confirm that my degrader is forming a ternary complex and inducing ubiquitination?
A5: Several assays can be used to confirm the mechanism of action at the molecular level.
-
Ternary Complex Formation: Assays like Förster Resonance Energy Transfer (FRET), AlphaLISA, or NanoBRET can be used to detect and quantify the formation of the Target-Degrader-CRBN complex in vitro or in cells.[1][12][13][14] If you observe a weak or no signal, it could be due to low binding affinity of the degrader for either the target or CRBN.[1]
-
Target Ubiquitination:
-
In Vitro Ubiquitination Assay: This assay reconstitutes the ubiquitination cascade (E1, E2, E3, ubiquitin, ATP) in a test tube. The ubiquitination of the target protein can then be detected by Western blot.[1][15]
-
Cellular Ubiquitination: To detect ubiquitination in cells, you can immunoprecipitate your target protein from cell lysates (after treatment with the degrader and a proteasome inhibitor) and then perform a Western blot to detect ubiquitin.
-
-
Troubleshooting Ubiquitination: If you don't see target ubiquitination, consider the following:
-
Inactive E3 Ligase Complex: Ensure all components of the in vitro reaction are present and active.[1]
-
Lack of Accessible Lysines: The target protein may not have lysine (B10760008) residues that are accessible for ubiquitination within the context of the ternary complex.[1] Mass spectrometry can be used to map ubiquitination sites.
-
Deubiquitinating Enzymes (DUBs): DUBs present in cell lysates can remove ubiquitin chains. Add DUB inhibitors to your lysis buffer to prevent this.[1]
-
Troubleshooting Summary
| Observed Issue | Potential Cause | Suggested Action / Experiment |
| No target degradation | Inactive Proteasome | Co-treat with a proteasome inhibitor (e.g., MG132) and check for target accumulation.[1] |
| Insufficient Incubation Time | Perform a time-course experiment (e.g., 2-24 hours).[1] | |
| Low Degrader Concentration | Perform a dose-response curve. | |
| CRBN is not expressed or mutated | Verify CRBN expression by Western blot or qPCR. Sequence the CRBN gene in resistant cells.[3] | |
| Degradation decreases at high concentrations | "Hook Effect" | Perform a wide dose-response curve to identify the optimal concentration.[1][2] |
| Off-target protein degradation | Neosubstrate degradation by CRBN ligand | Modify the CRBN ligand or linker.[1][] Perform proteomic profiling to identify all degraded proteins.[1] |
| No signal in ternary complex assay | Low binary binding affinity | Confirm degrader binding to both target and CRBN separately via SPR or ITC.[1] |
| No target ubiquitination | Lack of accessible lysines on target | Use mass spectrometry to map ubiquitination sites.[1] |
| Deubiquitinating enzyme (DUB) activity | Add DUB inhibitors to cell lysis buffers.[1] |
Quantitative Data Comparison
The efficiency of a degrader is often quantified by its DC50 (concentration for 50% degradation) and Dmax (maximal level of degradation). Below are illustrative examples based on published data for different CRBN-based degraders.
| Degrader | Target | Cell Line | DC50 | Dmax | Reference |
| ARV-110 | Androgen Receptor (AR) | VCaP | ~1 nM | >85% | [16] |
| ARV-471 | Estrogen Receptor α (ERα) | MCF-7 | ~1.8 nM | N/A | [16] |
| Compound 69 | EGFR L858R | HCC-827 | ~11 nM | N/A | [16] |
| Compound 73 | EGFR L858R/T790M | H1975 | ~10 nM | N/A | [16] |
Note: These values are highly dependent on the specific experimental conditions and cell line used.
Visualizations: Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? | MDPI [mdpi.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 16. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Cereblon Engagement of Thalidomide-O-amido-C3-NH2 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the engagement of the E3 ligase Cereblon (CRBN) by Proteolysis Targeting Chimeras (PROTACs) that utilize a Thalidomide-O-amido-C3-NH2 moiety as the CRBN-binding ligand. The guide objectively compares the performance of this specific PROTAC linker structure with other alternatives and provides supporting experimental data and detailed protocols for key validation assays.
Introduction to Cereblon-Recruiting PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] A significant class of PROTACs recruits the E3 ubiquitin ligase Cereblon (CRBN) to the POI, leading to the ubiquitination and subsequent degradation of the target. These PROTACs typically consist of a ligand that binds to the POI, a linker, and a CRBN-binding ligand, frequently a derivative of thalidomide (B1683933).[] The formation of a stable ternary complex between the POI, the PROTAC, and CRBN is a critical initiating step for this process.
The "this compound" moiety represents a specific structural class of CRBN ligands where the thalidomide core is connected to a linker via an ether linkage and an amido group, with a three-carbon chain providing spacing to the point of attachment for the POI ligand. Validating the engagement of this moiety with CRBN is paramount for the successful development of effective PROTACs.
Quantitative Comparison of CRBN Engagement Assays
Several biophysical and cellular assays are available to quantify the engagement of PROTACs with Cereblon. The choice of assay depends on the specific research question, throughput requirements, and available instrumentation. Below is a summary of key quantitative data for different assay types used to characterize CRBN-PROTAC interactions. While direct comparative data for "this compound" is not always available in a head-to-head format, the following tables provide representative data for thalidomide-based PROTACs and alternative CRBN binders to offer a comparative perspective.
Table 1: In Vitro Binding Affinity (Biochemical Assays)
| Ligand/PROTAC | Assay Type | Target Protein | Binding Affinity (Kd or IC50) | Reference |
| Thalidomide | TR-FRET | Recombinant CRBN | IC50: 22.4 nM | [3] |
| Pomalidomide | TR-FRET | Recombinant CRBN | IC50: 6.4 nM | [3] |
| Lenalidomide | TR-FRET | Recombinant CRBN | IC50: 8.9 nM | [3] |
| dBET1 (Thalidomide-based) | Fluorescence Polarization | Recombinant CRBN/BRD4 | Kd: ~100 nM (ternary complex) | [4] |
| Phenyl-glutarimide Analog | TR-FRET | Recombinant CRBN | IC50: 2.19 µM | [5] |
Table 2: Cellular Target Engagement (Cell-based Assays)
| PROTAC/Compound | Assay Type | Cell Line | Engagement Potency (IC50) | Reference |
| Lenalidomide | NanoBRET | HEK293 | IC50: ~1.5 µM | [6] |
| Pomalidomide | NanoBRET | HEK293 | IC50: ~1.2 µM | [6] |
| CC-220 | NanoBRET | MM1S | IC50: 60 nM | [6] |
| Thalidomide-based PROTACs | Competitive CRBN Engagement | Reporter Cells | Varies based on linker and POI ligand | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.
NanoBRET™ Target Engagement Assay
This assay measures the competitive displacement of a fluorescent tracer from a NanoLuc®-Cereblon fusion protein by the PROTAC in live cells.[8][9]
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid DNA for NanoLuc®-CRBN fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well assay plates
-
This compound PROTAC and other test compounds
-
NanoBRET™ CRBN Tracer
-
Nano-Glo® Substrate
-
Luminometer capable of measuring dual-filtered luminescence
Protocol:
-
Cell Seeding: Seed HEK293 cells in a white, 96-well assay plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium and incubate overnight.
-
Transfection: Transfect the cells with the NanoLuc®-CRBN fusion plasmid according to the manufacturer's protocol. Incubate for 4-6 hours post-transfection.
-
PROTAC Treatment: Prepare serial dilutions of the PROTACs in Opti-MEM™. Add the PROTAC dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Tracer and Substrate Addition: Prepare a working solution of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM™. Add this solution to each well.
-
Incubation and Measurement: Incubate the plate at 37°C for 2 hours. Measure luminescence at 460 nm (donor emission) and >600 nm (acceptor emission).[10]
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
Competitive Cereblon Engagement Assay
This cell-based assay provides a quantitative ranking of the cell permeability and CRBN engagement of a test PROTAC by measuring its ability to displace a known CRBN-targeting PROTAC and rescue the degradation of a reporter protein.[7]
Materials:
-
Reporter cell line (e.g., BRD4BD2-GFP expressing cells)
-
Reference CRBN-based PROTAC (e.g., dBET6)
-
Test this compound PROTAC
-
Flow cytometer or high-content imaging system
Protocol:
-
Cell Treatment: Co-treat the reporter cells with a fixed concentration of the reference PROTAC (e.g., dBET6) and varying concentrations of the test PROTAC.
-
Incubation: Incubate the cells for a sufficient time to allow for protein degradation (e.g., 18-24 hours).
-
Reporter Protein Measurement: Measure the levels of the reporter protein (e.g., GFP) using flow cytometry or imaging.
-
Data Analysis: The ability of the test PROTAC to rescue the reporter protein levels from degradation induced by the reference PROTAC is a measure of its combined cell permeability and CRBN engagement.[7]
Fluorescence Polarization (FP) Assay
This in vitro assay measures the binding affinity of a PROTAC to purified CRBN protein by detecting changes in the polarization of a fluorescently labeled tracer.[7]
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled CRBN ligand (e.g., FAM-labeled thalidomide)
-
This compound PROTAC and other test compounds
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Assay Setup: In a microplate, combine the purified CRBN protein and the fluorescently labeled CRBN ligand at concentrations optimized for a stable polarization signal.
-
Compound Addition: Add serial dilutions of the test PROTAC to the wells.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well.
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent tracer by the test PROTAC. Plot the polarization values against the PROTAC concentration to determine the IC50, from which the binding affinity (Ki) can be calculated.[6]
Mandatory Visualizations
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
Comparison with Alternative CRBN Binders
While thalidomide and its derivatives are widely used, they possess a chiral center and can be susceptible to hydrolysis.[6] This has prompted the development of alternative CRBN binders.
-
Phenyl-glutarimides: These analogs replace the phthalimide (B116566) moiety of thalidomide with a phenyl group, which can improve chemical stability without significantly compromising CRBN binding affinity.[5]
-
Phenyl dihydrouracils: These non-chiral CRBN ligands offer an alternative scaffold that can also enhance stability.[]
The choice of the CRBN ligand can significantly impact the overall properties of the PROTAC, including its stability, degradation efficiency, and potential for off-target effects. Researchers should consider these alternatives, especially when encountering stability issues with thalidomide-based PROTACs.
Conclusion
Validating the engagement of Cereblon is a critical step in the development of effective PROTACs. A variety of robust assays, including NanoBRET, competitive engagement assays, and fluorescence polarization, are available to quantify this interaction both in vitro and in living cells. While "this compound" and similar thalidomide-based linkers are widely used and effective, the emergence of more stable and achiral alternatives offers promising avenues for the design of next-generation PROTACs with improved pharmacological properties. The selection of the most appropriate CRBN ligand and validation methodology will depend on the specific goals of the research and the stage of drug development.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cereblon Ligands for Targeted Protein Degradation: Featuring Thalidomide-O-amido-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase ligand is paramount to the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the most utilized E3 ligases is Cereblon (CRBN), a component of the CUL4A-DDB1 E3 ubiquitin ligase complex. This guide provides a comparative analysis of Thalidomide-O-amido-C3-NH2, a functionalized derivative of thalidomide (B1683933), alongside other well-characterized CRBN ligands: thalidomide, pomalidomide, and lenalidomide (B1683929).
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide scaffold for CRBN binding and a C3 amine linker, rendering it a versatile building block for PROTAC synthesis.[1][2] This guide will delve into the comparative binding affinities of its parent molecule and related analogs to CRBN and evaluate the performance of PROTACs constructed using these ligands, supported by experimental data and detailed protocols.
Quantitative Comparison of Cereblon Ligand Binding Affinities
| Ligand | Binding Affinity (IC₅₀/K_d) | Assay Method | Reference |
| Thalidomide | ~250 nM (K_d) | Not specified | [3] |
| 22.4 nM (IC₅₀) | TR-FRET | [4] | |
| (S)-thalidomide | 11.0 nM (IC₅₀) | TR-FRET | [4] |
| (R)-thalidomide | 200.4 nM (IC₅₀) | TR-FRET | [4] |
| Pomalidomide | 6.4 nM (IC₅₀) | TR-FRET | [4] |
| Lenalidomide | 8.9 nM (IC₅₀) | TR-FRET | [4] |
| CC-885 | 0.43 nM (IC₅₀) | TR-FRET | [4] |
Note: The addition of a linker to the thalidomide core, as in this compound, may influence its binding affinity for Cereblon. However, in the absence of direct experimental data, the affinity of the parent thalidomide molecule serves as a fundamental benchmark. Pomalidomide and lenalidomide generally exhibit higher binding affinities to CRBN compared to thalidomide.[4]
Performance Comparison of Cereblon Ligand-Based PROTACs in BRD4 Degradation
The ultimate measure of a PROTAC's efficacy lies in its ability to induce the degradation of the target protein. Bromodomain-containing protein 4 (BRD4), an epigenetic reader protein, is a well-established target for PROTAC-mediated degradation. The following table summarizes the performance of various PROTACs that employ different Cereblon ligands for the degradation of BRD4.
| PROTAC | CRBN Ligand | Target Ligand | DC₅₀ | Cell Line | Reference |
| ARV-825 | Pomalidomide | OTX015 | < 1 nM | Burkitt's lymphoma | [3] |
| PROTAC 1 | Pomalidomide | OTX015 | < 1 nM | Burkitt's lymphoma | [5] |
| dBET6 | Thalidomide | JQ1 | ~10 nM (BRD4 BD1), ~50 nM (BRD4 BD2) | Not specified | [6] |
| PROTAC 4 | Lenalidomide | QCA-276 | pM range | MV-4-11, MOLM-13, RS4;11 | [5] |
| PROTAC 5 | Lenalidomide | ABBV-075 | Not specified (effective degradation) | BxPC3 | [5] |
| 21 | Pomalidomide/Lenalidomide derivative | Dihydroquinazolinone derivative | Effective degradation at 1 µM | THP-1 | [7] |
Note: The DC₅₀ values presented are from different studies and may not be directly comparable due to variations in experimental conditions, including the specific target ligand and linker used in the PROTAC design. However, the data consistently demonstrates that PROTACs incorporating thalidomide, pomalidomide, and lenalidomide are highly effective in degrading BRD4 at nanomolar to picomolar concentrations.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental mechanism of a CRBN-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
References
- 1. This compound TFA | E3 Ligase Ligand-Linker | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of CRBN E3 Ligase Ligands: Thalidomide-O-amido-C3-NH2 vs. Pomalidomide-Based Analogs in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the choice of E3 ubiquitin ligase ligand is a critical determinant in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of thalidomide- and pomalidomide-based ligands for the Cereblon (CRBN) E3 ligase, with a focus on their application in targeted protein degradation.
The advent of PROTAC technology has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. At the heart of a PROTAC is its ability to hijack a specific E3 ubiquitin ligase to tag a protein of interest for proteasomal degradation.[1] Among the most successfully exploited E3 ligases is Cereblon (CRBN), a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2] Ligands for CRBN are derived from the immunomodulatory imide drugs (IMiDs), most notably thalidomide (B1683933) and its more potent analog, pomalidomide (B1683931).[1]
This guide delves into a comparative analysis of these two classes of CRBN ligands, presenting quantitative data on their performance, detailed experimental protocols for their evaluation, and visual representations of the underlying biological pathways and experimental workflows.
Performance Comparison: Pomalidomide's Enhanced Affinity Translates to Superior Degradation Efficiency
Pomalidomide has largely emerged as the preferred CRBN ligand in contemporary PROTAC design due to its superior binding affinity to CRBN compared to thalidomide.[1][3] This enhanced affinity is believed to facilitate the formation of a more stable ternary complex, comprising the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[1]
While direct head-to-head comparisons of PROTACs with identical architecture but differing only in the CRBN ligand are not extensively available, the trend in the literature points towards the superior performance of pomalidomide-based degraders.
Quantitative Data Summary
The following tables summarize key quantitative data for thalidomide and pomalidomide, as well as for representative PROTACs derived from them.
Table 1: Binding Affinity of IMiDs to CRBN
| Ligand | Binding Affinity (Kd) to CRBN | Reference |
| Thalidomide | ~250 nM | [4] |
| Pomalidomide | ~157 nM | [4] |
| Lenalidomide | ~178 nM | [4] |
Table 2: Performance of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 | Dmax | Reference |
| dBET1 | Thalidomide | BRD4 | MM.1S | Not Reported | >95% at 100 nM | [5] |
| ARV-825 | Pomalidomide | BRD4 | Burkitt's Lymphoma | <1 nM | >98% | [6] |
| Compound 21 | Pomalidomide | BRD4 | THP-1 | Not Reported | Effective degradation at 1 µM | [7] |
Note: The PROTACs listed in Table 2 have different warheads and linkers, which also significantly contribute to their degradation efficiency. Therefore, the observed differences in DC50 and Dmax are not solely attributable to the choice of the E3 ligase ligand.
Signaling Pathways and Experimental Workflows
The mechanism of action of CRBN-based PROTACs involves the hijacking of the ubiquitin-proteasome system. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-induced ubiquitination and degradation of a target protein.
Caption: A typical workflow for assessing PROTAC efficacy.
Detailed Experimental Protocols
Herein, we provide detailed methodologies for key experiments cited in the evaluation of thalidomide- and pomalidomide-based PROTACs.
In-Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme (e.g., UBE2D2)
-
Purified CRBN/DDB1 E3 ligase complex
-
Purified target protein (POI)
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Anti-POI antibody
-
Anti-ubiquitin antibody
Procedure:
-
Assemble the ubiquitination reaction mixture containing E1, E2, CRBN/DDB1, POI, ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC (at various concentrations) or vehicle control (DMSO) to the reaction mixtures.
-
Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using an anti-POI antibody to detect the unmodified and ubiquitinated forms of the target protein. A ladder of higher molecular weight bands indicates polyubiquitination.
-
Optionally, perform a parallel Western blot with an anti-ubiquitin antibody to confirm the presence of ubiquitin chains.
Ternary Complex Formation Assay (Cell-Based NanoBRET™ Assay)
This assay measures the formation of the ternary complex in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-tagged target protein (POI)
-
Expression vector for HaloTag®-tagged CRBN
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
PROTAC of interest
-
Plate reader capable of measuring luminescence and fluorescence
Procedure:
-
Co-transfect cells with the NanoLuc®-POI and HaloTag®-CRBN expression vectors.
-
Plate the transfected cells in a multi-well plate.
-
Label the cells with the HaloTag® NanoBRET™ 618 Ligand.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a plate reader.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
Cellular Protein Degradation Assay (Western Blot)
This is the standard method to quantify the reduction in the levels of the target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein (POI)
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting with the anti-POI antibody and the anti-loading control antibody.
-
Quantify the band intensities using densitometry.
-
Normalize the POI band intensity to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[7]
Conclusion
The selection of the E3 ligase ligand is a pivotal decision in the design of effective PROTACs. While both thalidomide and pomalidomide are viable options for recruiting the CRBN E3 ligase, the higher binding affinity of pomalidomide generally translates to more potent protein degradation. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel PROTACs, enabling researchers to make data-driven decisions in the development of next-generation targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linker's Length: A Critical Determinant in Thalidomide PROTAC Efficacy
A comparative guide for researchers and drug development professionals on the impact of linker length on the performance of thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective analysis supported by experimental data to inform the design of potent and selective protein degraders.
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase ligand. For thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, the length of this linker is a pivotal factor governing the efficacy, potency, and selectivity of the degrader.[1][2]
The linker is not merely a spacer; its length and composition are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] An optimal linker length facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent degradation of the target protein.[4] Conversely, a suboptimal linker can hinder ternary complex formation, leading to reduced degradation efficiency.[5][6]
Comparative Analysis of Linker Length on PROTAC Performance
The degradation potency of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes findings from various studies on thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-characterized target in oncology. While experimental conditions can vary between studies, the collective data reveals clear trends in how polyethylene (B3416737) glycol (PEG) linker length influences degradation efficacy.[1][5]
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 | Dmax (%) | Key Observations |
| 0 (Direct Linkage) | BRD4 | H661 | < 0.5 µM | > 90% | A very short, direct linkage can be highly effective, suggesting that for some target-ligase pairs, minimal separation is optimal.[5] |
| 1 | BRD4 | H661 | > 5 µM | ~50% | A single PEG unit can significantly decrease degradation potency, possibly due to unfavorable geometry of the ternary complex.[5] |
| 2 | BRD4 | H661 | > 5 µM | ~60% | Intermediate linker lengths may not provide the necessary flexibility or distance for productive ternary complex formation.[1][5] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[5] |
| 5 | BRD4 | Various | Low nM range | > 90% | A PEG5 linker often represents an optimal length, providing a balance of flexibility and distance to facilitate potent and efficient protein degradation.[1] |
| >5 | BRD4 | Various | Variable | Variable | Longer linkers can sometimes lead to a decrease in potency, a phenomenon potentially attributed to the "hook effect" where binary complexes are favored over the productive ternary complex.[1] |
Note: The data presented is a synthesis of findings from multiple research articles. Direct comparison across different studies should be made with caution due to potential variations in experimental conditions.[5][7]
Visualizing the PROTAC Mechanism and Workflow
To better understand the underlying processes and experimental approaches, the following diagrams illustrate the mechanism of action of a thalidomide-based PROTAC and a typical experimental workflow for its evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Target Protein Degradation by Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They are composed of a ligand that binds the target protein of interest, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] Thalidomide (B1683933) and its derivatives are commonly used to recruit the Cereblon (CRBN) E3 ligase.[2][3] The Thalidomide-O-amido-C3-NH2 molecule is a readily available building block consisting of a thalidomide-based CRBN ligand and a short linker with a terminal amine for conjugation to a target protein ligand.[1][4]
Mechanism of Action of Thalidomide-Based PROTACs
A thalidomide-based PROTAC initiates the degradation of a target protein by inducing the formation of a ternary complex between the target protein, the PROTAC itself, and the CRBN E3 ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Performance Comparison of BRD4-Targeting PROTACs
The efficacy of a PROTAC is primarily assessed by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. The following table presents representative data for thalidomide-based PROTACs targeting BRD4, illustrating the type of data generated during validation.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| dBET1 | Thalidomide | Alkyl/Ether | BRD4 | MV4;11 | 8 | >98 |
| ARV-771 | Pomalidomide | PEG/Alkyl | BRD4 | LNCaP | <1 | ~95 |
| MZ1 | VHL Ligand | Alkyl/Ether | BRD4 | HeLa | 26 | ~90 |
Note: This data is compiled from various sources for illustrative purposes. Experimental conditions may vary.
Experimental Protocols for Validation
Rigorous experimental validation is crucial to confirm that the observed protein depletion is a direct result of the intended PROTAC mechanism.
Western Blotting for Target Degradation
Western blotting is a standard technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line expressing the target protein) and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Caption: Experimental workflow for Western Blot analysis.
Quantitative Proteomics for Selectivity Profiling
Mass spectrometry-based quantitative proteomics provides a global view of protein expression changes, enabling the assessment of a PROTAC's selectivity.
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that induces significant target degradation and a vehicle control. Harvest cells, lyse them, and digest the proteins into peptides.
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from different treatment conditions with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different conditions. Plot the log2 fold change in protein abundance for all quantified proteins to visualize selectivity.
Caption: Workflow for quantitative proteomics analysis.
Control Experiments to Validate Mechanism of Action
A series of control experiments are essential to confirm that the degradation is dependent on the intended mechanism.
| Control Experiment | Purpose | Expected Outcome |
| Competitive Antagonist | To confirm the requirement of target and E3 ligase binding. | Pre-treatment with an excess of the target protein ligand or thalidomide should rescue degradation. |
| Proteasome Inhibitor | To confirm the involvement of the proteasome. | Pre-treatment with a proteasome inhibitor (e.g., MG132) should prevent target protein degradation. |
| Neddylation Inhibitor | To confirm the role of the Cullin-RING ligase activity. | Pre-treatment with a neddylation inhibitor (e.g., MLN4924) should block degradation. |
| Inactive Epimer | To demonstrate stereospecificity of the E3 ligase ligand. | A PROTAC synthesized with the inactive epimer of the thalidomide ligand should not induce degradation. |
Conclusion
The validation of target protein degradation by thalidomide-based PROTACs requires a multi-faceted approach. While specific comparative data for PROTACs utilizing the this compound linker is currently limited, the principles and experimental workflows outlined in this guide provide a robust framework for the evaluation of any thalidomide-based PROTAC. By combining quantitative degradation assays, global selectivity profiling, and rigorous mechanistic control experiments, researchers can confidently assess the performance and therapeutic potential of novel protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound TFA | E3 Ligase Ligand-Linker | TargetMol [targetmol.com]
The E3 Ligase Ligand Dilemma: A Comparative Guide to PROTAC Efficacy
In the rapidly evolving field of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical determinant of a Proteolysis Targeting Chimera (PROTAC)'s success. While a multitude of E3 ligases exist, the vast majority of PROTACs in development leverage two primary ligases: Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL). This guide provides a comprehensive comparison of the efficacy of PROTACs utilizing these different E3 ligase ligands, supported by experimental data, detailed methodologies, and visual workflows to aid researchers, scientists, and drug development professionals in their decision-making process.
The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The choice between a CRBN or VHL-based PROTAC is not trivial and can significantly impact degradation efficiency, selectivity, and pharmacokinetic properties.[1]
Key Comparative Aspects: CRBN vs. VHL
The selection of an E3 ligase ligand is a multifaceted decision with no single answer being universally optimal.[2] CRBN and VHL remain the workhorses of the field, each presenting a distinct set of advantages and disadvantages.[2]
Cereblon (CRBN):
-
Ligands: Derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[2] These ligands are generally smaller and possess favorable drug-like properties.[1]
-
Subcellular Localization: Primarily nuclear.[3]
-
Tissue Expression: Abundant in hematopoietic cells and widely expressed.[1] This makes CRBN-based PROTACs particularly effective for degrading nuclear oncoproteins.[]
-
Kinetics: Forms ternary complexes with faster turn-over rates, which can be advantageous for rapid protein degradation.[1][]
-
Potential Downsides: CRBN's broad substrate promiscuity can lead to off-target degradation of zinc-finger transcription factors, causing potential immunological side effects.[]
von Hippel-Lindau (VHL):
-
Ligands: Based on a hydroxylated proline motif that mimics the binding of hypoxia-inducible factor 1α (HIF-1α).[5] These ligands can be larger and more peptidic, sometimes posing challenges for cell permeability.[3]
-
Subcellular Localization: Found in both the cytoplasm and the nucleus.[3]
-
Tissue Expression: Ubiquitously expressed, but levels can be low in certain solid tumors, potentially requiring higher PROTAC concentrations.[]
-
Kinetics: Forms more stable, long-lived ternary complexes, which may be better suited for degrading more stable proteins requiring persistent degradation signals.[1][]
-
Selectivity: VHL has a smaller promiscuity window, leading to higher selectivity.[]
Quantitative Comparison of PROTAC Efficacy
The following tables summarize quantitative data from head-to-head comparisons of VHL- and CRBN-based PROTACs targeting the same protein of interest. The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are key metrics for evaluating PROTAC efficacy.
| Target Protein | E3 Ligase Ligand | PROTAC | DC50 (nM) | Dmax (%) | Cell Line |
| EGFR (del19) | VHL | MS39 | 5.0 | >90 | HCC-827 |
| CRBN | MS154 | 11 | ~80 | HCC-827 | |
| EGFR (L858R) | VHL | MS39 | 3.3 | >90 | H3255 |
| CRBN | MS154 | 25 | ~70 | H3255 | |
| KRAS (G12C) | VHL | LC-2 | 250-760 | 40-90 | Various |
| CRBN | (Various) | >1000 | <20 | Various | |
| BRD4 | VHL | MZ1 | ~15 | >90 | various |
| CRBN | dBET1 | ~30 | >90 | various | |
| c-Abl | VHL | DAS-VHL | ~1000 | >65 | K562 |
| CRBN | DAS-CRBN | ~30 | >90 | K562 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[3][6][7][8][9]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Key considerations for choosing between CRBN and VHL ligands.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are summarized protocols for key experiments.
Western Blotting for Protein Degradation
This is the most common method for quantifying the degradation of a target protein.
-
Cell Seeding and Treatment: Plate cells at a density that ensures they are in the logarithmic growth phase and will be 70-80% confluent at the time of harvest.[10] Allow cells to adhere overnight before treating with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[11] A vehicle control (e.g., DMSO) should always be included.[11]
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10][11] Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading in the subsequent steps.[11]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[11] Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting and Detection: Block the membrane to prevent non-specific antibody binding and then incubate with a primary antibody specific to the target protein.[10] After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]
-
Data Analysis: Quantify the band intensities using densitometry software.[12] Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).[13] Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[12]
Quantitative Proteomics for Selectivity Profiling
This method provides an unbiased, global view of a PROTAC's on- and off-target effects.
-
Cell Culture and PROTAC Treatment: Culture cells and treat with the PROTAC at various concentrations and time points, including a vehicle control.[14]
-
Protein Extraction and Digestion: Lyse the cells, quantify the protein concentration, and digest the proteins into peptides using an enzyme like trypsin.[14]
-
Peptide Labeling and LC-MS/MS Analysis: For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT).[13] Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Data Analysis: Analyze the mass spectrometry data to identify and quantify changes in protein abundance across the different treatment conditions.[14] This will reveal the on-target degradation efficacy and any off-target protein degradation.
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the cytotoxic effect of the PROTAC on the cells.
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).[15]
-
MTT Addition and Incubation: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[16][17]
-
Solubilization and Absorbance Measurement: Add a solubilization solution to dissolve the formazan crystals.[16] Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[15]
Conclusion
The choice between CRBN and VHL as the E3 ligase for a PROTAC is a critical decision that depends on a multitude of factors, including the nature of the target protein, its subcellular localization, the desired pharmacokinetic properties, and the therapeutic context. CRBN-based PROTACs often benefit from the favorable drug-like properties of their ligands and are particularly effective for nuclear targets.[1][] In contrast, VHL-based PROTACs may offer higher selectivity.[] Ultimately, the optimal choice must be determined empirically, and a thorough understanding of the principles outlined in this guide, supported by rigorous experimental validation, will pave the way for the development of more effective and safer protein-degrading therapeutics.
References
- 1. promega.com [promega.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Researcher's Guide to Orthogonal Assays for Confirming Target Degradation by Thalidomide-Based PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key orthogonal assays to validate target protein degradation mediated by thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This guide outlines the principles, detailed experimental protocols, and comparative data for a suite of techniques essential for robust PROTAC development.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of target proteins rather than merely inhibiting their function.[1] Thalidomide-based PROTACs accomplish this by co-opting the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) complex, to ubiquitinate the protein of interest (POI), thereby marking it for proteasomal degradation.[2]
Given the unique mechanism of action of PROTACs, a single assay is insufficient to fully validate on-target degradation and assess potential off-target effects.[3] A multi-faceted approach employing a series of orthogonal assays is crucial to building a comprehensive and reliable data package for any PROTAC development program.[3] This guide details the methodologies and provides comparative data for the most widely used orthogonal assays to confirm and quantify PROTAC-mediated target degradation.
The Mechanism of Action of Thalidomide-Based PROTACs
Thalidomide-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a linker, and a thalidomide-based ligand that recruits the CRBN E3 ubiquitin ligase.[4] The formation of a stable ternary complex between the PROTAC, the target protein, and CRBN is the critical initiating step in the degradation process.[3] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]
Orthogonal Validation Workflow
A robust validation workflow for a thalidomide-based PROTAC typically starts with initial screening assays to confirm target degradation, followed by more in-depth mechanistic and functional studies.
Comparison of Key Orthogonal Assays
The following sections provide a comparative overview of commonly used orthogonal assays for validating PROTAC-mediated protein degradation.
| Method | Principle | Throughput | Key Parameters | Advantages | Disadvantages |
| Western Blot | Antibody-based detection of protein size and abundance. | Low to Medium | DC₅₀, Dₘₐₓ | Widely accessible, provides molecular weight information.[3] | Semi-quantitative, labor-intensive, requires specific antibodies.[3] |
| ELISA | Antibody-based quantitative detection of protein. | High | DC₅₀, Dₘₐₓ | Highly sensitive and quantitative, high-throughput.[3] | Requires specific antibody pairs, no size information.[3] |
| HiBiT/NanoBRET | Luminescence/BRET-based detection of tagged protein levels. | High | DC₅₀, Dₘₐₓ, degradation kinetics | Real-time kinetics in live cells, highly sensitive, no antibodies needed for detection.[3] | Requires genetic modification of the target protein.[3] |
| Mass Spectrometry | Unbiased identification and quantification of proteins. | Low to Medium | Global protein changes, off-target effects | Unbiased and comprehensive, can identify off-targets.[1][3] | Technically complex, lower throughput, expensive.[3] |
| Flow Cytometry | Antibody-based detection of protein levels in single cells. | High | Percentage of positive cells, mean fluorescence intensity | High-throughput, single-cell resolution.[3] | Requires cell surface or intracellular staining protocols, indirect.[3] |
| Immunofluorescence | Antibody-based visualization of protein localization and abundance. | Low to Medium | Changes in fluorescence intensity and localization | Provides spatial information about the target protein.[3] | Semi-quantitative, requires imaging expertise. |
| CETSA | Measures changes in protein thermal stability upon ligand binding. | Medium to High | Target engagement | Confirms direct target binding in a cellular context.[5] | Not all protein-ligand interactions result in a thermal shift.[6] |
| Ubiquitination Assay | Detection of ubiquitinated target protein. | Low to High | Target ubiquitination | Directly confirms the PROTAC's mechanism of action.[7] | Can be technically challenging. |
DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein.[3] Dₘₐₓ: The maximal degradation of the target protein.
Detailed Experimental Protocols
Western Blot
Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[3]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Add an ECL substrate and detect the chemiluminescent signal using an imaging system.[4]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[8]
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: A plate-based immunoassay technique designed for detecting and quantifying proteins. In a sandwich ELISA, a capture antibody is immobilized on the plate, followed by the addition of the sample containing the antigen. A second, detection antibody (often conjugated to an enzyme) is then added to bind to the antigen, and a substrate is used to generate a measurable signal.[9][10]
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for the target protein and incubate overnight.[9]
-
Blocking: Wash the plate and block with a blocking buffer (e.g., BSA or non-fat milk in PBS) to prevent non-specific binding.
-
Sample Incubation: Add cell lysates (prepared similarly to Western blotting) and standards to the wells and incubate.[9]
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific to a different epitope on the target protein.[9]
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP.[11]
-
Substrate Addition: Wash the plate and add a TMB substrate.[12]
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).[12]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[11]
HiBiT/NanoBRET Assay
Principle: This technology utilizes a small, 11-amino-acid peptide tag (HiBiT) that can be knocked into the endogenous locus of the target protein using CRISPR/Cas9. In the presence of a larger, complementary subunit (LgBiT), a bright, luminescent enzyme is formed. PROTAC-induced degradation of the HiBiT-tagged target protein results in a decrease in luminescence, which can be measured in real-time in live cells.[13]
Protocol:
-
Cell Line Generation: Generate a stable cell line expressing LgBiT and with the HiBiT tag knocked into the gene of the target protein.[14]
-
Cell Plating: Plate the engineered cells in a 96- or 384-well white assay plate.[14]
-
Substrate Addition: Add a live-cell luciferase substrate (e.g., Nano-Glo® Endurazine™) and incubate.[14]
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.[14]
-
Kinetic Measurement: Immediately begin measuring luminescence at regular intervals using a luminometer.[14]
-
Data Analysis: Normalize the luminescence signal to a time-zero reading and plot the degradation over time to determine kinetic parameters.[14]
Mass Spectrometry (Global Proteomics)
Principle: This unbiased approach identifies and quantifies thousands of proteins in a cell lysate, providing a global view of the proteome. It is the gold standard for assessing PROTAC selectivity and identifying off-target degradation.[1][3]
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dₘₐₓ) and a vehicle control. Lyse the cells and quantify protein content.[1]
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.[1]
-
Isobaric Labeling (e.g., TMT): Label the peptides from different conditions with tandem mass tags (TMT) for multiplexed analysis.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their sequence and quantify their relative abundance.[1][3]
-
Data Analysis: Use specialized software to identify proteins and quantify changes in their abundance following PROTAC treatment. Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.[1]
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA measures the thermal stability of proteins in response to ligand binding. The binding of a PROTAC to its target protein can stabilize the protein, leading to an increase in its melting temperature. This confirms direct engagement of the PROTAC with its target in a cellular environment.[5]
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.[16]
-
Heating: Heat the cell suspensions to a range of temperatures in a thermal cycler.[16]
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.[16]
-
Protein Quantification: Quantify the amount of soluble target protein in the supernatant by Western blot, ELISA, or mass spectrometry.[17]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
In-Cell Ubiquitination Assay
Principle: This assay directly demonstrates the PROTAC's mechanism of action by detecting the ubiquitination of the target protein.[7]
Protocol:
-
Cell Treatment: Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins, and a vehicle control.[7]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.[7]
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.[7]
-
Western Blot: Elute the immunoprecipitated proteins and perform a Western blot.[7]
-
Detection: Probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern indicates polyubiquitination of the target protein.[7]
Quantitative Data for Representative Thalidomide-Based PROTACs
The following tables summarize key quantitative data for well-characterized thalidomide-based PROTACs targeting BRD4 and EGFR.
Table 1: Performance of BRD4-Targeting PROTACs
| PROTAC | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Method | Reference |
| dBET6 | BxPC3 | ~1.6 | >95 | Western Blot | [18] |
| MZ1 | NB4 | <100 | >90 | Western Blot | [19] |
| QCA570 | 5637 | ~1 | >90 | Western Blot | [20] |
| ARV-771 | HEK293 | ~5 | >90 | NanoBRET | [21] |
Table 2: Performance of EGFR-Targeting PROTACs
| PROTAC | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Method | Reference |
| Compound 14 | HCC827 | 0.261 | 91.2 | Western Blot | [22] |
| PROTAC 3 | HCC827 | 11.7 | >90 | Western Blot | [2] |
| PROTAC 18 | A549 | 32.9 | 96 | Western Blot | [2] |
| MS39 | HCC-827 | 5.0 | >90 | Western Blot | [23] |
| PROTAC 6 | HCC827 | 45.2 | 87 | Western Blot | [24] |
Conclusion
The validation of PROTAC-mediated protein degradation is a critical and multifaceted process. A comprehensive understanding of a PROTAC's efficacy, selectivity, and mechanism of action can only be achieved through the use of multiple, orthogonal validation methods.[3] By combining traditional techniques like Western blotting with high-throughput approaches such as HiBiT/NanoBRET and unbiased methods like mass spectrometry, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates.[3] This guide provides the foundational knowledge and detailed protocols to empower researchers to design and execute a thorough validation strategy for their thalidomide-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pelagobio.com [pelagobio.com]
- 6. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mabtech.com [mabtech.com]
- 10. ELISA Protocol [protocols.io]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Thalidomide-O-amido-C3-NH2 and Similar Compounds for Targeted Protein Degradation
For researchers, scientists, and drug development professionals engaged in the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. A critical component of these heterobifunctional molecules is the E3 ligase ligand and the associated linker, which together orchestrate the ubiquitination and subsequent degradation of a protein of interest. This guide provides a comparative analysis of Thalidomide-O-amido-C3-NH2, a Cereblon (CRBN) E3 ligase ligand-linker conjugate, and its analogs, supported by experimental data and detailed methodologies.
This compound is a chemical entity that incorporates the thalidomide (B1683933) scaffold, which binds to the CRBN E3 ubiquitin ligase, conjugated to a 3-carbon amino linker.[1] This pre-functionalized building block is designed for the convenient synthesis of PROTACs. The choice of the CRBN ligand and the nature of the linker are crucial determinants of a PROTAC's efficacy, influencing ternary complex formation, degradation efficiency (DC50), and maximal degradation (Dmax).[2][3]
Quantitative Performance of CRBN-Based PROTACs
While direct head-to-head quantitative data for PROTACs specifically utilizing the this compound linker is not extensively available in the public domain, a comparative understanding can be gleaned from studies on PROTACs employing thalidomide, and its more potent analogs, pomalidomide (B1683931) and lenalidomide, with various linkers. Pomalidomide generally exhibits a stronger binding affinity for CRBN, which can contribute to more efficient protein degradation.[4] The linker's attachment point, length, and composition are also critical variables.[2][3]
The following tables summarize the performance of various CRBN-based PROTACs targeting different proteins of interest (POIs). This data provides a valuable context for researchers designing new degraders.
Table 1: Degradation Efficiency of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 16 | EGFR | A549 | 32.9 | >90 |
| ZQ-23 | HDAC8 | - | 147 | 93 |
Table 2: Degradation Efficiency of Thalidomide-Based PROTACs with Varying Linkers
| PROTAC | Linker Characteristics | Target Protein | Cell Line | DC50 | Dmax (%) |
| PROTAC 1 | Short, no PEG | BRD4 | H661 | < 500 nM | > 90 |
| PROTAC 2 | 1 PEG unit | BRD4 | H661 | > 5 µM | ~50 |
| 11(ZB-S-29) | - | SHP2 | - | 6.02 nM | - |
Note: The data presented is compiled from various sources and direct comparisons should be made with caution due to differing experimental conditions.
Signaling Pathways and Experimental Workflows
The mechanism of action for a thalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the proteasome.
References
comparative study of PROTACs targeting different proteins with the same thalidomide warhead
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Proteolysis-Targeting Chimeras (PROTACs) that utilize the same thalidomide-derived warhead to recruit the Cereblon (CRBN) E3 ubiquitin ligase but are engineered to degrade different target proteins. By examining their performance metrics, underlying signaling pathways, and experimental validation, this document provides a framework for understanding the nuances of PROTAC design and efficacy across various target classes.
PROTACs are a revolutionary therapeutic modality that co-opts the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1] A common strategy involves linking a target-binding molecule to a ligand for an E3 ubiquitin ligase, with thalidomide (B1683933) and its analogs being widely used to engage the CRBN E3 ligase.[2] While the thalidomide warhead remains constant, the choice of the target protein significantly influences the PROTAC's degradation efficiency, selectivity, and overall pharmacological profile. This guide presents a comparative study of thalidomide-based PROTACs targeting distinct protein families, including epigenetic readers and protein kinases, to highlight the key performance differences and the experimental approaches used for their characterization.
Quantitative Comparison of Degradation Performance
The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of representative thalidomide and pomalidomide-based PROTACs targeting the epigenetic reader BRD4 and the protein kinase SHP2. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons should be made with caution due to variations in experimental conditions.
| PROTAC | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | BRD4 | Pomalidomide | < 1 | > 95 | Jurkat |
| SHP2 Degrader | SHP2 | Thalidomide | 6.02 | > 90 | HeLa |
This table presents a "virtual" comparison based on data from separate studies and is intended for illustrative purposes.
Signaling Pathways and Mechanism of Action
The biological consequence of protein degradation is dictated by the role of the target protein in cellular signaling. The diagrams below illustrate the general mechanism of a CRBN-recruiting PROTAC and the distinct signaling pathways influenced by the degradation of BRD4 and SHP2.
Experimental Protocols
The evaluation of PROTACs requires a series of robust biochemical and cellular assays. Below are detailed methodologies for key experiments to determine degradation efficiency and specificity.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal protein loading for the subsequent steps.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the separated proteins onto a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Quantitative Proteomics for Specificity Assessment
Mass spectrometry-based quantitative proteomics provides an unbiased, global view of the cellular proteome, enabling the identification of both on-target and potential off-target degradation events.[2]
-
Sample Preparation: Treat cells with the PROTAC and a vehicle control. Harvest the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Label the peptide samples from different treatment conditions with isobaric tags (e.g., Tandem Mass Tags - TMT). This allows for multiplexing and simultaneous analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify thousands of proteins across the different samples. This will reveal which proteins are significantly downregulated upon PROTAC treatment.
Conclusion
This comparative guide highlights that while the thalidomide warhead provides a consistent mechanism for recruiting the CRBN E3 ligase, the ultimate performance of a PROTAC is intrinsically linked to the specific protein it targets. The degradation efficiency (DC50 and Dmax) can vary significantly between different target proteins, underscoring the importance of empirical testing and optimization for each new PROTAC. Furthermore, understanding the distinct signaling pathways of the targeted proteins is crucial for predicting the therapeutic effects and potential on-target toxicities. The provided experimental protocols offer a robust framework for the comprehensive evaluation of novel thalidomide-based PROTACs, enabling researchers to make informed decisions in the design and development of next-generation protein degraders.
References
Assessing the Immunomodulatory Effects of Thalidomide-O-amido-C3-NH2 based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. By hijacking the body's own ubiquitin-proteasome system, these bifunctional molecules offer a powerful strategy to eliminate disease-causing proteins. A significant class of PROTACs utilizes ligands for the Cereblon (CRBN) E3 ubiquitin ligase, often derived from thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs). This guide provides a comprehensive comparison of the immunomodulatory effects of PROTACs based on the specific CRBN ligand-linker, Thalidomide-O-amido-C3-NH2, against alternative approaches.
Executive Summary
This compound serves as a crucial building block in the construction of CRBN-recruiting PROTACs. Its inherent immunomodulatory properties, inherited from the thalidomide moiety, can be both a therapeutic advantage and a potential liability, depending on the desired pharmacological outcome. This guide delves into the expected immunomodulatory profile of these PROTACs, presenting available (though often extrapolated) quantitative data, detailed experimental protocols for assessment, and a comparative analysis with alternative E3 ligase recruiters, primarily Von Hippel-Lindau (VHL)-based PROTACs.
PROTAC Mechanism of Action and the Role of CRBN
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome. CRBN-based PROTACs utilize ligands like thalidomide to recruit the CRL4-CRBN E3 ligase complex.[1][2]
Figure 1: General mechanism of action for a Thalidomide-based PROTAC.
Immunomodulatory Profile of Thalidomide-based PROTACs
The thalidomide component of these PROTACs is not a passive recruiter. It actively modulates the immune system, a characteristic inherited from its origins as an IMiD. These effects are primarily mediated through the degradation of neosubstrate proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] This can lead to a variety of downstream immunological consequences.
Data Presentation: Expected Immunomodulatory Effects
Direct quantitative data for PROTACs utilizing the specific this compound linker is sparse in publicly available literature. However, based on the known effects of thalidomide and its analogs, we can extrapolate the expected immunomodulatory profile. The following tables summarize these anticipated effects and provide a comparison with VHL-based PROTACs, which are generally considered to have a more immunologically inert E3 ligase recruiter.
Table 1: Comparative Cytokine Secretion Profile
| Cytokine | Expected Effect of Thalidomide-based PROTACs | Comparative Effect of VHL-based PROTACs | Rationale |
| IL-2 | ↑ Increased Secretion | No direct effect | Degradation of IKZF1/3 in T-cells leads to enhanced T-cell activation and IL-2 production. |
| TNF-α | ↓ Decreased Secretion (in monocytes/macrophages) | No direct effect | Thalidomide is known to enhance the degradation of TNF-α mRNA in myeloid cells. |
| IFN-γ | ↑ Increased Secretion | No direct effect | Enhanced T-cell activation can lead to increased IFN-γ production. |
| IL-10 | ↓ Decreased Secretion | No direct effect | Thalidomide can suppress the production of this anti-inflammatory cytokine. |
| IL-6 | ↓ Decreased Secretion | No direct effect | Reports suggest thalidomide can reduce IL-6 levels. |
Table 2: Comparative T-Cell Activation Profile
| T-Cell Marker | Expected Effect of Thalidomide-based PROTACs | Comparative Effect of VHL-based PROTACs | Rationale |
| CD25 (IL-2Rα) | ↑ Upregulation | No direct effect | Increased IL-2 signaling and T-cell activation lead to CD25 upregulation. |
| CD69 | ↑ Upregulation | No direct effect | An early marker of lymphocyte activation, expected to increase with T-cell co-stimulation. |
| HLA-DR | ↑ Upregulation | No direct effect | A late activation marker, its expression is anticipated to rise with sustained T-cell activation. |
Comparison with Alternative E3 Ligase-based PROTACs
The choice of E3 ligase is a critical determinant of a PROTAC's biological activity, including its immunomodulatory profile. The most common alternative to CRBN is the Von Hippel-Lindau (VHL) E3 ligase.
Key Differences:
-
Immunomodulation: As highlighted, CRBN-based PROTACs possess intrinsic immunomodulatory activity, while VHL-based PROTACs are generally considered immunologically neutral. This can be an advantage for immuno-oncology applications but a disadvantage where immune activation is undesirable.
-
Expression and Tissue Distribution: CRBN and VHL have different expression patterns across tissues, which can influence the efficacy and potential on-target, off-tissue toxicities of the PROTAC.
-
Degradation Kinetics: The kinetics of ternary complex formation and substrate degradation can differ between CRBN and VHL-based PROTACs, impacting their pharmacological profiles.[]
Figure 2: Conceptual comparison of CRBN vs. VHL-based PROTACs.
Experimental Protocols
To rigorously assess the immunomodulatory effects of this compound based PROTACs, a series of in vitro assays are essential.
Cytokine Profiling using Luminex Assay
This multiplex immunoassay allows for the simultaneous quantification of multiple cytokines from a small sample volume.
Experimental Workflow:
Figure 3: Workflow for Luminex-based cytokine profiling.
Detailed Protocol:
-
Cell Culture: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.
-
PROTAC Treatment: Plate PBMCs in a 96-well plate and treat with a dose-response of the this compound based PROTAC (e.g., 0.1 nM to 10 µM), a vehicle control (e.g., DMSO), and positive controls (e.g., LPS for inflammatory cytokines, PHA for T-cell cytokines).
-
Supernatant Collection: After 24, 48, or 72 hours of incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Luminex Assay:
-
Perform the assay according to the manufacturer's instructions for the chosen cytokine panel (e.g., Human Cytokine 30-Plex Panel).[5]
-
Briefly, add the supernatant to a 96-well filter plate containing antibody-coupled magnetic beads.
-
Incubate to allow cytokine binding.
-
Wash the beads and add a cocktail of biotinylated detection antibodies.
-
Incubate and wash again.
-
Add Streptavidin-Phycoerythrin (SAPE) and incubate.
-
Wash the beads and resuspend in sheath fluid.
-
Acquire data on a Luminex instrument.[6]
-
-
Data Analysis: Use the instrument's software to calculate the concentration of each cytokine in the samples based on the standard curves generated.
T-Cell Activation Analysis by Flow Cytometry
This technique allows for the multiparametric analysis of individual cells, enabling the quantification of specific cell surface markers associated with T-cell activation.
Detailed Protocol:
-
Cell Culture and Treatment: Culture and treat PBMCs with the PROTAC as described in the Luminex protocol.
-
Cell Staining:
-
After the desired incubation period, harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against T-cell markers. A typical panel would include:
-
CD3 (to identify T-cells)
-
CD4 and CD8 (to distinguish T-helper and cytotoxic T-cells)
-
CD69 (early activation marker)
-
CD25 (late activation marker)
-
HLA-DR (late activation marker)
-
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software (e.g., FlowJo) to gate on the CD3+ T-cell population, then further delineate CD4+ and CD8+ subsets. Within each subset, quantify the percentage of cells expressing the activation markers CD69, CD25, and HLA-DR.[7]
Mixed Lymphocyte Reaction (MLR)
The MLR is a functional assay that assesses the proliferative response of T-cells to allogeneic stimulation, providing a measure of the overall immunomodulatory capacity of a compound.[8][9][10][11]
Detailed Protocol:
-
Cell Preparation:
-
Isolate PBMCs from two different healthy donors (Donor A and Donor B).
-
For a one-way MLR, treat the "stimulator" cells (e.g., from Donor A) with mitomycin C or irradiation to prevent their proliferation.
-
-
Co-culture:
-
Co-culture the "responder" T-cells (from Donor B) with the treated "stimulator" cells at a 1:1 ratio in a 96-well plate.
-
Add the this compound based PROTAC at various concentrations, along with vehicle and positive/negative controls (e.g., cyclosporin (B1163) A as a suppressor).
-
-
Proliferation Assessment: After 5-7 days of incubation, assess T-cell proliferation using one of the following methods:
-
[³H]-Thymidine Incorporation: Pulse the cells with [³H]-thymidine for the final 18-24 hours of culture. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Label the responder T-cells with Carboxyfluorescein succinimidyl ester (CFSE) before co-culture. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.
-
-
Data Analysis: Calculate the percentage of inhibition or enhancement of T-cell proliferation at each PROTAC concentration compared to the vehicle control.
Conclusion
PROTACs based on the this compound linker are expected to exhibit a distinct immunomodulatory profile characterized by T-cell co-stimulation and modulation of cytokine production. This inherent activity presents both opportunities and challenges in drug development. For applications in immuno-oncology, the immunostimulatory effects may be beneficial. Conversely, for indications where immune activation is undesirable, this could be a significant liability. A thorough in vitro characterization using the assays detailed in this guide is crucial to understand the specific immunomodulatory signature of any novel PROTAC. Furthermore, a comparative assessment against alternative E3 ligase recruiters, such as VHL, will provide critical insights into the on-target and off-target immunological consequences of the chosen PROTAC design. As the field of targeted protein degradation continues to evolve, a comprehensive understanding of the immunopharmacology of these powerful molecules will be paramount for their successful clinical translation.
References
- 1. medrxiv.org [medrxiv.org]
- 2. sartorius.com [sartorius.com]
- 3. Systemic Immunomodulatory Effects of Combinatorial Treatment of Thalidomide and Dexamethasone on T Cells and Other Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. How to Run an R&D Systems Luminex® Assay: R&D Systems [rndsystems.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. marinbio.com [marinbio.com]
- 9. revvity.com [revvity.com]
- 10. Mixed lymphocyte reaction [sanquin.org]
- 11. Mixed Lymphocyte Reaction Assay - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to New Thalidomide Analogs: Benchmarking Against Thalidomide for Enhanced Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel thalidomide (B1683933) analogs against the parent compound, thalidomide, with a special focus on the role of linker-modified derivatives such as Thalidomide-O-amido-C3-NH2 in the development of Proteolysis Targeting Chimeras (PROTACs). The data presented herein is compiled from recent studies to aid in the evaluation and selection of next-generation immunomodulatory and anti-cancer agents.
Introduction
Thalidomide, despite its controversial history, has been repurposed as a valuable therapeutic for multiple myeloma and other conditions. Its mechanism of action, primarily through the modulation of the Cereblon (CRBN) E3 ubiquitin ligase, has spurred the development of a new class of drugs known as Immunomodulatory Drugs (IMiDs) and has been pivotal in the rise of PROTAC technology.[1][2][3] PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the protein's degradation. In this context, thalidomide and its analogs serve as potent recruiters of the CRBN E3 ligase complex.
This compound is a key building block in PROTAC design, representing a thalidomide-based Cereblon ligand functionalized with a linker.[4][5][6] The nature of this linker is a critical determinant of the final PROTAC's efficacy, influencing ternary complex formation, stability, and degradation efficiency.[7][8][] This guide will benchmark the performance of recently developed thalidomide analogs against thalidomide in key assays and discuss the significance of linker modifications for PROTAC applications.
Data Presentation: Quantitative Comparison of Thalidomide Analogs
The following tables summarize the anti-proliferative activity of various new thalidomide analogs compared to thalidomide across different cancer cell lines.
Table 1: Anti-proliferative Activity (IC50) of Novel Thalidomide Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Thalidomide | HepG-2 | 11.26 ± 0.54 | [10] |
| PC3 | 14.58 ± 0.57 | [10] | |
| MCF-7 | 16.87 ± 0.7 | [10] | |
| Analog 18f | HepG-2 | 11.91 ± 0.9 | [10] |
| PC3 | 9.27 ± 0.7 | [10] | |
| MCF-7 | 18.62 ± 1.5 | [10] | |
| Analog 21b | HepG-2 | 10.48 ± 0.8 | [10] |
| PC3 | 22.56 ± 1.6 | [10] | |
| MCF-7 | 16.39 ± 1.4 | [10] | |
| Analog 24b | HepG-2 | 2.51 µg/mL | [11] |
| MCF-7 | 4.11 µg/mL | [11] | |
| PC3 | 5.80 µg/mL | [11] | |
| Analog XIIIa | HepG-2 | 2.03 µg/mL | |
| PC3 | 2.51 µg/mL | ||
| MCF-7 | 0.82 µg/mL | [12] | |
| Analog 33h | HepG-2 | 14.63 µM | [13] |
| HCT-116 | 25.17 µM | [13] | |
| PC3 | 33.81 µM | [13] | |
| MCF-7 | 49.90 µM | [13] | |
| Analog 75 | MCF-7 | 47 ± 1 µM | [14] |
| MDA-MB-231 | 56.5 ± 1.3 µM | [14] | |
| Analog 76 | MCF-7 | 40.3 ± 0.8 µM | [14] |
| MDA-MB-231 | 37.2 ± 1.0 µM | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of compounds to the Cereblon (CRBN) protein.
Principle: The assay measures the proximity of a fluorescently labeled tracer ligand and a terbium-cryptate labeled anti-tag antibody bound to a tagged CRBN protein. When the tracer and the antibody are in close proximity (i.e., the tracer is bound to CRBN), a FRET signal is generated upon excitation. A test compound that binds to CRBN will displace the tracer, leading to a decrease in the FRET signal.
Protocol:
-
Reagents: Terbium-cryptate labeled anti-GST antibody, GST-tagged CRBN, fluorescently labeled thalidomide tracer, test compounds.
-
Procedure:
-
Add test compounds at various concentrations to a low-volume 384-well plate.
-
Add a pre-mixed solution of GST-tagged CRBN and the fluorescently labeled thalidomide tracer.
-
Add the Terbium-cryptate labeled anti-GST antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the cryptate).
-
-
Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated and plotted against the compound concentration. The IC50 value, representing the concentration of the compound that inhibits 50% of the tracer binding, is determined from the resulting dose-response curve.
Protein Degradation Assay (Western Blotting)
This assay is used to quantify the reduction in the levels of a target protein following treatment with a PROTAC.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. The intensity of the protein band on the blot is proportional to the amount of protein present.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with the test PROTAC at various concentrations and for different time points.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should also be used as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. The percentage of protein degradation is calculated relative to the vehicle-treated control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined from dose-response curves.
Anti-proliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the benchmarking of thalidomide analogs.
Caption: Mechanism of action of a PROTAC utilizing a thalidomide analog for CRBN recruitment.
Caption: Simplified workflows for key benchmarking assays of thalidomide analogs.
Caption: Signaling pathway of thalidomide analogs leading to neosubstrate degradation.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound TFA | E3 Ligase Ligand-Linker | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of new challenging thalidomide analogs as potential anticancer immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ricerca.uniba.it [ricerca.uniba.it]
Validating In Vivo Target Engagement of Thalidomide-Based PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a Proteolysis Targeting Chimera (PROTAC) engages its intended target protein in vivo is a critical step in preclinical development. This guide provides a comparative overview of key methodologies for validating target engagement of thalidomide-based PROTACs, which hijack the Cereblon (CRBN) E3 ubiquitin ligase. We present supporting experimental data, detailed protocols for essential assays, and visualizations to clarify complex biological processes and workflows.
Thalidomide-based PROTACs are bifunctional molecules designed to induce the degradation of specific proteins of interest (POIs) by bringing them into proximity with the CRBN E3 ligase complex, leading to ubiquitination and subsequent proteasomal degradation. Unlike traditional inhibitors that only block a protein's function, PROTACs aim to eliminate the protein entirely, offering a powerful therapeutic strategy. However, demonstrating that this elegant mechanism functions as intended within a complex living system requires robust and quantitative validation techniques. This guide will compare and contrast several widely used methods for this purpose.
Comparative Analysis of In Vivo Target Engagement Validation Methods
The selection of an appropriate assay for validating in vivo target engagement depends on various factors, including the nature of the target protein, the available reagents, and the specific questions being addressed. Below is a comparison of common techniques, with quantitative data summarized for easy reference.
| Method | Principle | Key Quantitative Readouts | Advantages | Disadvantages | Typical Application |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) measures the proximity of a NanoLuc®-tagged target protein and a fluorescent tracer in live cells. | Intracellular IC50/EC50, Target Occupancy (%) | Real-time, quantitative measurement in live cells; can assess cell permeability. | Requires genetic modification of the target protein; tracer development can be challenging. | Quantifying target engagement and cell permeability of PROTACs. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heating is quantified. | Thermal Shift (ΔTagg), Isothermal Dose-Response (ITDR) EC50 | Label-free; can be used in intact cells and tissues without modifying the PROTAC or target. | Can be semi-quantitative; may not be suitable for all proteins; requires specific antibodies or mass spectrometry for readout. | Confirming direct target binding in cells and tissues. |
| Quantitative Mass Spectrometry-Based Proteomics | Measures the abundance of the target protein (and other proteins) in response to PROTAC treatment. | Fold Change in Protein Abundance, Degradation Concentration 50 (DC50), Maximum Degradation (Dmax) | Unbiased, proteome-wide analysis; can identify off-targets. | Technically complex; requires sophisticated instrumentation and data analysis. | Assessing target degradation and selectivity across the proteome. |
| Western Blotting / Immunoassays | Antibody-based detection to quantify the levels of the target protein. | Percent Degradation, DC50, Dmax | Widely accessible; relatively simple and cost-effective. | Relies on high-quality, specific antibodies; can be semi-quantitative. | Routine confirmation of target protein degradation. |
| In Vivo Efficacy Studies | Measurement of a physiological or pathological endpoint in an animal model following PROTAC administration. | Tumor Growth Inhibition (TGI), Pharmacodynamic (PD) Biomarker Modulation | Provides ultimate proof of concept for the therapeutic hypothesis. | Complex, time-consuming, and expensive; indirect measure of target engagement. | Correlating target degradation with a therapeutic outcome. |
Key Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and reliable data. Below are methodologies for some of the pivotal experiments in validating in vivo target engagement.
Protocol 1: In Vivo NanoBRET™ Target Engagement Assay
This protocol is adapted for measuring target engagement in tissues from treated animals.
Materials:
-
Animal model expressing the NanoLuc®-tagged protein of interest
-
Thalidomide-based PROTAC
-
NanoBRET™ tracer specific for the target protein
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
Digitonin
-
Multi-well plates (white, opaque)
-
Luminometer with 450 nm and 600 nm filters
Procedure:
-
Animal Dosing: Administer the thalidomide-based PROTAC to the animal model at the desired dose and for the appropriate duration.
-
Tissue Harvest and Homogenization: Euthanize the animals and harvest the target tissues. Homogenize the tissues in ice-cold PBS with protease inhibitors.
-
Cell Suspension Preparation: Prepare a single-cell suspension from the homogenized tissue, if applicable, or use the tissue homogenate directly.
-
Assay Setup: In a white multi-well plate, add the cell suspension or tissue homogenate.
-
Tracer and Substrate Addition: Add the NanoBRET™ tracer and Nano-Glo® Substrate to the wells.
-
Luminescence Reading: Measure the donor (450 nm) and acceptor (600 nm) luminescence signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Determine target occupancy by comparing the BRET ratio in PROTAC-treated samples to vehicle-treated controls.
Protocol 2: In Vivo Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the steps for assessing target engagement in tissues from PROTAC-treated animals.
Materials:
-
Animal model
-
Thalidomide-based PROTAC
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)
Procedure:
-
Animal Dosing: Treat animals with the PROTAC or vehicle control.
-
Tissue Harvest: Harvest target tissues at the desired time point.
-
Sample Aliquoting: Aliquot tissue homogenates into PCR tubes.
-
Heat Treatment: Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, leaving one aliquot unheated as a control.
-
Lysis and Centrifugation: Lyse the heated samples and centrifuge to separate the soluble fraction from the precipitated proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble target protein using Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve between the PROTAC-treated and vehicle-treated groups indicates target engagement.
Protocol 3: Quantitative Proteomics for Target Degradation and Selectivity
This protocol describes a typical workflow for analyzing protein abundance changes following PROTAC treatment in vivo.
Materials:
-
Animal model
-
Thalidomide-based PROTAC
-
Lysis buffer with protease and phosphatase inhibitors
-
Reagents for protein digestion (e.g., trypsin)
-
Tandem mass tags (TMT) or other labeling reagents (for quantitative proteomics)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Animal Dosing and Tissue Collection: Treat animals with the PROTAC or vehicle and collect tissues at the desired endpoint.
-
Protein Extraction and Digestion: Lyse the tissues, extract the proteins, and digest them into peptides using trypsin.
-
Peptide Labeling (Optional): Label the peptides with TMT reagents for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples using an LC-MS/MS system to identify and quantify the proteins.
-
Data Analysis: Use specialized software to process the mass spectrometry data and determine the relative abundance of proteins between the PROTAC-treated and control groups. A volcano plot can be used to visualize proteins with significant changes in abundance.
Visualizing the Pathways and Processes
Diagrams are invaluable for understanding the complex mechanisms of PROTAC action and the workflows for their validation.
The diagram above illustrates the catalytic cycle of a thalidomide-based PROTAC. The PROTAC molecule facilitates the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
This workflow diagram outlines the sequential steps involved in the preclinical validation of a thalidomide-based PROTAC. It begins with initial in vitro characterization, followed by in vivo assessment of target engagement, pharmacodynamics, and pharmacokinetics, culminating in efficacy studies that inform the decision to advance the candidate.
This diagram illustrates the specific pathway of Bromodomain-containing protein 4 (BRD4) degradation induced by a thalidomide-based PROTAC such as dBET1. The degradation of BRD4 leads to the downregulation of its downstream targets, like the oncogene c-Myc, resulting in an anti-proliferative effect in cancer cells. Various cellular signaling pathways, such as those involving PARP and HSP90, can modulate the efficiency of BRD4 degradation.
Assessing the Specificity of Thalidomide-O-amido-C3-NH2 PROTACs: A Comparative Proteomics Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the specificity of Proteolysis Targeting Chimeras (PROTACs) that utilize a Thalidomide-O-amido-C3-NH2 moiety to recruit the E3 ubiquitin ligase Cereblon (CRBN). Through the lens of comparative quantitative proteomics, we will explore the methodologies to evaluate on-target efficacy and off-target effects, crucial for the development of safe and effective therapeutics. While specific quantitative proteomics data for a PROTAC featuring the precise this compound linker is not publicly available, this guide will use representative data from well-characterized thalidomide-based PROTACs to illustrate the expected outcomes and data analysis.
The Principle of PROTAC Specificity and the Role of Proteomics
PROTACs are bifunctional molecules that induce the degradation of a target protein (Protein of Interest, POI) by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase (in this case, a thalidomide-based ligand for CRBN), and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The specificity of a PROTAC is not solely determined by the binding affinity of its warhead to the POI. Several factors contribute to the overall selectivity profile, including:
-
Ternary Complex Formation: The stability and geometry of the ternary complex are critical for efficient and specific degradation.
-
E3 Ligase Expression: The abundance of the recruited E3 ligase in a specific cell type can influence PROTAC activity.
-
"Neo-substrate" Degradation: Thalidomide and its analogs are known to induce the degradation of endogenous proteins, termed "neo-substrates" (e.g., IKZF1, IKZF3), which are not the natural targets of CRBN.
Quantitative mass spectrometry-based proteomics has become an indispensable tool for evaluating PROTAC specificity. It provides an unbiased, proteome-wide view of protein abundance changes following PROTAC treatment, allowing for the simultaneous assessment of on-target degradation and the identification of any off-target liabilities.
Comparative Performance of Thalidomide-Based PROTACs
To illustrate the type of data generated in a comparative proteomics experiment, the following table summarizes representative data for the well-characterized BET-targeting PROTAC, ARV-825, which utilizes a pomalidomide-based CRBN ligand. This data serves as an example of what to expect when evaluating a novel PROTAC like one containing a this compound linker.
| Protein Name | Gene Symbol | Fold Change (PROTAC vs. Vehicle) | p-value | Biological Function |
| Bromodomain-containing protein 4 | BRD4 | -3.5 | < 0.001 | On-target; Transcriptional regulation |
| Bromodomain-containing protein 2 | BRD2 | -2.8 | < 0.001 | On-target; Transcriptional regulation |
| Bromodomain-containing protein 3 | BRD3 | -2.5 | < 0.001 | On-target; Transcriptional regulation |
| Zinc finger protein Ikaros | IKZF1 | -2.1 | < 0.01 | Known neo-substrate of CRBN |
| Zinc finger protein Aiolos | IKZF3 | -1.9 | < 0.01 | Known neo-substrate of CRBN |
| Casein kinase 1 alpha 1 | CSNK1A1 | -1.5 | < 0.05 | Potential off-target |
| Unaffected Protein Example 1 | GAPDH | -0.05 | > 0.05 | Housekeeping protein |
| Unaffected Protein Example 2 | ACTB | 0.02 | > 0.05 | Housekeeping protein |
Note: This data is representative and adapted from studies on similar thalidomide-based PROTACs for illustrative purposes. Actual results for a this compound PROTAC would require experimental validation.
Experimental Protocols
A rigorous assessment of PROTAC specificity involves a combination of global proteomic analysis and targeted validation methods.
Global Proteomics using Quantitative Mass Spectrometry
This protocol outlines the key steps for a tandem mass tag (TMT)-based quantitative proteomics experiment to assess proteome-wide changes upon PROTAC treatment.
a. Cell Culture and PROTAC Treatment:
-
Culture a relevant cell line to 70-80% confluency.
-
Treat cells with the this compound PROTAC at various concentrations (e.g., a dose-response from 1 nM to 10 µM) and for different time points (e.g., 4, 8, 16, 24 hours).
-
Include a vehicle-treated control (e.g., DMSO) and an inactive control PROTAC (e.g., with a modification that prevents binding to the POI or CRBN).
-
Harvest cells by scraping and wash with ice-cold phosphate-buffered saline (PBS).
b. Protein Extraction, Digestion, and Labeling:
-
Lyse the cell pellets in a urea-based lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
Label the resulting peptides with TMT reagents according to the manufacturer's protocol. This allows for the multiplexing of different samples.
c. LC-MS/MS Analysis:
-
Combine the labeled peptide samples and desalt them using a C18 solid-phase extraction cartridge.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
d. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significant abundance changes between the PROTAC-treated and control groups.
Targeted Validation by Western Blotting
Western blotting is a standard method to confirm the degradation of the target protein and potential off-targets identified by proteomics.
a. Sample Preparation:
-
Treat cells and harvest lysates as described in the proteomics protocol.
-
Normalize the protein concentrations of all samples.
b. SDS-PAGE and Immunoblotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the POI.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
c. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the PROTAC mode of action and the comparative proteomics workflow.
Caption: Mechanism of CRBN-mediated protein degradation by a thalidomide-based PROTAC.
Caption: Experimental workflow for comparative proteomics analysis of PROTAC specificity.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Thalidomide-O-amido-C3-NH2
For Immediate Implementation by Laboratory Personnel
Researchers and drug development professionals handling Thalidomide-O-amido-C3-NH2, a crucial E3 ligase ligand-linker conjugate used in Proteolysis Targeting Chimera (PROTAC) technology, must adhere to stringent safety and disposal protocols. Given its structural similarity to thalidomide (B1683933), a known human teratogen, this compound requires careful management to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step operational and disposal plan.
Due to the potent nature of thalidomide and its analogs, all waste contaminated with this compound must be treated as hazardous chemical waste. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before initiating any disposal procedures.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes key safety and handling information based on a structurally similar compound, Thalidomide-O-amido-C3-PEG3-C1-NH2, and the parent compound, thalidomide.
| Property | Value/Information | Source |
| Chemical Name | This compound | - |
| Synonyms | Cereblon Ligand-Linker Conjugate | - |
| Known Hazards | Suspected teratogen, potential for reproductive harm. May cause respiratory irritation. | [1] |
| Primary Disposal Route | Incineration by a licensed hazardous waste disposal facility. | [2] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (nitrile or neoprene), lab coat. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a detailed methodology for the safe handling and disposal of this compound.
Immediate Handling and Waste Segregation
Objective: To safely manage the compound during use and segregate all contaminated materials at the point of generation.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated and clearly labeled hazardous waste containers (for solid and liquid waste)
-
Chemical fume hood
Procedure:
-
Work in a Controlled Environment: Always handle solid this compound and its solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
-
Wear Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Segregate Waste Immediately:
-
Solid Waste: All disposable materials that have come into contact with the compound, including gloves, pipette tips, weigh boats, and contaminated absorbent paper, must be placed in a designated, sealed, and clearly labeled hazardous solid waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and shatter-resistant hazardous liquid waste container. Do not mix with other waste streams unless explicitly approved by your EHS department.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container that is also labeled as hazardous waste.
-
Waste Container Labeling and Storage
Objective: To ensure all hazardous waste is clearly identified and stored safely prior to disposal.
Procedure:
-
Labeling: All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Reproductive Hazard")
-
The date of waste accumulation
-
The name and contact information of the principal investigator or laboratory
-
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from general traffic and incompatible materials.
Decontamination of Non-Disposable Equipment
Objective: To safely clean and decontaminate reusable labware.
Procedure:
-
Consult EHS: Before implementing a decontamination procedure, consult with your institution's EHS department for approved methods.
-
Chemical Inactivation (if approved): Based on the known hydrolysis of thalidomide, a validated chemical inactivation procedure may be an option.[3][4] This would likely involve treatment with a basic solution (e.g., sodium hydroxide) to hydrolyze the glutarimide (B196013) and/or phthalimide (B116566) rings. This procedure must be fully validated for efficacy and safety before implementation.
-
Rinsing: After decontamination, thoroughly rinse glassware with appropriate solvents and then with soap and water. Collect all rinsate as hazardous liquid waste.
Final Disposal
Objective: To ensure the final and compliant disposal of all generated hazardous waste.
Procedure:
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Documentation: Maintain a detailed inventory of the hazardous waste generated, including the amount and date of accumulation. This is a legal requirement.
-
Incineration: The standard and required method for the final disposal of thalidomide and its analogs is high-temperature incineration by a licensed hazardous waste management facility.[2]
Mandatory Visualizations
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Thalidomide-O-amido-C3-NH2
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Thalidomide-O-amido-C3-NH2 must adhere to stringent safety protocols due to its potential cytotoxicity and structural analogy to thalidomide (B1683933), a known human teratogen. This guide provides essential, step-by-step procedures for personal protective equipment (PPE), operational handling, and waste disposal to ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Activity | Recommended Personal Protective Equipment (PPE) | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving with chemotherapy-rated nitrile gloves- Disposable sleeves | High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is critical.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant nitrile gloves | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills still exists. |
| General Laboratory Operations | - Lab coat- Safety glasses- Nitrile gloves | Standard laboratory practice to protect against incidental contact. |
| Spill Cleanup | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving with heavy-duty, chemical-resistant gloves- Chemical-resistant boots or shoe covers | High risk of exposure to concentrated material. |
| Waste Disposal | - Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant nitrile gloves | Protection against accidental splashes and contact with contaminated materials. |
Operational Plan: A Step-by-Step Guide
A systematic workflow is crucial for the safe handling of this compound from receipt to disposal. All procedures involving the handling of this potent compound, especially in its powdered form, should be conducted within a certified chemical fume hood or other appropriate containment device.
1. Preparation and Area Setup:
-
Designate a specific area for handling this compound.
-
Ensure a certified chemical fume hood is used for all manipulations of the powder.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment, including a dedicated set of non-porous and easily cleanable tools.
-
Prepare a spill kit and ensure it is readily accessible.
2. Weighing the Compound:
-
Perform all weighing operations within the fume hood.
-
Use a dedicated, calibrated analytical balance.
-
To minimize aerosol generation, use a spatula to gently transfer the powder to a tared weigh boat or vial.
-
Close the primary container immediately after dispensing.
-
Clean the balance and surrounding surfaces with a damp wipe after weighing.
3. Preparing Solutions:
-
Slowly add the solvent to the vessel containing the pre-weighed this compound to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
-
If sonication is required, perform this step within the fume hood to contain any potential aerosols.
4. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, and appropriate hazard warnings.
-
When transferring solutions, use appropriate pipetting devices and techniques to prevent spills and aerosol generation.
5. Decontamination and Cleanup:
-
At the end of the workday, decontaminate all work surfaces and equipment.
-
Use a suitable deactivating solution if one is known and validated for thalidomide analogs. In the absence of a specific deactivating agent, a thorough cleaning with a detergent solution followed by a solvent rinse (e.g., 70% ethanol) is recommended.
-
All cleaning materials must be disposed of as hazardous waste.
Disposal Plan: Managing Contaminated Waste
All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste. Segregation of this waste from general lab trash is critical to prevent cross-contamination and ensure proper disposal.
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed, and puncture-proof container.- Dispose of through a certified hazardous waste vendor. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Cytotoxic Waste" with the name of the compound. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as "Hazardous Cytotoxic Waste". |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed. |
| Solid Waste (e.g., contaminated bench paper, wipes) | - Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. |
Handling Workflow Diagram
Caption: Workflow for the safe handling of potent chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
